8-Prenylnaringenin
説明
8-Prenylnaringenin is a natural product found in Humulus lupulus, Maclura pomifera, and other organisms with data available.
Structure
3D Structure
特性
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZZAVFJPLNZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333083 | |
| Record name | 8-Prenylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53846-50-7 | |
| Record name | (-)-8-Prenylnaringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53846-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Prenylnaringenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053846507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Prenylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-PRENYLNARINGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L872SZR8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of 8-Prenylnaringenin from Humulus lupulus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Prenylnaringenin (8-PN), a prenylated flavonoid found in the female inflorescences of the hop plant (Humulus lupulus L.), stands out as one of the most potent phytoestrogens discovered to date.[1][2][3] Its significant estrogenic activity, primarily mediated through binding to estrogen receptors (ERs), has garnered considerable interest for its potential therapeutic applications, particularly in the management of menopausal symptoms.[1][3] This technical guide provides a comprehensive overview of the discovery, isolation, and analytical methodologies for this compound. It details experimental protocols for extraction and purification and presents quantitative data on its occurrence in various hop cultivars. Furthermore, this guide elucidates the primary signaling pathway through which 8-PN exerts its biological effects.
Introduction: Discovery of a Potent Phytoestrogen
The estrogenic properties of hops have been anecdotally observed for centuries, with reports of menstrual disturbances in female hop pickers.[2] However, the definitive identification of the compound responsible for this activity occurred much later. While the compound itself was first identified in hops in 1984, its potent estrogenic effects were not recognized until 1999 by Milligan et al.[2] Through bioassay-guided fractionation of hop extracts, they isolated and identified this compound as the primary contributor to the plant's estrogenicity.[2] Subsequent research has consistently demonstrated that 8-PN exhibits a higher binding affinity for estrogen receptor alpha (ERα) compared to other well-known phytoestrogens like genistein and coumestrol.[1][2]
Physicochemical Properties and Occurrence
This compound is a flavanone with a prenyl group attached to the A-ring of the naringenin backbone. This prenyl group is crucial for its high estrogenic activity. The concentration of 8-PN in hop cones is generally low, typically less than 0.01% by dry weight, and can vary significantly between different hop cultivars.[4][5]
Table 1: this compound Content in Selected Hop Cultivars
| Hop Cultivar | This compound Content (mg/100g dry weight) | Reference |
| Magnum | 4.51 | [4] |
| Saaz | Not Detected | |
| Tettnanger | Traces | |
| Willamette | Traces |
Note: The content of this compound can be influenced by various factors including genetics, growing conditions, and harvesting time.
Experimental Protocols: From Plant to Pure Compound
The isolation and purification of this compound from Humulus lupulus involve a multi-step process, beginning with extraction from the plant material, followed by purification to isolate the target compound.
Extraction Methodologies
Several methods have been employed for the extraction of 8-PN from hops, with the choice of method influencing the efficiency and selectivity of the extraction.
Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient method for extracting non-polar compounds from plant materials. To enhance the extraction of more polar compounds like 8-PN, a modifier such as ethanol is often added.
Protocol: Supercritical CO2 Extraction of this compound
-
Preparation of Hop Material: Dry and grind the hop cones to a fine powder to increase the surface area for extraction.
-
Supercritical CO2 Extraction Parameters:
-
Pressure: 25 MPa
-
Temperature: 50°C
-
CO2 Flow Rate: 2 L/min
-
Modifier: 80% Ethanol in water
-
Modifier Percentage: 50% of CO2 flow
-
Extraction Time: 2 hours
-
-
Collection: The extract is collected in a separator where the pressure and temperature are reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.[6]
-
Post-Extraction: The resulting extract is a complex mixture of hop compounds and requires further purification.
Traditional solvent extraction methods are also commonly used.
Protocol: Solvent Extraction of this compound
-
Maceration: Macerate the dried and powdered hop material in 70% (v/v) ethanol at room temperature for 24 hours.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated crude extract.
Purification: Column Chromatography
Column chromatography is a crucial step to isolate this compound from the complex crude extract.
Protocol: Column Chromatography Purification of this compound
-
Stationary Phase: Silica gel (60-120 mesh) is typically used as the stationary phase.
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
-
Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is a hexane-ethyl acetate mixture, starting from 100% hexane and gradually increasing the concentration of ethyl acetate.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled.
-
Final Purification: The pooled fractions containing 8-PN may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Below is a diagram illustrating the general workflow for the isolation of this compound.
Caption: Experimental workflow for the isolation of this compound.
Analytical Methodologies for Quantification
Accurate quantification of this compound in hop samples and final products is essential for research and quality control.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of 8-PN.
Protocol: HPLC-MS/MS Quantification of this compound
-
Chromatographic System: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid for better ionization) and acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for selected reaction monitoring (SRM) to enhance selectivity and sensitivity. The precursor ion for 8-PN is m/z 339.1, and a common product ion is m/z 283.1 (loss of the prenyl group).[7]
-
Quantification: Quantification is achieved by comparing the peak area of 8-PN in the sample to a calibration curve generated using a certified reference standard.
Table 2: HPLC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | 339.1 |
| Product Ion (m/z) | 283.1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the quantification of 8-PN, typically after derivatization to increase its volatility.
Protocol: GC-MS Quantification of this compound
-
Derivatization: The hydroxyl groups of 8-PN are derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (TMS) ethers.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used for separation.
-
Mass Spectrometry: Electron ionization (EI) is used, and the instrument is operated in selected ion monitoring (SIM) mode for quantification.
Table 3: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 150°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | EI (70 eV) |
| Monitored Ions (m/z) | Specific ions for the TMS derivative of 8-PN |
Mechanism of Action: Estrogen Receptor Signaling Pathway
The primary mechanism through which this compound exerts its biological effects is by binding to and activating estrogen receptors (ERs), specifically ERα and ERβ.[1] This interaction initiates a cascade of molecular events that ultimately leads to changes in gene expression.
Table 4: Estrogenic Activity of this compound
| Parameter | Value | Reference |
| Relative Binding Affinity to ERα (vs. 17β-estradiol) | ~5% | [2] |
| Relative Binding Affinity to ERβ (vs. 17β-estradiol) | ~2% | [2] |
| Potency relative to Genistein | 10-100 fold higher | [2] |
The estrogen signaling pathway can be broadly divided into genomic and non-genomic pathways. The genomic pathway, which is the primary route for 8-PN, involves the following steps:
-
Ligand Binding: 8-PN, being lipophilic, can cross the cell membrane and bind to ERs located in the cytoplasm or nucleus.
-
Receptor Dimerization: Upon ligand binding, the ER undergoes a conformational change, dissociates from heat shock proteins, and forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ).
-
Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it is not already there.
-
DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The bound receptor complex recruits co-activator or co-repressor proteins, which then modulate the transcription of downstream genes, leading to the physiological effects.
The following diagram illustrates the genomic estrogen receptor signaling pathway activated by this compound.
Caption: Genomic estrogen receptor signaling pathway initiated by this compound.
Conclusion
This compound represents a fascinating and potent natural product with significant potential for therapeutic applications. The methodologies for its isolation, purification, and quantification are well-established, enabling further research into its pharmacological properties and clinical utility. A thorough understanding of its mechanism of action through the estrogen receptor signaling pathway is crucial for the development of safe and effective therapies based on this unique phytoestrogen from Humulus lupulus. This guide provides a foundational technical overview to aid researchers and drug development professionals in their exploration of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hopsteiner.us [hopsteiner.us]
- 6. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
8-Prenylnaringenin: A Technical Guide to its Natural Sources, Dietary Exposure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Prenylnaringenin (8-PN) is a prenylated flavonoid recognized as one of the most potent phytoestrogens discovered to date. Primarily found in hops (Humulus lupulus L.), its presence in beer and dietary supplements has garnered significant interest for its potential therapeutic applications, particularly in the context of postmenopausal symptoms and other hormone-dependent conditions. This technical guide provides a comprehensive overview of the natural sources of 8-PN, human dietary exposure, detailed experimental methodologies for its analysis, and an in-depth look at the key signaling pathways it modulates.
Natural Sources and Dietary Exposure to this compound
The primary natural source of this compound is the female inflorescences of the hop plant (Humulus lupulus L.), where it is present in the lupulin glands.[1] Consequently, the main dietary source of 8-PN for the general population is beer.[2] The concentration of 8-PN in hops and beer can vary significantly depending on the hop variety, processing, and brewing conditions.
Another critical factor in dietary exposure is the biotransformation of other, more abundant prenylflavonoids from hops. Isoxanthohumol (IX), which can be present in beer at concentrations 10 to 40 times higher than 8-PN, can be demethylated by the intestinal microbiota to form 8-PN.[3] This conversion can substantially increase an individual's total exposure to this potent phytoestrogen.
Table 1: Concentration of this compound and Related Prenylflavonoids in Hops
| Hop Variety | This compound (mg/100g DW) | Xanthohumol (mg/100g DW) | Isoxanthohumol (mg/100g DW) | Desmethylxanthohumol (mg/100g DW) |
| Vital | 17.1 | 920.2 | - | 97.4 |
| Hallertau Magnum | <10 | ~1000 | - | - |
Data compiled from references[2][4]. DW = Dry Weight. "-" indicates data not reported.
Table 2: Concentration of this compound and Isoxanthohumol in Various Beer Types
| Beer Type | This compound (µg/L) | Isoxanthohumol (µg/L) |
| Lager | < 5 - 20 | 300 - 1500 |
| Ale | < 5 - 20 | 500 - 2000 |
| Stout | up to 69 | up to 2100 |
| Belgian Beers | up to 20 | - |
Data compiled from references[2][3][5]. "-" indicates data not reported.
Experimental Protocols
Extraction of this compound from Hops
A multi-step protocol is effective for the extraction and purification of 8-PN from hop raw material[6]:
-
Supercritical CO2 Extraction: The initial extraction of the hop raw material is performed with supercritical carbon dioxide to remove nonpolar compounds, yielding the first hop extract residues.
-
Solvent Extraction I: The resulting residues are then extracted with an aqueous solvent mixture (e.g., water and ethanol/methanol/acetone) to obtain a liquid extract.
-
Solvent Extraction II (Liquid-Liquid): The extract is then subjected to a second extraction with a less polar solvent such as n-butanol or ethyl acetate to partition the prenylflavonoids.
-
Column Chromatography: The second liquid extract is concentrated and then purified using column chromatography (e.g., silica gel or Sephadex) to isolate this compound.
An alternative method involves extraction of homogenized hop material with a diethyl ether-methanol mixture, followed by the addition of hydrochloric acid.[4]
Analysis of this compound in Beer
The determination of 8-PN in a complex matrix like beer requires a robust analytical method, typically involving high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS).[5][7]
-
Sample Preparation: Beer samples are typically degassed and then subjected to solid-phase extraction (SPE) for cleanup and concentration. An octadecyl silica (C18) cartridge is commonly used.
-
Elution: The 8-PN is eluted from the SPE cartridge, often with a mixture of diethyl ether and ethyl acetate.
-
Chromatographic Separation: The eluate is then analyzed by a C18 reversed-phase HPLC column with a gradient elution using a mobile phase of acetonitrile and acidified water.[7]
-
Detection and Quantification: Detection is achieved using a mass spectrometer, often in electrospray ionization (ESI) mode, or a photodiode array (PDA) detector set at approximately 290 nm.[4][7] For GC-MS analysis, derivatization to a trimethylsilyl ether is performed prior to injection.[5]
In Vitro Assay for Estrogenic Activity: Yeast Estrogen Screen (YES)
The YES assay is a widely used method to determine the estrogenic potential of compounds.[8][9]
-
Principle: Genetically modified yeast (Saccharomyces cerevisiae) expressing the human estrogen receptor (ERα) and a reporter gene (e.g., lacZ for β-galactosidase) linked to estrogen response elements (EREs) are used. Binding of an estrogenic compound to the ERα activates the transcription of the reporter gene.
-
Procedure:
-
Yeast cells are cultured in a suitable medium.
-
The test compound (8-PN) and controls (e.g., 17β-estradiol as a positive control, ethanol as a vehicle control) are added to a 96-well plate in serial dilutions.
-
The yeast culture is added to the wells and incubated.
-
A chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) is added. The conversion of the yellow substrate to a red product is proportional to the estrogenic activity.
-
The absorbance is measured using a plate reader to quantify the color change.
-
In Vivo Assay for Estrogenic Activity: Rodent Uterotrophic Bioassay
This bioassay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a substance.[5][10]
-
Animal Model: Ovariectomized (OVX) adult female rats or mice are used. Ovariectomy removes the endogenous source of estrogens, making the uterus sensitive to exogenous estrogenic compounds.
-
Procedure:
-
Animals are allowed to recover from surgery.
-
The test compound (8-PN) is administered daily for a set period (e.g., 3-7 days) via subcutaneous injection or oral gavage. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.
-
At the end of the treatment period, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).
-
An increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
-
Key Signaling Pathways of this compound
This compound exerts its biological effects primarily through its interaction with estrogen receptors, particularly ERα. Its activity as a selective estrogen receptor modulator (SERM) leads to differential downstream signaling depending on the tissue context.
Estrogen Receptor α (ERα) Mediated Signaling
8-PN is a potent agonist of ERα.[11] Upon binding, it can initiate both genomic and non-genomic signaling cascades. In breast cancer cells, 8-PN has been shown to activate the MAPK/Erk pathway in an ERα-dependent manner. However, unlike estradiol, it fails to activate the pro-survival PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.
PI3K/Akt and NF-κB Signaling in Metabolic Regulation
In the context of metabolic diseases, such as insulin-deficient diabetes, 8-PN has demonstrated protective effects. It can improve insulin signaling in skeletal muscle through the PI3K/Akt pathway and inhibit inflammatory responses and apoptosis by suppressing the NF-κB pathway in pancreatic islets.[12]
Experimental Workflow for Signaling Pathway Analysis
The investigation of signaling pathway modulation by 8-PN typically involves cell culture, treatment, and analysis of key protein activation states, often by Western blotting.
Conclusion
This compound stands out as a phytoestrogen with significant biological activity. Its primary dietary source is beer, with notable contributions from the intestinal conversion of isoxanthohumol. The methodologies for its extraction and analysis are well-established, providing a solid foundation for further research. The elucidation of its activity through ERα and its modulatory effects on key signaling pathways like PI3K/Akt and NF-κB underscores its potential as a lead compound for the development of novel therapeutics for hormone-related conditions and metabolic disorders. This guide provides the foundational technical information necessary for professionals engaged in the research and development of such applications.
References
- 1. New Tool for EDC Research: In Vivo Assay Screens for Estrogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay of flavanones in citrus juices and beverages [thermofisher.com]
- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotoxik.it [biotoxik.it]
- 8. ftb.com.hr [ftb.com.hr]
- 9. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 8-Prenylnaringenin in Hops (Humulus lupulus)
Audience: Researchers, scientists, and drug development professionals.
Abstract
8-Prenylnaringenin (8-PN) is a potent phytoestrogen found in hops (Humulus lupulus), exhibiting significant potential for pharmaceutical applications. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production. This technical guide provides a comprehensive overview of the biosynthetic pathway of 8-PN and its precursors in hops, detailing the key enzymes, their characteristics, and the reactions they catalyze. This document summarizes quantitative data, provides detailed experimental protocols for key enzymatic assays, and includes visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Hops are well-known for their use in the brewing industry, but they are also a rich source of bioactive secondary metabolites, including prenylated flavonoids. Among these, this compound (8-PN) has garnered significant attention due to its strong estrogenic activity, surpassing that of other known phytoestrogens[1]. The biosynthesis of 8-PN in hops is a multi-step process involving several key enzymes that convert primary metabolites into complex flavonoids. This guide elucidates the core pathway, focusing on the enzymatic steps that occur within the hop plant, leading to the formation of important precursors of 8-PN.
The Biosynthetic Pathway of this compound Precursors in Hops
The biosynthesis of 8-PN precursors in hops begins with the general phenylpropanoid pathway, leading to the formation of a chalcone backbone, which is subsequently modified by prenylation and methylation. The key enzymes involved are Chalcone Synthase (CHS_H1), a flavonoid-specific Prenyltransferase (HlPT-1), and an O-methyltransferase (OMT1).
The pathway proceeds as follows:
-
Chalcone Formation: The pathway initiates with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS_H1) , to produce naringenin chalcone[2][3].
-
Prenylation: Naringenin chalcone is then prenylated by a membrane-bound Prenyltransferase (HlPT-1) , which transfers a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring, forming desmethylxanthohumol[4][5].
-
Methylation: Subsequently, O-methyltransferase 1 (OMT1) catalyzes the methylation of the 6'-hydroxyl group of desmethylxanthohumol to yield xanthohumol[6].
Xanthohumol can then undergo spontaneous or enzymatic isomerization to isoxanthohumol. While the conversion of isoxanthohumol to this compound through O-demethylation is a known reaction, current research suggests this step primarily occurs in the human gut and liver by microbial and cytochrome P450 enzymes, respectively, and is not a significant pathway within the hop plant itself[1][7][8][9][10]. Therefore, this guide focuses on the biosynthesis of xanthohumol and its direct precursors in hops.
Below is a diagram illustrating this biosynthetic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Enzymatic Reactions by Five Chalcone Synthase Homologs from Hop (Humulus lupulus L.) | Semantic Scholar [semanticscholar.org]
- 3. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HlPT-1, a membrane-bound prenyltransferase responsible for the biosynthesis of bitter acids in hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EST Analysis of Hop Glandular Trichomes Identifies an O-Methyltransferase That Catalyzes the Biosynthesis of Xanthohumol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of proestrogens from hops (Humulus lupulus L.) by intestinal microbiota; conversion of isoxanthohumol into this compound [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. herbapolonica.pl [herbapolonica.pl]
8-Prenylnaringenin: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylnaringenin (8-PN) is a prenylflavonoid that has garnered significant attention in the scientific community for its potent biological activities, most notably its phytoestrogenic effects.[1][2] Structurally, it belongs to the flavanone subclass of flavonoids and is distinguished by a prenyl group substitution on the A ring of the naringenin backbone. This structural feature is crucial for its bioactivity.[3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for the study of this compound.
Chemical Structure
The fundamental structure of this compound consists of a C6-C3-C6 carbon framework, characteristic of flavonoids, which comprises two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[3] The systematic IUPAC name for the naturally occurring enantiomer is (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one.[1][4]
Key structural features include:
-
Flavanone Core: A saturated C2-C3 bond in the C ring.
-
Hydroxylation Pattern: Hydroxyl groups are present at positions 5 and 7 on the A ring and position 4' on the B ring.
-
Prenyl Group: A 3-methylbut-2-en-1-yl group is attached to the C8 position of the A ring. This prenyl moiety significantly enhances its lipophilicity and is critical for its potent estrogenic activity.[3]
Synonyms: 8-PN, Hopein, Flavaprenin, Sophoraflavanone B.[1][4]
Stereochemistry
This compound possesses a single chiral center at the C2 position of the pyran C ring. Consequently, it can exist as two enantiomers: (S)-8-Prenylnaringenin and (R)-8-Prenylnaringenin.
The naturally occurring form of this compound, biosynthesized in plants such as hops (Humulus lupulus), is predominantly the (S)-enantiomer.[1] However, chemical synthesis or non-enzymatic isomerization can lead to the formation of a racemic mixture containing both (R) and (S) enantiomers.[5] Studies have shown that both enantiomers exhibit similar bioactivity in vitro, including comparable binding to estrogen receptors.[5]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol |
| CAS Number | 53846-50-7 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (approx. 5 mg/mL), DMF (approx. 10 mg/mL), and ethanol (approx. 2 mg/mL). Sparingly soluble in aqueous buffers. A solubility of approximately 0.5 mg/mL is achievable in a 1:1 solution of DMF:PBS (pH 7.2).[6] |
| logP | 4.02 |
| UV max | 294 nm |
| IC₅₀ for ERα | 57 nM |
| IC₅₀ for ERβ | 68 nM |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol describes the demethylation of xanthohumol to produce this compound and its isomer 6-prenylnaringenin using microwave irradiation.[3]
Materials:
-
Xanthohumol
-
Lithium chloride (LiCl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (2 mol/L)
-
Ethyl acetate
-
Acetonitrile
-
Microwave reactor
-
HPLC-PDA system
Procedure:
-
Combine xanthohumol and 55 equivalents of lithium chloride in dimethylformamide in a microwave reactor vessel.
-
Irradiate the reaction mixture at 198 °C for 9 minutes. The reaction time commences once the target temperature is reached.[3]
-
After irradiation, cool the reaction mixture and add 2 mL of water and 200 µL of 2 mol/L hydrochloric acid.
-
Extract the mixture with 2 mL of ethyl acetate.
-
Take 1 mL of the organic layer and evaporate the solvent under vacuum.
-
Redissolve the residue in 25 mL of acetonitrile.
-
Filter the solution through a PTFE filter.
-
Analyze the product mixture using an HPLC-PDA system.
Chiral Separation of this compound Enantiomers by HPLC
This protocol details the enantioseparation of this compound using high-performance liquid chromatography (HPLC).[7]
Materials:
-
Racemic this compound sample
-
Chiralpak AD-RH column
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Methanol
-
2-Propanol
-
Water
Procedure:
-
Prepare the mobile phase consisting of methanol, 2-propanol, and water in a 40:20:40 (v/v/v) ratio.[7]
-
Equilibrate the Chiralpak AD-RH column with the mobile phase at a stable flow rate.
-
Dissolve the this compound sample in a suitable solvent (e.g., the mobile phase).
-
Inject the sample onto the HPLC system.
-
Perform the chromatographic separation under isocratic conditions.
-
Detect the enantiomers using a UV-Vis detector at an appropriate wavelength (e.g., 290 nm).
Enantiospecific Analysis of this compound in Biological Fluids by LC-ESI-MS
This protocol describes a sensitive method for the simultaneous determination of (R)- and (S)-8-Prenylnaringenin in rat serum and urine.[8]
Materials:
-
Rat serum or urine samples
-
Carbamazepine (Internal Standard)
-
Chiralpak® AD-RH column
-
LC-ESI-MS system
-
2-Propanol
-
10 mM Ammonium formate (pH 8.5)
Procedure:
-
Prepare the mobile phase consisting of 2-propanol and 10 mM ammonium formate (pH 8.5) in a 40:60 (v/v) ratio.[8]
-
Set the flow rate to 0.7 mL/min.
-
Achieve enantiomeric resolution on a Chiralpak® AD-RH column.
-
Use electrospray ionization (ESI) in negative selective ion monitoring (SIM) mode for the detection of 8-PN enantiomers at m/z 339.15.[8]
-
Use positive SIM mode for the detection of the internal standard, carbamazepine, at m/z 237.15.
-
Construct calibration curves over a linear range of 0.05-75 µg/mL for serum and 0.01-75 µg/mL for urine.[8]
Signaling Pathways and Logical Relationships
This compound exerts its biological effects primarily through the modulation of key signaling pathways, including the estrogen receptor pathway and the PI3K/Akt pathway.
Estrogen Receptor Signaling Pathway
This compound is a potent phytoestrogen that binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] This interaction initiates a cascade of events leading to the regulation of gene expression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sophoraflavanone B | C20H20O5 | CID 480764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Chiral separation of isoxanthohumol and this compound in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiospecific analysis of this compound in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Prenylnaringenin's Mechanism of Action on Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylnaringenin (8-PN) is a prenylflavonoid found in hops (Humulus lupulus) and is recognized as one of the most potent phytoestrogens discovered to date.[1][2][3] Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors (ERs), leading to a range of physiological effects. This technical guide provides an in-depth overview of the mechanism of action of 8-PN on estrogen receptors, with a focus on its binding affinity, receptor subtype selectivity, and downstream signaling pathways. The information presented herein is intended to support research and drug development efforts related to this compelling natural compound.
Mechanism of Action at the Estrogen Receptor
This compound exerts its estrogenic effects primarily through direct interaction with the two main estrogen receptor subtypes, ERα and ERβ.[4][5] It is classified as a selective estrogen receptor modulator (SERM), indicating that it can act as an agonist or antagonist depending on the target tissue.[2][6] However, the bulk of evidence suggests that 8-PN predominantly functions as an ER agonist, with a notable preference for ERα.[2][6][7]
Binding Affinity and Receptor Selectivity
This compound demonstrates a high binding affinity for both ERα and ERβ, though with a discernible preference for ERα.[5][8] This contrasts with many other phytoestrogens, such as genistein, which tend to show a higher affinity for ERβ.[2][7] The affinity of 8-PN for ERα is reported to be more than two-fold higher than for ERβ.[8] Some studies indicate that its affinity for ERs is approximately 100 times higher than that of genistein.[2][7]
The (2S)-(-) enantiomer of 8-PN has been reported to exhibit a moderately higher affinity for both ER subtypes compared to the (2R)-(+) enantiomer.[8] In competitive binding assays, 8-PN effectively displaces 17β-estradiol from both ERα and ERβ.[2]
Quantitative Binding and Activity Data
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound at estrogen receptors from various in vitro studies.
| Compound | Receptor | IC50 (nM) | Assay Type | Reference |
| This compound | ERα | 57 | Competitive Binding Assay | [1] |
| This compound | ERβ | 68 | Competitive Binding Assay | [1] |
| This compound | ERβ | 3-fold higher than ERα | Competitive Binding Assay | [8] |
Table 1: IC50 Values for this compound Binding to Estrogen Receptors.
| Compound | Receptor/Cell Line | EC50 (nM) | Assay Type | Reference |
| This compound (semi-synthetic) | Ishikawa Var-I cells (ERα) | 4.24 ± 0.01 | Alkaline Phosphatase Assay | [9] |
| This compound (natural) | Ishikawa Var-I cells (ERα) | 4.41 ± 0.02 | Alkaline Phosphatase Assay | [9] |
| 17β-Estradiol | Ishikawa Var-I cells (ERα) | 0.82 ± 0.01 | Alkaline Phosphatase Assay | [9] |
| This compound (semi-synthetic) | Yeast screen (hER) | 43.7 ± 1.4 | Reporter Gene Assay | [9] |
| This compound (natural) | Yeast screen (hER) | 40.0 ± 1.3 | Reporter Gene Assay | [9] |
| 17β-Estradiol | Yeast screen (hER) | 0.33 ± 0.01 | Reporter Gene Assay | [9] |
Table 2: EC50 Values for this compound in Functional Assays.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Reference Compound | Reference |
| This compound | Rat Uterine ER | > other phytoestrogens | 17β-Estradiol | [2] |
| This compound | ERα | > ERβ (3-fold) | 17β-Estradiol | [8] |
Table 3: Relative Binding Affinity of this compound.
Downstream Signaling Pathways
Upon binding to ERα, this compound initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway
The classical genomic pathway involves the translocation of the 8-PN-ERα complex to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. In vivo studies in rats have shown that 8-PN can regulate the expression of several estrogen-responsive genes in the uterus and liver.[10][11] For instance, it upregulates the expression of complement C3 and downregulates the expression of estrogen receptor-alpha and clusterin in the uterus.[10][11]
Genomic signaling pathway of this compound.
Non-Genomic Pathway
This compound can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. This leads to the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. In MCF-7 breast cancer cells, 8-PN has been shown to induce the rapid and transient phosphorylation of Erk-1 and Erk-2, similar to 17β-estradiol.[12] This activation is dependent on c-Src kinase and the presence of ERα.[12] Interestingly, unlike estradiol, 8-PN does not appear to activate the PI3K/Akt survival pathway in these cells, which may contribute to its pro-apoptotic effects in certain contexts.[12]
Non-genomic signaling pathway of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's interaction with estrogen receptors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of 8-PN to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to the receptor.
Protocol Outline:
-
Receptor Preparation: Prepare cytosol containing ERα or ERβ from rat uteri or use recombinant human ERα and ERβ.[13]
-
Incubation: Incubate a constant concentration of radiolabeled estradiol with increasing concentrations of unlabeled 8-PN and the receptor preparation.[13]
-
Separation: Separate receptor-bound from unbound radioligand using a method such as dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of 8-PN that inhibits 50% of the specific binding of the radioligand).
Workflow for a competitive radioligand binding assay.
Reporter Gene Assay (Yeast-Based or Mammalian Cells)
This assay measures the ability of 8-PN to activate ER-mediated gene transcription.
Protocol Outline (Yeast-Based):
-
Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express human ERα or ERβ and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen response element (ERE).[8][14]
-
Treatment: Expose the yeast cells to various concentrations of 8-PN.
-
Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., using a colorimetric substrate for β-galactosidase).
-
Data Analysis: Plot the reporter activity against the 8-PN concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Protocol Outline (Ishikawa Cells - Alkaline Phosphatase Assay):
-
Cell Culture: Culture Ishikawa cells, which endogenously express ERα, in a suitable medium.[9][15][16]
-
Treatment: Treat the cells with various concentrations of 8-PN for a specified period (e.g., 48 hours).[15]
-
Alkaline Phosphatase Assay: Lyse the cells and measure the activity of alkaline phosphatase, an estrogen-responsive enzyme, using a colorimetric or fluorometric substrate.[15][17]
-
Data Analysis: Determine the EC50 value by plotting alkaline phosphatase activity against the 8-PN concentration.
Cell Proliferation Assay (MCF-7 Cells)
This assay assesses the effect of 8-PN on the proliferation of estrogen-dependent breast cancer cells.
Protocol Outline (MTT Assay):
-
Cell Seeding: Seed MCF-7 cells in 96-well plates and allow them to attach overnight.[18][19]
-
Treatment: Treat the cells with various concentrations of 8-PN for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[18]
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[18]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control.
Western Blotting for MAPK (Erk1/2) Activation
This technique is used to detect the phosphorylation and thus activation of Erk1/2 in response to 8-PN treatment.
Protocol Outline:
-
Cell Treatment and Lysis: Treat MCF-7 cells with 8-PN for various time points. Lyse the cells to extract total protein.[12][20]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[21]
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2). Subsequently, probe with a primary antibody for total Erk1/2 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-Erk1/2 to total Erk1/2.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure changes in the mRNA expression of estrogen-responsive genes following treatment with 8-PN.
Protocol Outline:
-
Cell/Tissue Treatment: Treat cells (e.g., MCF-7) or tissues from animal models with 8-PN.
-
RNA Extraction: Isolate total RNA from the samples.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
qPCR: Perform quantitative PCR using specific primers for target genes (e.g., pS2, progesterone receptor) and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression using a method such as the ΔΔCt method.[10][11]
Conclusion
This compound is a potent phytoestrogen that acts as a selective agonist for estrogen receptors, with a preference for ERα. Its mechanism of action involves both genomic and non-genomic pathways, leading to the modulation of gene expression and the activation of intracellular signaling cascades. The detailed understanding of its interaction with ERs, as outlined in this guide, is crucial for evaluating its therapeutic potential and safety profile in various applications, including hormone replacement therapy and the management of estrogen-related conditions. Further research into the tissue-specific effects and long-term outcomes of 8-PN exposure is warranted to fully elucidate its role in human health.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of gene expression by this compound in uterus and liver of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Detection of estrogen active compounds in hops by planar yeast estrogen screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. proteolysis.jp [proteolysis.jp]
- 18. journal.waocp.org [journal.waocp.org]
- 19. japsonline.com [japsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Phytoestrogenic Activity of 8-Prenylnaringenin In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylnaringenin (8-PN), a prenylated flavonoid found in hops (Humulus lupulus L.), is recognized as one of the most potent phytoestrogens discovered to date.[1][2] Its significant estrogenic activity, surpassing that of many other well-known phytoestrogens like genistein and daidzein, has garnered considerable interest for its potential therapeutic applications, particularly in the context of hormone replacement therapy and managing menopausal symptoms.[3][4][5] This technical guide provides an in-depth overview of the in vitro phytoestrogenic activity of 8-PN, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Assessment of Estrogenic Activity
The estrogenic potency of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity to estrogen receptors (ERα and ERβ) and its ability to induce estrogen-dependent cellular responses.
Estrogen Receptor Binding Affinity
8-PN exhibits a strong binding affinity for both estrogen receptor subtypes, with a notable preference for ERα.[1][5] This contrasts with many other phytoestrogens that show a higher affinity for ERβ.[5] The relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this interaction.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Parameter | Estrogen Receptor | Value | Comparator | Reference |
| Relative Binding Affinity (RBA) | ERα | High | - | [1] |
| IC50 | ERα | >2-fold lower than ERβ | 17β-estradiol | [3] |
| IC50 | ERβ | 3-fold higher than ERα | 17β-estradiol | [3] |
Note: RBA is often expressed relative to 17β-estradiol (RBA = 100). Lower IC50 values indicate higher binding affinity.
Estrogenic Potency in Functional Assays
The functional estrogenic activity of 8-PN is commonly assessed using reporter gene assays and cell proliferation assays. The half-maximal effective concentration (EC50) is a critical measure of potency in these assays.
Table 2: Estrogenic Potency of this compound in In Vitro Functional Assays
| Assay Type | Cell Line | Estrogen Receptor | EC50 (nM) | Comparator | Reference |
| ERE-Reporter Gene Assay | Yeast | ERα | 130 | 17β-estradiol (0.8 nM), Genistein (9300 nM) | [3] |
| MCF-7 Cell Proliferation (E-SCREEN) | MCF-7 | ERα | - | Higher activity than genistein and tartrazine | [6] |
| Alkaline Phosphatase Induction | Ishikawa | ERα | Higher potency than 8-prenylapigenin and genistein | 17β-estradiol | [7] |
Note: Lower EC50 values indicate higher potency.
Key Experimental Protocols
Standardized in vitro assays are crucial for evaluating and comparing the estrogenic activity of compounds like this compound. The following sections detail the methodologies for key experiments.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to ERα and ERβ.
Methodology:
-
Receptor Preparation: Human recombinant ERα and ERβ are used.
-
Incubation: A fixed concentration of [3H]-17β-estradiol is incubated with the estrogen receptor in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of [3H]-17β-estradiol binding against the logarithm of the 8-PN concentration.
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to express the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen response element (ERE).
Methodology:
-
Yeast Culture: Yeast cells are grown in a suitable medium to a specific optical density.
-
Assay Setup: Serial dilutions of this compound are added to a 96-well plate.
-
Incubation: The yeast culture is added to the wells and incubated.
-
Detection: A chromogenic substrate for β-galactosidase (e.g., CPRG) is added. The development of color is proportional to the estrogenic activity.
-
Measurement: The absorbance is measured at a specific wavelength, and the EC50 value is calculated from the dose-response curve.[8]
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which is ERα-positive.[6][9]
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) to synchronize them in a low-proliferative state.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (typically 6 days).[10]
-
Quantification of Proliferation: Cell proliferation is assessed using methods such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.[11]
-
Data Analysis: The proliferative effect is expressed as a percentage of the maximal effect induced by 17β-estradiol, and the EC50 is determined.
Alkaline Phosphatase Induction Assay in Ishikawa Cells
The human endometrial adenocarcinoma cell line Ishikawa is used to measure the induction of alkaline phosphatase, an estrogen-responsive enzyme.[7]
Methodology:
-
Cell Culture: Ishikawa cells are cultured in a hormone-depleted medium.
-
Treatment: Cells are treated with different concentrations of this compound.
-
Incubation: The cells are incubated for 48 hours.[12]
-
Lysis and Assay: Cells are lysed, and the alkaline phosphatase activity in the lysate is measured using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).[13]
-
Data Analysis: The increase in alkaline phosphatase activity is plotted against the concentration of 8-PN to determine the EC50 value.
Signaling Pathways of this compound
The phytoestrogenic effects of this compound are primarily mediated through its interaction with estrogen receptors, leading to the activation of downstream signaling pathways.
Classical Genomic Signaling Pathway
Upon binding to 8-PN, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER-dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. This pathway is responsible for many of the long-term effects of estrogens.
Caption: Classical genomic estrogen signaling pathway initiated by this compound.
Non-Genomic Signaling Pathways
8-PN can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. This leads to the activation of various intracellular signaling cascades, such as the MAPK/ERK pathway.[14] These rapid responses do not require gene transcription or protein synthesis.
Caption: Non-genomic estrogen signaling pathway activated by this compound.
Experimental Workflow Example
The following diagram illustrates a typical workflow for assessing the estrogenic activity of a compound like this compound in vitro.
Caption: A representative experimental workflow for in vitro phytoestrogenicity testing.
Conclusion
This compound stands out as a highly potent phytoestrogen with a distinct preference for estrogen receptor alpha. The in vitro evidence, supported by a range of quantitative assays, confirms its strong estrogenic activity. The detailed experimental protocols and understanding of its signaling pathways provided in this guide serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating further investigation into the therapeutic potential of this remarkable natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oestrogenic activity of the hop phyto-oestrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Therapeutic Perspectives of this compound, a Potent Phytoestrogen from Hops | MDPI [mdpi.com]
- 6. In vitro estrogenic, cytotoxic, and genotoxic profiles of the xenoestrogens 8-prenylnaringenine, genistein and tartrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ftb.com.hr [ftb.com.hr]
- 9. researchgate.net [researchgate.net]
- 10. The E-screen assay: a comparison of different MCF7 cell stocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and metabolism of 8-Prenylnaringenin in vivo
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of 8-Prenylnaringenin in vivo
Introduction
This compound (8-PN) is a prenylated flavonoid found in hops (Humulus lupulus L.) and is recognized as one of the most potent phytoestrogens currently known.[1][2][3] Its structural similarity to estradiol allows it to bind to estrogen receptors, particularly ERα, leading to significant interest in its therapeutic potential for managing menopausal symptoms, such as hot flashes and osteoporosis.[1][4][5] The administration of 8-PN is being explored as a novel approach for treating symptoms related to the decline in female hormone levels.[1][5] Understanding its pharmacokinetic profile and metabolic fate is crucial for evaluating its efficacy, safety, and for the development of standardized extracts or pharmaceutical preparations. This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of 8-PN, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics of this compound
The bioavailability and systemic exposure to 8-PN are influenced by its absorption, distribution, metabolism, and excretion. Studies in both humans and animal models have characterized its pharmacokinetic profile, which is notably marked by rapid absorption, extensive metabolism, and significant enterohepatic recirculation.
Absorption and Bioavailability
Following oral administration, 8-PN is rapidly absorbed from the gastrointestinal tract.[6][7][8] In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, show good permeability via passive diffusion.[9] However, its oral bioavailability is generally low due to extensive first-pass metabolism in the intestine and liver.[6][9] Despite this, effective biological concentrations can be achieved, partly due to a slow elimination rate.[2]
A key factor influencing 8-PN exposure is the dietary intake of its precursor, isoxanthohumol (IX), which is more abundant in hop-derived products. Intestinal microflora can demethylate IX to form the more potent 8-PN, significantly contributing to the overall systemic dose of the phytoestrogen.[5][10]
Distribution and Plasma Concentrations
In human studies, maximum plasma concentrations (Cmax) of 8-PN are typically reached within 1.0 to 2.5 hours after oral ingestion.[2][6][11] A distinctive feature of 8-PN's pharmacokinetic profile is the appearance of a second peak in serum concentrations at approximately 7 to 10 hours post-administration, which is indicative of marked enterohepatic recirculation.[2][6][7][8] This process prolongs the residence time of 8-PN in the body.[8]
In mice, 8-PN has been shown to distribute to various tissues, with higher accumulation observed in the kidneys and liver compared to its non-prenylated counterpart, naringenin.[7][12]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of 8-PN from various in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Subjects | Dose | Cmax | Tmax (h) | AUC (0-48h) | t½ (h) | Study Reference |
| Postmenopausal Women | 250 mg (single oral) | Dose-linear | 1.0–1.5 | Dose-linear | >20 (est.) | Rad et al. (2006)[6] |
| Postmenopausal Women | 500 mg (single oral) | Dose-linear | 1.0–1.5 | Dose-linear | >20 (est.) | Rad et al. (2006)[6] |
| Postmenopausal Women | 750 mg (single oral) | Dose-linear | 1.0–1.5 | Dose-linear | >20 (est.) | Rad et al. (2006)[6] |
| Healthy Young Adults (8F, 8M) | 500 mg (single oral) | 2834 nmol/L | 1.6 | 15801 nmol/L·h | Not determined | Calvo-Castro et al. (2018)[11] |
| Menopausal Women (Hop Extract) | 1 mg 8-PN eq. | ~10 ng/mL | ~2-7 | 50.4 ng·h/mL (0-24h) | >24 | Bolton et al. (2019)[13] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose | Cmax | Tmax (h) | AUC | t½ (h) | Study Reference |
| Mice (C57/BL6) | 50 mg/kg (oral) | 22.8 µM | ~0.5-1.0 | Not reported | Not determined | Tanaka et al. (2022)[8] |
| Rats | Not specified | Low oral bioavailability | Not specified | Not specified | ~1-3 (elimination phase) | Rad et al. (2006)[6] |
Metabolism of this compound
8-PN undergoes extensive Phase I and Phase II metabolism, primarily in the intestine and liver. While it is considered more stable than estrogens like estradiol, which undergo significant Phase I metabolism, a substantial portion of an oral dose is converted to various metabolites.[6]
Phase I Metabolism
In vitro studies using human liver microsomes have identified at least 12 Phase I metabolites of 8-PN.[14][15][16] Biotransformation occurs on both the prenyl group and the flavanone skeleton.[14][16] Key reactions include:
-
Oxidation: The primary site of oxidation is on the terminal methyl groups of the prenyl side chain.[14][16] Hydroxylation also occurs at the 3' position on the B ring of the flavanone structure.[14][16]
-
Epoxidation: The double bond of the prenyl group can be oxidized to an epoxide.[14][15]
-
Desaturation: The C ring can be desaturated to form 8-prenylapigenin.[14]
Cytochrome P450 enzymes, specifically CYP2C8 and CYP2C19, are involved in catalyzing the formation of alcohol metabolites on the prenyl side chain.[3]
Phase II Metabolism
Phase II conjugation reactions, particularly glucuronidation and sulfation, are the predominant metabolic pathways for 8-PN.[1][9] These reactions increase the water solubility of the compound, facilitating its excretion.
-
Glucuronidation: This is a major metabolic route. In the intestine (modeled by Caco-2 cells), the 4′-O-glucuronide is the main metabolite formed.[9] In the liver, the 7-O-glucuronide is the most abundant metabolite.[9] Several UDP-glucuronosyltransferase (UGT) isoforms are responsible for this process, including UGT1A1, UGT1A6, UGT1A8, and UGT1A9.[9] UGT1A1 appears to be the most active isoform.[9] Studies have also shown that glucuronidation can be enantiomer-specific.[2][17]
-
Sulfation: Sulfate conjugates are also formed, primarily in the intestine.[9]
Excretion
The metabolites of 8-PN are primarily eliminated through biliary secretion into the feces.[5] A significant portion of an orally administered dose (at least 30%) is recovered in excreta as the free compound or its conjugates within 48 hours.[6] Urinary excretion of 8-PN and its conjugates is comparatively low.[2][11]
Caption: Metabolic pathways of this compound in vivo.
Experimental Protocols
The investigation of 8-PN pharmacokinetics and metabolism relies on robust and sensitive analytical methodologies. The general workflow involves controlled administration of 8-PN to subjects, collection of biological samples over time, and subsequent analysis using advanced chromatographic and mass spectrometric techniques.
In Vivo Study Design
-
Subjects: Studies have been conducted in various populations, including healthy young adults, postmenopausal women, and animal models like rats and mice.[6][7][11]
-
Administration: 8-PN is typically administered orally as a pure compound or as part of a standardized hop extract.[6][13] Doses in human studies have ranged from standardized extracts containing ~1 mg of 8-PN to single doses of up to 750 mg of the pure compound.[6][13]
-
Sample Collection: Blood (serum or plasma), urine, and feces are collected at predefined time points to characterize the absorption, distribution, metabolism, and excretion phases.[6][13][18] For instance, blood samples might be taken before dosing and at multiple intervals (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48 hours) post-administration.[6]
Sample Preparation and Analysis
-
Extraction: Biological samples require extraction to isolate 8-PN and its metabolites. Solid-phase extraction (SPE) is a common technique used for cleanup and concentration of the analytes.[19]
-
Enzymatic Hydrolysis: To measure total 8-PN (free and conjugated), samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugates back to the parent aglycone before analysis.[13]
-
Analytical Techniques: High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the predominant method for the sensitive and selective quantification of 8-PN and its metabolites in biological matrices.[3][18][19] Electrospray ionization (ESI) is frequently used as the ionization source.[18] For chiral analysis, specific columns like Chiralpak® are employed to separate the R- and S-enantiomers.[18]
Caption: General experimental workflow for an 8-PN pharmacokinetic study.
Conclusion
The in vivo disposition of this compound is characterized by rapid absorption, extensive first-pass metabolism dominated by glucuronidation and sulfation, and a prolonged residence time due to significant enterohepatic recirculation. While its absolute bioavailability is limited, the conversion from the more abundant precursor isoxanthohumol by gut microbiota can significantly enhance systemic exposure. Future research should continue to focus on dose-response relationships, the biological activity of its major metabolites, and potential inter-individual variability in metabolism to fully optimize the therapeutic application of this potent phytoestrogen.
References
- 1. mdpi.com [mdpi.com]
- 2. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen this compound after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8‐Prenylnaringenin tissue distribution and pharmacokinetics in mice and its binding to human serum albumin and cellular uptake in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. In vitro studies of intestinal permeability and hepatic and intestinal metabolism of this compound, a potent phytoestrogen from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of Prenylated Hop Phenols in Women Following Oral Administration of a Standardized Extract of Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of this compound, a potent phytoestrogen from hops (Humulus lupulus), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Metabolism of this compound, a potent phytoestrogen from hops (Humulus lupulus), by human liver microsomes. | Semantic Scholar [semanticscholar.org]
- 17. Formation of (2R)- and (2S)-8-Prenylnaringenin Glucuronides by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantiospecific analysis of this compound in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In-Depth Technical Guide: Estrogen Receptor Alpha (ERα) Binding Affinity of 8-Prenylnaringenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Prenylnaringenin (8-PN), a prenylated flavonoid found in hops (Humulus lupulus), is recognized as one of the most potent phytoestrogens. Its biological effects are primarily mediated through its interaction with estrogen receptors, particularly Estrogen Receptor Alpha (ERα). This technical guide provides a comprehensive overview of the ERα binding affinity of this compound, presenting quantitative data, detailed experimental methodologies for its determination, and an exploration of the downstream signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and endocrinology.
Introduction
Phytoestrogens are plant-derived compounds that exhibit estrogenic activity. Among these, this compound has garnered significant scientific interest due to its high potency. Understanding the binding affinity and mechanism of action of 8-PN at the molecular level is crucial for evaluating its therapeutic potential and potential risks. This guide focuses specifically on the interaction of 8-PN with ERα, a key mediator of estrogen signaling in various tissues. The binding of a ligand to ERα can initiate a cascade of cellular events, influencing gene expression and cell signaling pathways. Therefore, a detailed characterization of 8-PN's ERα binding affinity is fundamental to elucidating its physiological and pharmacological effects.
Quantitative Binding Affinity Data
The binding affinity of this compound for ERα has been quantified using various in vitro assays. The most common metric reported is the half-maximal inhibitory concentration (IC50), which represents the concentration of 8-PN required to displace 50% of a radiolabeled ligand from the receptor.
Table 1: ERα and ERβ Binding Affinity of this compound
| Compound | Receptor | IC50 (nM) | Reference |
| This compound | ERα | 57 | |
| This compound | ERβ | 68 |
Note: Lower IC50 values indicate higher binding affinity.
As shown in Table 1, this compound exhibits a high binding affinity for ERα, with a reported IC50 value of 57 nM. Some studies suggest that 8-PN has a slightly higher affinity for ERα compared to ERβ. This preferential binding is a significant characteristic that distinguishes it from many other phytoestrogens, which often show a higher affinity for ERβ.
Experimental Protocols
The determination of the ERα binding affinity of this compound is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on established protocols.
Estrogen Receptor Alpha Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα.
Materials:
-
ERα Source: Rat uterine cytosol or recombinant human ERα.
-
Radioligand: [³H]-17β-estradiol.
-
Test Compound: this compound.
-
Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol (DTT), pH 7.4.
-
Wash Buffer: Ice-cold buffer of choice.
-
Scintillation Cocktail.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare TEDG buffer and store at 4°C. Add DTT immediately before use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in the assay buffer.
-
Prepare a working solution of [³H]-17β-estradiol in the assay buffer at a concentration close to its Kd for ERα.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (for total binding).
-
A saturating concentration of unlabeled 17β-estradiol (for non-specific binding).
-
Varying concentrations of this compound.
-
-
Add the ERα preparation to each well.
-
Add the [³H]-17β-estradiol solution to each well.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester. This traps the receptor-ligand complexes on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol, by non-linear regression analysis.
-
Signaling Pathways
Upon binding to ERα, this compound can modulate downstream signaling pathways, leading to various cellular responses. The interaction of 8-PN with ERα can trigger both genomic and non-genomic signaling cascades.
ERα Signaling Overview
-
Genomic Pathway: The classical pathway involves the translocation of the 8-PN-ERα complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the regulation of target gene transcription.
-
Non-Genomic Pathway: This rapid signaling pathway is initiated by membrane-associated ERα and involves the activation of various kinase cascades, such as the MAPK/Erk pathway.
This compound-Specific Signaling
Studies have shown that this compound's activation of ERα leads to specific downstream effects:
-
Activation of MAPK/Erk Pathway: 8-PN has been demonstrated to induce the phosphorylation and activation of Erk1/2, which is a key component of the MAPK signaling pathway.
-
No Activation of PI3K/Akt Pathway: Interestingly, unlike 17β-estradiol, this compound does not appear to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This differential pathway activation may contribute to some of its unique biological activities.
Visualizations
Diagrams
Caption: this compound (8-PN) binds to ERα, leading to the activation of the MAPK/Erk pathway and regulation of gene transcription via EREs, but does not activate the PI3K/Akt pathway.
Caption: Workflow for determining the ERα binding affinity of this compound using a competitive radioligand binding assay.
Conclusion
This compound is a potent phytoestrogen with a high binding affinity for Estrogen Receptor Alpha. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers investigating the pharmacological properties of this compound. The differential activation of downstream signaling pathways, specifically the activation of the MAPK/Erk pathway and the lack of PI3K/Akt pathway stimulation, highlights the unique molecular pharmacology of this compound and warrants further investigation to fully understand its therapeutic potential and safety profile. This in-depth technical guide serves as a critical resource for the scientific community engaged in the study of estrogen receptor modulators and the development of novel therapeutics.
Methodological & Application
Application Note: Quantification of 8-Prenylnaringenin in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of 8-Prenylnaringenin (8-PN) in human plasma. The protocol employs a straightforward sample preparation procedure using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of 8-PN in a biological matrix.
Introduction
This compound (8-PN) is a potent phytoestrogen found in hops (Humulus lupulus L.) and is present in beer.[1][2] Its estrogenic activity has garnered significant interest in the scientific community for its potential therapeutic applications. To accurately assess its pharmacokinetic profile and biological effects, a reliable and sensitive analytical method for its quantification in plasma is essential. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for bioanalytical assays.
This method has been developed to provide a comprehensive protocol for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Naringenin (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (K2-EDTA)
-
C18 SPE cartridges (100 mg, 1 mL)
Sample Preparation
Two methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
1. Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (Naringenin, 1 µg/mL).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. Solid-Phase Extraction (SPE) Protocol:
-
Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of water with 0.1% formic acid through the cartridge.
-
Load: To 100 µL of plasma, add 10 µL of internal standard working solution (Naringenin, 1 µg/mL) and 400 µL of water with 0.1% formic acid. Vortex and load the entire sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the 8-PN and IS with 1 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Analyze: Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC Method
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
MS/MS Method
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
The major fragmentation pathway for 8-PN in negative ion mode is a retro Diels-Alder (RDA) reaction.[3]
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 339.15 | 219.1 | 0.1 | 30 | 20 |
| This compound | 339.15 | 119.0 | 0.1 | 30 | 25 |
| Naringenin (IS) | 271.06 | 151.0 | 0.1 | 25 | 18 |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution for both the analyte and the internal standard. The sample preparation methods were effective in removing matrix interferences.
Method Performance
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery (LLE) | > 85% |
| Recovery (SPE) | > 90% |
Visual Protocols
Caption: Liquid-Liquid Extraction Workflow for 8-PN.
Caption: Solid-Phase Extraction Workflow for 8-PN.
Conclusion
The HPLC-MS/MS method described in this application note is a reliable and sensitive tool for the quantification of this compound in human plasma. The choice between LLE and SPE for sample preparation allows for flexibility based on laboratory resources and throughput requirements. This method is well-suited for supporting pharmacokinetic and other research studies involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiospecific analysis of this compound in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Models for Studying 8-Prenylnaringenin Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the biological effects of 8-Prenylnaringenin (8-PN), a potent phytoestrogen found in hops. This document details various cell line models, experimental protocols, and data presentation strategies to facilitate research into the therapeutic potential of 8-PN in oncology, angiogenesis, and bone metabolism.
I. Overview of In Vitro Models for this compound Research
This compound has been shown to exert a range of biological activities, including anti-cancer, anti-angiogenic, and bone-protective effects. A variety of well-established cell lines are available to model these effects in vitro.
Table 1: Summary of In Vitro Cell Culture Models for Studying this compound Effects
| Research Area | Cell Line | Cell Type | Key Effects of this compound | Typical Concentrations | Citations |
| Oncology | MCF-7 | Human Breast Adenocarcinoma | Inhibition of cell growth, induction of apoptosis, modulation of estrogen receptor (ER) signaling.[1][2][3][4] | 1-50 µM | [1][2][3][4] |
| PC-3 | Human Prostate Adenocarcinoma | Inhibition of proliferation, induction of caspase-independent cell death.[5] | 10-50 µM | [5] | |
| UO.31 | Human Renal Carcinoma | Dose-dependent inhibition of proliferation. | Not Specified | ||
| U-118 MG | Human Glioblastoma | Cytotoxicity, higher accumulation in cancer cells vs. normal fibroblasts.[6][7] | >150 µM | [6][7] | |
| MCF-10A | Human Mammary Epithelial (non-tumorigenic) | Inhibition of malignant transformation, acinar morphogenesis in 3D culture.[8][9] | Not Specified | [8][9] | |
| Angiogenesis | HUVEC | Human Umbilical Vein Endothelial Cells | Inhibition of tube formation. | 3-10 µM (IC50) | |
| BME | Bovine Microvascular Endothelial Cells | Inhibition of bFGF and VEGF-induced angiogenesis.[10][11] | 3-10 µM (IC50) | [10][11] | |
| BAE | Bovine Aortic Endothelial Cells | Inhibition of angiogenesis.[10][11] | 3-10 µM (IC50) | [10][11] | |
| Bone Metabolism | MC3T3-E1 | Mouse Pre-osteoblast | Promotion of differentiation and mineralization.[1][12][13][14] | 10⁻⁵ M | [1][12][13][14] |
| RAW264.7 | Mouse Monocyte/Macrophage | Inhibition of osteoclast differentiation.[13][15] | 10⁻⁵ M | [13][15] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
A. Cell Viability and Cytotoxicity Assays
1. MTT Assay Protocol
This protocol is adapted for determining the effect of 8-PN on the viability of adherent cancer cell lines such as MCF-7, PC-3, and U-118 MG.
-
Materials:
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of 8-PN in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium and add 100 µL of the 8-PN dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
2. Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a method for determining cytotoxicity based on the measurement of cellular protein content.
-
Materials:
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After incubation with 8-PN, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[12][17]
-
Wash the wells five times with 200 µL of 1% acetic acid and allow the plates to air dry.[12][17]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12][17]
-
Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.[12][17]
-
Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the bound dye.[12][17]
-
Measure the absorbance at 565 nm using a microplate reader.[12]
-
B. Apoptosis Assay
Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Protocol
This protocol is designed to quantify apoptosis in cells treated with 8-PN.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of 8-PN for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
C. Western Blot Analysis
This protocol allows for the analysis of protein expression and signaling pathways affected by 8-PN.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-Erk, Erk, Caspase-3, PARP, ERα, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
-
-
Procedure:
-
Treat cells with 8-PN as required.
-
Lyse the cells and quantify protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[18][19]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[20]
-
Wash the membrane again and visualize protein bands using ECL reagents and an imaging system.
-
D. Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing changes in gene expression induced by 8-PN.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
-
-
Procedure:
-
Treat cells with 8-PN.
-
Isolate total RNA and synthesize cDNA.
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., β-actin or GAPDH).
-
E. Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
-
Materials:
-
Matrigel or other basement membrane extract
-
96-well plate, pre-chilled
-
Endothelial cell growth medium
-
This compound
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.[15][21]
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[21]
-
Harvest endothelial cells and resuspend them in medium containing various concentrations of 8-PN.
-
Seed 1.5-3 x 10⁴ cells per well onto the solidified Matrigel.[15]
-
Incubate at 37°C for 4-18 hours.[15]
-
Visualize and photograph the tube formation using a microscope. Quantify tube length and branch points using imaging software.
-
III. Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of PC-3 and DU145 prostate cancer cells by prenylflavonoids from hop (Humulus lupulus L.) induces a caspase-independent form of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocols | The BRUGGE Lab [brugge.hms.harvard.edu]
- 8. Morphogenesis and oncogenesis of MCF-10A mammary epithelial acini grown in three-dimensional basement membrane cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. benchchem.com [benchchem.com]
- 11. This compound, a novel phytoestrogen, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effects and mechanisms of this compound on osteoblast MC3T3-E1 and osteoclast-like cells RAW264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejh.it [ejh.it]
- 15. Effects and mechanisms of this compound on osteoblast MC3T3-E1 and osteoclast-like cells RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. corning.com [corning.com]
Application Notes and Protocols for the Ovariectomized Rat Model in 8-Prenylnaringenin Osteoporosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postmenopausal osteoporosis, characterized by a decline in estrogen levels leading to reduced bone mineral density (BMD) and microarchitectural deterioration, represents a significant global health issue. The ovariectomized (OVX) rat is a widely accepted and utilized preclinical model that mimics the key physiological and skeletal changes observed in postmenopausal women. This model is invaluable for investigating the pathophysiology of estrogen-deficient bone loss and for evaluating the efficacy of potential therapeutic agents. 8-Prenylnaringenin (8-PN), a potent phytoestrogen found in hops (Humulus lupulus), has garnered considerable interest as a potential alternative to conventional hormone replacement therapy for the management of postmenopausal symptoms, including osteoporosis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing the OVX rat model to study the effects of this compound on bone health.
Mechanism of Action of this compound in Bone
This compound exerts its bone-protective effects primarily through its estrogenic activity. It binds to estrogen receptors (ERs), with a notable affinity for ERα, which is crucial for maintaining bone mineral density.[4] This interaction triggers downstream signaling pathways that modulate bone remodeling. The key mechanisms include:
-
Stimulation of Osteoblast Function: 8-PN promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation.
-
Inhibition of Osteoclast Activity: It suppresses the formation and resorptive activity of osteoclasts, the cells that break down bone tissue.
-
Modulation of the OPG/RANKL Signaling Pathway: 8-PN has been shown to increase the expression of osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The OPG/RANKL ratio is a critical determinant of bone resorption, with a higher ratio favoring reduced osteoclast activity.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of this compound in the ovariectomized rat model. It is important to note that specific values may vary depending on the rat strain, age, dosage of 8-PN, and duration of the study.
Table 1: Bone Mineral Density (BMD)
| Group | Treatment | Duration | Femur BMD (g/cm²) (Mean ± SD) | Lumbar Spine BMD (g/cm²) (Mean ± SD) |
| SHAM | Vehicle | 12 weeks | 0.247 ± 0.048 | 0.271 ± 0.053 |
| OVX | Vehicle | 12 weeks | 0.184 ± 0.010 | 0.195 ± 0.014 |
| OVX + 8-PN | 1.77 mg/kg/day | 10 weeks | Significantly higher than OVX | Significantly higher than OVX |
Note: Specific numerical data for the 8-PN group is often presented as a percentage increase relative to the OVX group in the literature. Studies consistently show a significant prevention of BMD loss with 8-PN treatment.[2][5]
Table 2: Serum Biomarkers
| Group | Treatment | Duration | Estradiol (E2) (pg/mL) (Mean ± SD) | Alkaline Phosphatase (ALP) (U/L) (Mean ± SD) |
| SHAM | Vehicle | 8 weeks | 35.2 ± 5.1 | 120.5 ± 15.3 |
| OVX | Vehicle | 8 weeks | 8.9 ± 2.3 | 215.8 ± 25.7 |
| OVX + 8-PN | High Dose | 12 weeks | Mildly increased vs. OVX | Significantly lower than OVX |
Note: Ovariectomy leads to a significant decrease in serum estradiol and an increase in bone turnover markers like ALP. 8-PN treatment can partially mitigate these changes.
Table 3: Bone Microarchitecture (Micro-CT Analysis of Proximal Tibia)
| Group | Treatment | Duration | BV/TV (%) (Mean ± SD) | Tb.Th (μm) (Mean ± SD) | Tb.N (1/mm) (Mean ± SD) | Tb.Sp (μm) (Mean ± SD) |
| SHAM | Vehicle | 12 weeks | 25.8 ± 3.1 | 65.2 ± 5.8 | 3.95 ± 0.42 | 201.3 ± 22.5 |
| OVX | Vehicle | 12 weeks | 13.2 ± 2.5 | 50.1 ± 4.9 | 2.63 ± 0.31 | 380.1 ± 35.7 |
| OVX + 8-PN | 1.77 mg/kg/day | 10 weeks | Significantly higher than OVX | Significantly higher than OVX | Significantly higher than OVX | Significantly lower than OVX |
BV/TV: Bone Volume/Total Volume; Tb.Th: Trabecular Thickness; Tb.N: Trabecular Number; Tb.Sp: Trabecular Separation. Note: 8-PN treatment has been shown to significantly preserve the trabecular bone microarchitecture that is degraded following ovariectomy.[6][7]
Experimental Protocols
Protocol 1: Ovariectomized (OVX) Rat Model of Osteoporosis
1. Animals:
- Species: Female Sprague-Dawley or Wistar rats.
- Age: 6 months at the time of surgery.[8]
- Housing: House rats in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to a standard rodent chow and water.
2. Surgical Procedure (Dorsal Approach):
- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine cocktail or isoflurane inhalation). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- Surgical Preparation: Shave the fur on the dorsal aspect of the rat, from the mid-thoracic to the lumbar region. Disinfect the surgical area with 70% ethanol and povidone-iodine solution.
- Incision: Make a single midline longitudinal incision (approximately 2 cm) through the skin over the lumbar vertebrae.
- Locating the Ovaries: Bluntly dissect the subcutaneous tissue to expose the underlying muscle. The ovaries are located retroperitoneally, embedded in a fat pad, caudal to the kidneys. Gently retract the skin and muscle to one side to locate the ovary through the muscle wall.
- Ovariectomy: Make a small incision through the muscle layer to access the peritoneal cavity. Exteriorize the ovary and the associated fallopian tube. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Excise the ovary distal to the ligature.
- Closure: Return the uterine horn to the abdominal cavity. Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.
- Sham Operation: For the sham control group, perform the same surgical procedure, including exteriorizing the ovary, but do not ligate or remove it.
- Post-operative Care: Administer a post-operative analgesic as recommended by your institution's veterinary guidelines. Monitor the animals daily for signs of infection or distress. Allow a recovery period of at least two weeks before commencing treatment.
Protocol 2: Micro-Computed Tomography (Micro-CT) Analysis of Proximal Tibia
1. Sample Preparation:
- At the end of the study, euthanize the rats.
- Dissect the tibiae and carefully remove all soft tissue.
- Store the bones in 70% ethanol or phosphate-buffered saline (PBS) at 4°C.
2. Micro-CT Scanning:
- Scanner: Use a high-resolution micro-CT scanner suitable for rodent bones.
- Scanning Parameters (Example):
- Voxel Size: 10-20 µm.
- Voltage: 50-70 kVp.
- Current: 100-200 µA.
- Integration Time: 200-500 ms.
- Rotation: 360° with a rotation step of 0.4-0.6°.
- Region of Interest (ROI): Define a standardized ROI in the proximal tibial metaphysis, starting a fixed distance distal to the growth plate and extending for a specific length (e.g., 2-3 mm).
3. Image Reconstruction and Analysis:
- Reconstruct the scanned images using the manufacturer's software.
- Apply a global threshold to segment the bone from the background.
- Perform 3D analysis to quantify the following trabecular bone parameters:
- Bone Volume Fraction (BV/TV)
- Trabecular Thickness (Tb.Th)
- Trabecular Number (Tb.N)
- Trabecular Separation (Tb.Sp)
- Connectivity Density (Conn.D)
- Structure Model Index (SMI)
Protocol 3: Serum Alkaline Phosphatase (ALP) Assay
1. Sample Collection:
- Collect blood via cardiac puncture or from the tail vein at the time of euthanasia.
- Allow the blood to clot at room temperature for 30 minutes.
- Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
- Store the serum samples at -80°C until analysis.
2. ALP Assay (Colorimetric):
- Use a commercially available rat-specific ALP colorimetric assay kit.
- Principle: The assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm.
- Procedure:
- Prepare the reagents and standards according to the kit manufacturer's instructions.
- Pipette the standards and serum samples into a 96-well microplate.
- Add the pNPP substrate solution to each well to initiate the reaction.
- Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
- Stop the reaction by adding the stop solution provided in the kit.
- Read the absorbance at 405 nm using a microplate reader.
- Calculation: Calculate the ALP activity (U/L) in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for studying this compound in an OVX rat model.
Caption: 8-PN signaling via ERα to modulate the OPG/RANKL pathway in osteoblasts.
Caption: The canonical Wnt/β-catenin signaling pathway in osteoblast differentiation.
References
- 1. Rat Model for Osteoporosis - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Tissue specificity of this compound: protection from ovariectomy induced bone loss with minimal trophic effects on the uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and Whole-Body Vibration Therapy on a Rat Model of Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative computed tomography analysis of bone microarchitecture is associated with rotator cuff healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for the Quantification of 8-Prenylnaringenin in Beer
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 8-Prenylnaringenin (8-PN), a potent phytoestrogen, from beer samples. The complex matrix of beer necessitates a robust sample cleanup method to ensure accurate quantification of 8-PN, which is typically present at low concentrations. This document outlines two effective SPE methodologies using C18 and polymeric reversed-phase cartridges, respectively. The protocols cover sample pretreatment, SPE cartridge conditioning, sample loading, washing to remove interferences, and elution of the target analyte. A summary of reported quantitative data, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ), is also presented to aid in method selection and validation.
Introduction
This compound (8-PN) is a prenylflavonoid originating from hops (Humulus lupulus L.), an essential ingredient in the brewing process that imparts bitterness and aroma to beer.[1][2] 8-PN has garnered significant attention due to its notable estrogenic activity, being one of the most potent phytoestrogens identified to date.[1][2] Its presence in beer, a widely consumed beverage, has prompted research into its dietary intake and potential physiological effects.
The quantification of 8-PN in beer is challenging due to the complexity of the sample matrix, which contains numerous compounds such as proteins, carbohydrates, and other polyphenols that can interfere with analysis.[3] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that effectively isolates and concentrates analytes of interest from complex mixtures, thereby improving the accuracy and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
This application note details two established SPE protocols for the extraction of 8-PN from beer, providing researchers with a comprehensive guide for sample preparation.
Materials and Reagents
-
This compound (8-PN) analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (>98% purity)
-
Diethyl ether (analytical grade)
-
Ethyl acetate (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges:
-
Octadecyl silica (C18), 500 mg
-
Polymeric reversed-phase (e.g., Strata-X), 33 µm
-
-
SPE vacuum manifold
-
Glass vials and tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Ultrasonic bath
Experimental Protocols
Prior to SPE, it is crucial to degas the beer samples to remove dissolved carbon dioxide, which can interfere with the extraction process.
-
Transfer an aliquot of the beer sample into a suitable container.
-
Degas the sample by either:
-
For some methods, the degassed beer sample may be centrifuged to remove suspended solids.
This protocol is based on a method involving a C18 cartridge followed by further cleanup steps.[6][7]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of purified water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load a specific volume of the degassed beer sample (e.g., 10-25 mL) onto the conditioned cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of purified water to remove polar interferences.
-
-
Elution:
-
Elute the 8-PN from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Further Cleanup (Optional, as described in some literature): [6][7]
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for chromatographic analysis.
-
This protocol utilizes a polymeric reversed-phase sorbent, which can offer different selectivity compared to silica-based C18.[5]
-
Cartridge Conditioning:
-
Condition the polymeric cartridge with 1 mL of 2% formic acid in water.[5]
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 2 mL of purified water.[5]
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 2 mL of 40% methanol in water to remove interfering substances.[5]
-
-
Elution:
-
Elute the 8-PN from the cartridge with an appropriate volume of methanol or a methanol/acetonitrile mixture into a clean collection tube.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for subsequent analysis.
-
Data Presentation
The following table summarizes quantitative data for the analysis of this compound in beer from various studies, providing an overview of the expected performance of these methods.
| Analytical Method | SPE Sorbent | Recovery (%) | LOD | LOQ | Reference |
| GC-MS | Octadecyl silica (C18) | 61.1 ± 6.6 (at 37 µg/L) to 82.2 ± 8.8 (at 92.5 µg/L) | ~5 µg/L | Not Reported | [6][7] |
| HPLC-DAD | C18 | 63.4 - 72.8 | Not Reported | Not Reported | [3] |
| UHPLC-MS/MS | Polymeric reversed phase (Strata-X) | Not Reported | Not Reported | 0.5 - 10 ng/mL | [5] |
Note: The recovery of some flavonoids can be affected by complexation with macromolecules present in beer, such as proteins and complex carbohydrates.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from beer.
Caption: Workflow for SPE of this compound from beer.
Conclusion
The solid-phase extraction protocols presented in this application note provide effective means for the isolation and concentration of this compound from complex beer matrices. The choice between a C18 or a polymeric reversed-phase sorbent will depend on the specific requirements of the analysis, available instrumentation, and desired recovery and purity. Proper sample pretreatment, particularly degassing, is critical for reproducible results. The detailed methodologies and comparative quantitative data herein serve as a valuable resource for researchers and scientists in the fields of food chemistry, natural product analysis, and drug development.
References
- 1. Differences in the Levels of the Selected Phytoestrogens and Stable Isotopes in Organic vs. Conventional Hops and Beer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 6. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the hop-derived phytoestrogen, this compound, in beer by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 8-Prenylnaringenin from Xanthohumol
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Prenylnaringenin (8-PN), a potent phytoestrogen found in hops (Humulus lupulus L.), has garnered significant interest for its potential therapeutic applications. However, its low natural abundance makes direct extraction economically unviable for large-scale production. Chemical synthesis offers a promising alternative. This document provides a detailed protocol for the semi-synthesis of this compound from xanthohumol (XN), a more abundant prenylated chalcone in hops. The primary method described is the microwave-assisted demethylation of xanthohumol, which yields a mixture of this compound and its isomer, 6-prenylnaringenin.
Introduction
This compound is recognized as one of the most potent phytoestrogens, exhibiting greater estrogenic activity than other well-known phytoestrogens like coumestrol and genistein.[1] Its biological activities, including potential applications in hormone replacement therapy and as an anti-cancer agent, have spurred the need for efficient production methods.[2] While xanthohumol is the most abundant prenylflavonoid in hops, this compound is present in much lower concentrations, making direct isolation impractical.[3][4]
A viable synthetic strategy involves the demethylation of xanthohumol.[2] This application note details a microwave-assisted method utilizing lithium chloride in dimethylformamide, which has been optimized to achieve high yields.[2][5]
Chemical Transformation
The synthesis of this compound and 6-prenylnaringenin from xanthohumol proceeds via a demethylation reaction. Under microwave irradiation in the presence of lithium chloride and dimethylformamide, the methoxy group on the xanthohumol molecule is cleaved, leading to the formation of the desired flavanones.[2][5]
Caption: Microwave-assisted demethylation of xanthohumol.
Experimental Protocol: Microwave-Assisted Demethylation of Xanthohumol
This protocol is based on the optimized conditions described by Massl et al. (2020).[2]
Materials:
-
Xanthohumol (XN)
-
Lithium chloride (LiCl)
-
Dimethylformamide (DMF)
-
Microwave synthesis reactor
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel, combine xanthohumol, 55 equivalents of lithium chloride, and dimethylformamide.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 198 °C for 9 minutes.
-
Work-up: After the reaction is complete and the vessel has cooled, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product, a mixture of this compound and 6-prenylnaringenin, can be purified using chromatographic techniques, such as preparative HPLC, to isolate the individual isomers.[5]
-
Analysis: The identity and purity of the final products should be confirmed by analytical techniques such as HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and yield for the microwave-assisted demethylation of xanthohumol.
| Parameter | Value | Reference |
| Starting Material | Xanthohumol | [2] |
| Reagents | Lithium chloride (55 eq.), Dimethylformamide | [2] |
| Reaction Temperature | 198 °C | [2] |
| Reaction Time | 9 minutes | [2] |
| Technology | Microwave Irradiation | [2] |
| Combined Yield (8-PN and 6-PN) | 76% | [2] |
Alternative Synthesis Strategies
While the microwave-assisted demethylation of xanthohumol is an efficient method, other synthetic approaches have been explored:
-
Demethylation of Isoxanthohumol: Isoxanthohumol (IX), an isomer of xanthohumol, can be demethylated to this compound. This conversion can be achieved using various reagents, including scandium triflate or magnesium iodide etherate.[2][5] Biotechnological approaches using microorganisms like Eubacterium limosum have also been shown to effectively convert isoxanthohumol to this compound.[6][7]
-
Direct Synthesis from Naringenin: More complex, multi-step syntheses starting from the readily available naringenin have also been developed to produce xanthohumol, which can then be converted to this compound.[8][9]
Logical Workflow for Synthesis and Analysis
The overall process from starting material to purified product can be visualized as follows:
Caption: Workflow for this compound synthesis.
Conclusion
The semi-synthesis of this compound from xanthohumol via microwave-assisted demethylation provides an efficient route to this valuable phytoestrogen. The detailed protocol and quantitative data presented herein offer a solid foundation for researchers and drug development professionals to produce this compound for further investigation and potential therapeutic applications. The use of readily available xanthohumol and the high-yield, rapid microwave-assisted reaction make this a particularly attractive method.
References
- 1. Oestrogenic activity of the hop phyto-oestrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-Synthetic Approach Leading to this compound and 6-Prenylnaringenin: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of xanthohumol and xanthohumol-d3 from naringenin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of xanthohumol and xanthohumol-d3 from naringenin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Estrogenic Potency of 8-Prenylnaringenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Prenylnaringenin (8-PN) is a prenylated flavonoid found in hops (Humulus lupulus L.) and is recognized as one of the most potent phytoestrogens known.[1][2][3] Its estrogenic activity has garnered significant interest for its potential therapeutic applications, particularly in the context of hormone replacement therapy.[4][5] These application notes provide detailed protocols for cell-based assays to quantify the estrogenic potency of 8-PN, enabling researchers to assess its biological activity and potential pharmacological effects. The described assays are crucial for screening and characterizing compounds that interact with estrogen receptors (ERs).
The estrogenic effects of 8-PN are primarily mediated through its interaction with the two estrogen receptor subtypes, ERα and ERβ.[4][6][7][8] Upon binding, 8-PN can modulate the expression of estrogen-responsive genes, leading to various physiological responses.[9][10] The following protocols describe common in vitro methods to evaluate these interactions, including receptor binding, reporter gene activation, and cell proliferation assays.
Estrogenic Signaling Pathway of this compound
This compound exerts its estrogenic effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[4][6] This binding can trigger both genomic and non-genomic signaling pathways. In the classical genomic pathway, the 8-PN-ER complex translocates to the nucleus, binds to Estrogen Response Elements (EREs) on the DNA, and recruits co-regulators to modulate the transcription of target genes. 8-PN has been shown to have a higher affinity for ERα than ERβ.[5][11][12] Additionally, 8-PN can initiate rapid, non-genomic signaling cascades, such as the activation of the MAP kinase (Erk-1 and Erk-2) pathway, through membrane-associated ERs.[13][14]
Figure 1: Simplified signaling pathway of this compound.
Quantitative Data Summary
The estrogenic potency of 8-PN has been evaluated in various cell-based assays and compared to the endogenous estrogen 17β-estradiol (E2) and other well-known phytoestrogens.[1][7][15]
Table 1: Relative Binding Affinity and Potency of this compound
| Compound | Relative Binding Affinity (RBA) for ERα vs E2 | Relative Binding Affinity (RBA) for ERβ vs E2 | Relative Potency vs E2 (Cell-Based Assays) |
| This compound (8-PN) | ~0.01 - 4.4% | ~0.01 - 4.4% | 5 - 250 times weaker |
| Genistein | ~0.1 - 5% | ~0.1 - 36% | - |
| Daidzein | ~0.01 - 0.1% | ~0.01 - 0.5% | - |
| Coumestrol | ~1 - 10% | ~1 - 47% | - |
Data compiled from multiple sources, exact values may vary depending on the specific assay conditions.[1][16]
Table 2: IC50 Values of this compound in MCF-7 Cell-Based Assays
| Assay | IC50 of this compound | IC50 of 17β-estradiol |
| ERE-CAT Reporter Gene Assay | 1 x 10-9 M | 1 x 10-11 M |
| Cell Proliferation (7 days) | 3 x 10-10 M | 1 x 10-11 M |
| Cell Proliferation (14 days, saturation density) | 3 x 10-10 M | 2 x 10-11 M |
Data from a comparative study in MCF-7 cells.[15]
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays to determine the estrogenic potency of 8-PN.
Estrogen Receptor (ER) Competitive Binding Assay
This assay measures the ability of 8-PN to compete with a radiolabeled estrogen, typically [3H]17β-estradiol, for binding to ERα and ERβ.
Workflow Diagram
Figure 2: Workflow for the ER Competitive Binding Assay.
Protocol
-
Reagent Preparation:
-
Prepare a series of dilutions of 8-PN and a reference compound (e.g., unlabeled 17β-estradiol) in a suitable assay buffer.
-
Dilute recombinant human ERα or ERβ to the desired concentration in the assay buffer.
-
Prepare a solution of [3H]17β-estradiol at a concentration near its Kd for the respective receptor.
-
-
Incubation:
-
In a microplate or microcentrifuge tubes, combine the diluted ER, [3H]17β-estradiol, and either buffer (for total binding), a high concentration of unlabeled estradiol (for non-specific binding), or a dilution of 8-PN.
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound [3H]17β-estradiol from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding of [3H]17β-estradiol at each concentration of 8-PN.
-
Plot the percentage of specific binding against the logarithm of the 8-PN concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 8-PN that inhibits 50% of the specific binding of the radioligand).
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
E-Screen Assay (MCF-7 Cell Proliferation)
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Protocol
-
Cell Culture:
-
Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) for several days to deprive them of estrogens.
-
-
Cell Seeding:
-
Trypsinize and seed the cells into 96-well plates at a low density (e.g., 2 x 104 cells/well).
-
Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of 8-PN and 17β-estradiol (positive control) in the estrogen-free medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 6-7 days.
-
-
Quantification of Cell Proliferation:
-
Measure cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
-
Data Analysis:
-
Calculate the proliferative effect (PE) of 8-PN relative to the negative and positive controls.
-
Determine the EC50 value (the concentration of 8-PN that induces a half-maximal proliferative response).
-
The relative proliferative potency (RPP) can be calculated by dividing the EC50 of 17β-estradiol by the EC50 of 8-PN.
-
Estrogen-Responsive Reporter Gene Assay
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive element (ERE).[1][17]
Protocol
-
Cell Culture and Transfection (if necessary):
-
Use a stable cell line containing an ERE-reporter construct (e.g., MVLN, a MCF-7-derived cell line) or transiently transfect a suitable cell line (e.g., HEK293) with plasmids encoding the estrogen receptor and the ERE-reporter construct.
-
Culture the cells in phenol red-free medium with charcoal-stripped FBS.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat the cells with serial dilutions of 8-PN, 17β-estradiol (positive control), and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer, β-galactosidase activity using a colorimetric substrate).
-
-
Data Analysis:
-
Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) if necessary.
-
Plot the normalized reporter activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Alkaline Phosphatase Induction Assay in Ishikawa Cells
This assay is based on the estrogen-inducible expression of alkaline phosphatase in the human endometrial adenocarcinoma cell line Ishikawa.[18]
Protocol
-
Cell Culture:
-
Culture Ishikawa Var-I cells in estrogen-free basal medium (e.g., a 1:1 mixture of phenol red-free Ham's F12 and DMEM) supplemented with charcoal-stripped FBS.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates (e.g., 2.5 x 104 cells/well).
-
-
Treatment:
-
Treat the cells with serial dilutions of 8-PN, 17β-estradiol, and a vehicle control. To confirm the ER-mediated effect, some wells can be co-treated with an ER antagonist like ICI 182,780.
-
Incubate for 72 hours.
-
-
Alkaline Phosphatase Assay:
-
Wash the cells and lyse them.
-
Measure alkaline phosphatase activity by monitoring the hydrolysis of a substrate such as p-nitrophenyl phosphate (pNPP) to p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the induction of alkaline phosphatase activity relative to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for characterizing the estrogenic potency of this compound. The choice of assay will depend on the specific research question, with receptor binding assays providing information on direct receptor interaction, and reporter gene and cell proliferation assays offering insights into the functional consequences of this interaction. By employing these standardized protocols, researchers can obtain consistent and comparable data on the estrogenic activity of 8-PN and other potential endocrine-modulating compounds.
References
- 1. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. caringsunshine.com [caringsunshine.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. herbapolonica.pl [herbapolonica.pl]
- 6. apexbt.com [apexbt.com]
- 7. Oestrogenic activity of the hop phyto-oestrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The endocrine activities of this compound and related hop (Humulus lupulus L.) flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of gene expression by this compound in uterus and liver of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 17. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Response to 8-Prenylnaringenin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylnaringenin (8-PN) is a potent phytoestrogen found in hops (Humulus lupulus) and beer, recognized as one of the most estrogenic plant-derived compounds.[1][2] Its diverse biological activities, including estrogenic, anti-inflammatory, and neuroprotective effects, have garnered significant interest in the scientific and drug development communities.[3][4][5][6] 8-PN's primary mechanism of action involves its interaction with estrogen receptors (ERs), particularly ERα, through which it modulates the expression of a wide array of genes.[7][8] This document provides detailed application notes and experimental protocols for analyzing gene expression changes in response to 8-PN treatment, aimed at facilitating research into its therapeutic potential.
Data Presentation: Quantitative Gene Expression Changes
The following tables summarize the reported quantitative changes in gene and protein expression in response to this compound treatment across various experimental models.
Table 1: Estrogenic Effects of this compound on Gene Expression
| Gene/Protein | Cell/Tissue Type | Treatment Conditions | Fold Change/Effect | Reference |
| Estrogen Receptor-alpha (ERα) | Rat Uterus | 10 mg/kg/day for 3 days (in vivo) | Down-regulated | [9][10] |
| Complement C3 | Rat Uterus | 10 mg/kg/day for 3 days (in vivo) | Up-regulated | [9][10] |
| Clusterin | Rat Uterus and Liver | 10 mg/kg/day for 3 days (in vivo) | Down-regulated | [9][10] |
| Insulin-like growth factor-binding protein 1 (IGFBP-1) | Rat Liver | 10 mg/kg/day for 3 days (in vivo) | More potent induction than estradiol | [9][10][11] |
| Progesterone Receptor | Various tissues | Not specified | Induced expression | [1] |
| E-cadherin | Human Mammary Carcinoma Cells (MCF-7/6) | Not specified | Stimulated E-cadherin-dependent aggregation | [12] |
Table 2: Anti-inflammatory Effects of this compound on Gene Expression
| Gene/Protein | Cell/Tissue Type | Treatment Conditions | Fold Change/Effect | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Murine Macrophages (RAW 264.7) | LPS-stimulated | Inhibition of gene expression and release | [4] |
| Inducible Nitric Oxide Synthase (iNOS) | Murine Macrophages (RAW 264.7) | LPS-stimulated | Inhibition of gene expression | [4] |
| Cyclooxygenase-2 (COX-2) | Murine Macrophages (RAW 264.7) | LPS-stimulated | Inhibition of gene expression | [4] |
Table 3: Neuroprotective and Other Effects of this compound on Gene and Protein Expression
| Gene/Protein | Cell/Tissue Type | Treatment Conditions | Fold Change/Effect | Reference |
| Brain-Derived Neurotrophic Factor (BDNF) | Mouse Hippocampus | 2 mg/kg (in vivo) | Increased protein expression | [6] |
| Receptor activator of nuclear factor-κB ligand (RANKL) | Osteoblasts | Not specified | Inhibited protein and mRNA expression | [8][13] |
| Osteoprotegerin (OPG) | Osteoblasts | Not specified | Promoted expression | [8][13] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting gene expression data.
Estrogen Receptor Signaling Pathway
8-PN primarily acts as an agonist for estrogen receptors, with a higher affinity for ERα than ERβ.[7][8] Upon binding, the 8-PN-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral and Neuroprotective Properties of the Phytoestrogen this compound (8-PN) in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of gene expression by this compound in uterus and liver of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound, the phytoestrogen in hops and beer, upregulates the function of the E-cadherin/catenin complex in human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: 8-Prenylnaringenin as a Ligand in Receptor Binding Assays
References
- 1. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oestrogenic activity of the hop phyto-oestrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Standardized 8-Prenylnaringenin Hop Extract: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the development of a standardized 8-Prenylnaringenin (8-PN) hop extract. This compound, a potent phytoestrogen found in hops (Humulus lupulus L.), has garnered significant interest for its potential therapeutic applications, particularly in the management of menopausal symptoms and osteoporosis. [1][2][3][4]
The development of a standardized extract is crucial for ensuring consistent quality, safety, and efficacy in preclinical and clinical research.[5][6] This document outlines the key methodologies for extraction, purification, and analytical quantification of 8-PN, along with insights into its biological mechanisms of action.
I. Extraction and Purification of this compound
The primary challenge in producing an 8-PN rich extract is its low natural abundance in hops.[3][7] Therefore, efficient extraction and purification methods are paramount. A multi-step approach is often employed to isolate and concentrate 8-PN from the hop matrix.
Protocol 1: Supercritical CO2 Extraction and Subsequent Solvent Partitioning
This method provides a high-purity 8-PN extract suitable for research and development.
Workflow for 8-PN Extraction and Purification
Caption: Workflow for the extraction and purification of 8-PN from hops.
Methodology:
-
Supercritical CO2 Extraction:
-
Objective: To remove non-polar compounds from the raw hop material.
-
Procedure: Perform extraction on the hop raw material using supercritical carbon dioxide to obtain the initial hop extract residues.[8]
-
-
Solvent Extraction:
-
Objective: To extract 8-PN and other flavonoids from the CO2-extracted hop residue.
-
Procedure: Extract the residues with a solution of ethanol and water. The ratio of water to ethanol can be optimized, for instance, a volume mixing ratio of 1:(0.05-1) of water to a solvent like ethanol, methanol, or acetone can be used.[8] This step yields an extract liquid containing 8-PN.
-
-
Liquid-Liquid Extraction:
-
Objective: To further purify the 8-PN from the extract liquid.
-
Procedure: Perform a second extraction on the extract liquid using a solvent such as n-butanol, ethyl acetate, or a mixture of n-hexane and ethyl acetate.[8] This results in a second, more purified extract liquid.
-
-
Column Chromatography:
-
Objective: To isolate 8-PN to a high degree of purity.
-
Procedure: Subject the second extract liquid to column chromatography for final purification to obtain high-purity this compound.[8]
-
II. Analytical Methods for Standardization
Accurate and precise analytical methods are essential for the standardization of the 8-PN extract. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a widely used and robust method for this purpose.[7]
Protocol 2: Quantification of this compound by HPLC-MS
This protocol details a sensitive and selective method for the quantitative determination of 8-PN.
Experimental Workflow for 8-PN Quantification
Caption: Workflow for the quantification of 8-PN using HPLC-MS.
Methodology:
-
Sample Preparation:
-
Accurately weigh the hop extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm filter prior to injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, water, and methanol, often with a small percentage of acetic or formic acid to improve peak shape.[7]
-
Flow Rate: A typical flow rate is around 1 mL/min.[7]
-
Detection: UV detection can be set at 280 nm for naringenins.[7]
-
-
Mass Spectrometry Conditions:
Table 1: Performance Characteristics of an HPLC-MS Method for 8-PN Quantification
| Parameter | Value | Reference |
| Linearity Range | 3.7–2,200 µg/L | [7] |
| Limit of Detection | ~1 µg/L | [7] |
| Recovery (Hop Products) | 93.8% - 96.5% | [7] |
| Recovery (Beers) | 63.4% - 72.8% | [7] |
| Precision (RSD) | < 5% (within-day) | [7] |
| Precision (RSD) | < 10% (from-day-to-day) | [7] |
III. Biological Activity and Signaling Pathways
8-PN is recognized as a potent phytoestrogen, primarily exerting its effects through interaction with estrogen receptors (ERs), with a preferential binding to ERα.[1][10] This interaction initiates a cascade of downstream signaling events that are implicated in its therapeutic effects, particularly in bone metabolism.
Signaling Pathway: 8-PN in Osteoporosis Prevention
8-PN has demonstrated the ability to prevent bone loss by promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells).[1][11]
8-PN Signaling in Bone Metabolism
Caption: Signaling pathway of 8-PN in the prevention of osteoporosis.
The binding of 8-PN to ERα in bone cells leads to the modulation of gene expression that enhances osteoblast function and suppresses osteoclastogenesis.[1] Studies have shown that 8-PN can inhibit the expression of the receptor activator of nuclear factor-κB ligand (RANKL), a key cytokine involved in osteoclast formation and activation.
IV. Regulatory Considerations for Standardization
For the development of a standardized botanical extract for therapeutic use, it is essential to adhere to regulatory guidelines established by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13] These guidelines emphasize the importance of:
-
Good Agricultural and Collection Practices (GACP): Ensuring the quality and consistency of the raw herbal material.[12]
-
Good Manufacturing Practices (GMP): Maintaining quality control throughout the manufacturing process.
-
Comprehensive Specifications: Detailed characterization of the herbal substance and preparation, including chromatographic fingerprinting.[13]
-
Stability Testing: To determine the shelf-life and appropriate storage conditions for the extract.
By following these protocols and guidelines, researchers and drug development professionals can produce a well-characterized and standardized this compound hop extract, facilitating further investigation into its promising therapeutic potential.
References
- 1. Therapeutic Perspectives of this compound, a Potent Phytoestrogen from Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. ahpa.org [ahpa.org]
- 6. eric-wang.org [eric-wang.org]
- 7. researchgate.net [researchgate.net]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Enantiospecific analysis of this compound in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Regulation and standardization of herbal drugs: Current status, limitation, challenge’s and future prospective [ouci.dntb.gov.ua]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: 8-Prenylnaringenin in Hormone Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-Prenylnaringenin (8-PN), a potent phytoestrogen, in hormone replacement therapy (HRT) research. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways to guide researchers in this field.
Introduction
This compound (8-PN) is a prenylflavonoid found in hops (Humulus lupulus) and is recognized as one of the most potent phytoestrogens.[1][2] Its estrogenic activity has garnered significant interest in its potential application as an alternative to traditional HRT for managing menopausal symptoms such as hot flashes and preventing postmenopausal conditions like osteoporosis.[3][4][5] 8-PN exerts its effects primarily through interaction with estrogen receptors (ERs), showing a notable affinity for both ERα and ERβ.[2][6]
Data Presentation
Table 1: In Vitro Estrogenic Activity of this compound
| Assay Type | Cell Line/System | Endpoint | 8-PN EC50 | Comparator EC50 | Relative Potency | Reference |
| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae expressing human ERα | β-galactosidase activity | ~10 nM | 17β-estradiol: ~0.1 nM | 8-PN is ~100x less potent than E2 | [6] |
| Alkaline Phosphatase Induction | Ishikawa (human endometrial adenocarcinoma) | Alkaline Phosphatase Activity | ~6 nM | 17β-estradiol: ~0.03 nM | 8-PN is ~200x less potent than E2 | [6] |
| ERα Binding Affinity | Rat Uterine Cytosol | Competitive Binding | RBA: 0.8% | 17β-estradiol: 100% | - | [7] |
| ERβ Binding Affinity | Recombinant Human ERβ | Competitive Binding | RBA: 0.9% | 17β-estradiol: 100% | - | [7] |
EC50 (Half-maximal effective concentration) and RBA (Relative Binding Affinity) values are approximate and can vary based on specific experimental conditions.
Table 2: In Vivo and Clinical Efficacy of this compound
| Study Type | Model/Population | Intervention | Duration | Key Findings | Reference |
| In Vivo | Ovariectomized (OVX) Rats | 8-PN (400 µg/kg/day, s.c.) | 5 days | Significantly reduced the elevated tail skin temperature, a model for hot flashes. | [8][9][10] |
| In Vivo | Ovariectomized (OVX) Rats | 8-PN (6.77 and 68.42 mg/kg/day, oral) | 3 months | Higher dose increased uterine weight, comparable to estrogen. | [5] |
| Clinical Trial | Postmenopausal women with osteopenia | Hop extract with 100 µ g/day 8-PN (+ Calcium & Vit D3) | 48 weeks | Increased total body bone mineral density (BMD) by 1.8% from baseline. | [11][12][13] |
| Clinical Trial | Postmenopausal women | Single oral doses of 50, 250, or 750 mg 8-PN | Single Dose | 750 mg dose significantly decreased Luteinizing Hormone (LH) concentrations. | [14] |
| Clinical Trial | Menopausal women | Standardized hop extract (100 or 250 µ g/day 8-PN) | 12 weeks | Alleviated menopausal discomforts as measured by the Kupperman index. | [4] |
Signaling Pathways
8-PN's estrogenic effects are mediated through the activation of estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.
Estrogen Receptor Signaling
References
- 1. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. mdpi.com [mdpi.com]
- 5. herbapolonica.pl [herbapolonica.pl]
- 6. Oestrogenic activity of the hop phyto-oestrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. The hop phytoestrogen, this compound, reverses the ovariectomy-induced rise in skin temperature in an animal model of menopausal hot flushes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The hop phytoestrogen, this compound, reverses the ovariectomy-induced rise in skin temperature in an animal model of menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a Hop Extract Standardized in this compound on Bone Health and Gut Microbiome in Postmenopausal Women with Osteopenia: A One-Year Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of a Hop Extract Standardized in this compound on Bone Health and Gut Microbiome in Postmenopausal Women with Osteopenia: A One-Year Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen this compound after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of 8-Prenylnaringenin
Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This center provides targeted guidance to address common experimental challenges in enhancing the oral bioavailability of 8-Prenylnaringenin (8-PN).
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and challenges associated with this compound.
Q1: Why does this compound (8-PN) exhibit low and variable oral bioavailability?
A1: The oral bioavailability of 8-PN is limited by several factors:
-
Poor Aqueous Solubility: 8-PN is a lipophilic molecule with low solubility in aqueous gastrointestinal fluids, which is a rate-limiting step for its absorption.
-
Extensive First-Pass Metabolism: Following absorption from the intestine, 8-PN undergoes significant metabolism in the liver (first-pass effect) and by intestinal microbiota.[1][2][3] This metabolic conversion reduces the amount of the active parent compound reaching systemic circulation.
-
Enterohepatic Recirculation: 8-PN and its metabolites are excreted into the bile and can be reabsorbed in the intestine, leading to a secondary peak in plasma concentrations and contributing to pharmacokinetic variability.[4]
Q2: What is the role of the prenyl group in the bioavailability of 8-PN?
A2: The prenyl group on the naringenin backbone significantly influences its pharmacokinetic profile. It increases the molecule's lipophilicity, which can enhance its interaction with cell membranes and facilitate intestinal uptake.[5] However, this increased lipophilicity also contributes to its low aqueous solubility.
Q3: What are the main metabolic pathways for 8-PN?
A3: 8-PN is metabolized through oxidation of the prenyl group and the flavanone skeleton.[3] Glucuronidation is also a major metabolic pathway.[6] The intestinal microbiota can convert isoxanthohumol, another compound found in hops, into 8-PN.[1]
Q4: How does the bioavailability of 8-PN compare to its isomer, 6-prenylnaringenin (6-PN)?
A4: Studies in healthy humans have shown that the oral bioavailability of 8-PN is significantly higher (approximately 4 to 5-fold) than that of 6-PN.[7][8]
Troubleshooting Guides
This guide provides solutions to specific experimental problems you may encounter during your research.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low solubility of 8-PN in aqueous buffers for in vitro assays. | Inherently low aqueous solubility of 8-PN. | 1. Co-solvents: Use a minimal amount of a pharmaceutically acceptable co-solvent such as ethanol, propylene glycol, or DMSO to prepare a concentrated stock solution, which can then be diluted in the aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system. 2. pH Adjustment: Determine the pKa of 8-PN and adjust the pH of the buffer to favor the ionized, more soluble form, if applicable to your experimental design. 3. Cyclodextrin Complexation: Prepare an inclusion complex of 8-PN with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.[9][10][11] |
| Low and variable permeability of 8-PN in Caco-2 cell assays. | Poor apical solubility, efflux by transporters (e.g., P-glycoprotein), or non-specific binding to the assay plates. | 1. Improve Apical Solubility: Use a formulation approach, such as a cyclodextrin complex or a self-microemulsifying drug delivery system (SMEDDS) pre-concentrate, to increase the concentration of 8-PN in the donor compartment. 2. Assess Efflux: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-administration with a known efflux pump inhibitor in your in vitro model. 3. Address Non-specific Binding: The high lipophilicity of prenylated flavonoids can lead to binding to plasticware. Consider using low-binding plates and including a protein like bovine serum albumin (BSA) in the basolateral chamber.[2] |
| Inconsistent pharmacokinetic data in animal studies. | Formulation issues (e.g., instability, non-homogeneity), physiological variability in animals, or analytical errors. | 1. Formulation Characterization: Thoroughly characterize your dosing formulation for stability, homogeneity, and particle size (if a suspension) before each study. 2. Standardize Experimental Conditions: Use a consistent animal strain, sex, age, and fasting state for all studies. Increase the number of animals per group to account for biological variability. 3. Validate Analytical Method: Ensure your analytical method for quantifying 8-PN in plasma or other biological matrices is fully validated for accuracy, precision, linearity, and stability.[1][3][12] |
| New formulation shows good in vitro dissolution but poor in vivo bioavailability. | In vivo precipitation of the drug, degradation in the GI tract, or rapid metabolism. | 1. Simulate GI Conditions: Evaluate the stability and solubility of your formulation in simulated gastric and intestinal fluids. 2. Assess Metabolic Stability: Investigate the in vitro metabolism of your formulated 8-PN using liver microsomes or S9 fractions to understand if the formulation protects the compound from rapid metabolism. 3. Consider In Vivo Dissolution/Precipitation: The in vivo environment is more complex than in vitro dissolution tests. The formulation may be dispersing but the drug could be precipitating out of solution before it can be absorbed. |
Quantitative Data Presentation
The following tables summarize pharmacokinetic parameters of 8-PN from human and animal studies and demonstrate the potential for bioavailability enhancement using formulation strategies, as shown with the structurally similar flavonoid, naringenin.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Dose | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) | Reference |
| 50 mg | - | 1.0-1.5 | - | [4] |
| 250 mg | - | 1.0-1.5 | - | [4] |
| 500 mg | 2834 | 1.6 | 15801 | [7][8] |
| 750 mg | - | 1.0-1.5 | - | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Compound | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |
| 8-PN | 50 | 22.8 | 4 | - | [13][14] |
| Naringenin | 50 | >22.8 | 0.5 | - | [13][14] |
Table 3: Enhancement of Naringenin Bioavailability with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Rats
| Formulation | Cmax (µg/mL) | AUC₀₋₁₀ (µg·h/mL) | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Naringenin alone | 0.3 ± 0.1 | 2.0 ± 0.5 | - | - | [9][10][11][15] |
| Naringenin-HP-β-CD | 4.3 ± 1.2 | 15.0 ± 4.9 | 14.6 | 7.4 | [9][10][11][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that protocols for 8-PN formulations are based on established methods for the structurally similar flavonoid, naringenin, and may require optimization.
Protocol 1: Preparation of this compound Solid Dispersion
This protocol is adapted from methods used for naringenin and other poorly soluble flavonoids.[6][16]
Objective: To prepare a solid dispersion of 8-PN to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (70%)
-
Mortar and pestle
-
Vacuum desiccator
-
Sieve (200 mesh)
Procedure:
-
Weigh 8-PN and PVP K30 in a 1:3 weight ratio.
-
Thoroughly mix the powders in a mortar.
-
Add a sufficient amount of 70% ethanol to dissolve the mixture completely.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a vacuum desiccator for 10 hours or until a constant weight is achieved.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 200-mesh sieve to obtain a uniform particle size.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is based on the complexation of naringenin with HP-β-CD.[9][11]
Objective: To prepare an inclusion complex of 8-PN with HP-β-CD to increase its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 45 mM).
-
Add an excess amount of 8-PN to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved 8-PN.
-
Freeze-dry the filtrate to obtain the 8-PN-HP-β-CD inclusion complex as a powder.
Protocol 3: Caco-2 Cell Permeability Assay
This is a general protocol for assessing the intestinal permeability of a compound.[2][17][18][19][20]
Objective: To determine the apparent permeability coefficient (Papp) of 8-PN across a Caco-2 cell monolayer, a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
8-PN dosing solution (prepared in HBSS, potentially with a solubilizing agent)
-
Lucifer yellow (as a marker of monolayer integrity)
-
Analytical system for quantifying 8-PN and Lucifer yellow (e.g., LC-MS/MS, fluorescence plate reader)
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add the 8-PN dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
For basolateral-to-apical (B-A) transport, add the 8-PN dosing solution to the basolateral chamber and fresh HBSS to the apical chamber, and sample from the apical chamber.
-
Quantify the concentration of 8-PN in all samples using a validated analytical method.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Experimental workflow for developing and evaluating 8-PN formulations.
Caption: A logical approach to troubleshooting low oral bioavailability of 8-PN.
References
- 1. Enantiospecific analysis of this compound in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen this compound after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct determination of the estrogenic compounds this compound, zearalenone, alpha- and beta-zearalenol in beer by liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. CN101543476B - A kind of naringin solid dispersion and its preparation method and application - Google Patents [patents.google.com]
- 7. The Oral Bioavailability of this compound from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer 6-Prenylnaringenin in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orion.tec.ac.cr [orion.tec.ac.cr]
- 9. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of naringenin bioavailability by complexation with hydroxypropyl-β-cyclodextrin. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound tissue distribution and pharmacokinetics in mice and its binding to human serum albumin and cellular uptake in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and pharmacokinetics in vivo of linarin solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. studylib.net [studylib.net]
Technical Support Center: 8-Prenylnaringenin Solubility and Stability
For researchers, scientists, and drug development professionals, the proper handling and storage of investigational compounds are critical for experimental success. This guide provides detailed information on the solubility and stability of 8-Prenylnaringenin (8-PN) in various solvents, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound, a crystalline solid, exhibits good solubility in several organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are recommended. It is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in aqueous solutions, it is advised to first dissolve 8-PN in DMF and then dilute with the aqueous buffer of choice.[1]
Q2: My this compound is not dissolving in an aqueous buffer. What should I do?
A2: This is a common issue due to the compound's low aqueous solubility. To overcome this, prepare a concentrated stock solution in an organic solvent like DMF (up to 10 mg/mL) or DMSO (up to 5 mg/mL).[1] Then, dilute the stock solution with your aqueous buffer. For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] When preparing the stock solution, purging the solvent with an inert gas is a good practice to prevent oxidation.[1]
Q3: How should I store this compound for long-term use?
A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]
Q4: How long are aqueous solutions of this compound stable?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[1] For experiments requiring aqueous solutions, it is best to prepare them fresh.
Q5: I am observing degradation of my 8-PN in solution. What could be the cause?
A5: Several factors can contribute to the degradation of this compound in solution. These include:
-
pH: Prenylflavonoids like 8-PN can be unstable at acidic pH.
-
Temperature: Elevated temperatures can lead to degradation. Extensive degradation has been observed at temperatures above 70°C.
-
Light: Exposure to light can cause photodegradation. It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer after dilution from organic stock. | The final concentration of the organic solvent may be too low to maintain solubility, or the final concentration of 8-PN exceeds its solubility limit in the mixed solvent system. | - Increase the proportion of the organic solvent in the final solution. - Decrease the final concentration of 8-PN. - Perform a small-scale pilot test to determine the optimal solvent ratio and concentration. |
| Inconsistent results in bioassays. | Degradation of 8-PN in the experimental medium. | - Prepare fresh solutions for each experiment. - If using aqueous buffers, do not store them for more than a day.[1] - Ensure the pH of your medium is neutral, as acidic conditions can promote degradation. - Protect your solutions from light and store them at an appropriate temperature. |
| Low recovery of 8-PN during extraction. | The compound may be binding to filter materials. | Low recovery of 8-PN has been attributed to strong binding to PTFE filters. Consider using alternative filter materials. |
Data Summary
Solubility Data
| Solvent | Solubility (approx.) | Molarity (approx.) | Notes |
| Dimethylformamide (DMF) | 10 mg/mL[1][2] | 29.4 mM | - |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL[1][2] | 14.7 mM | - |
| Ethanol | 2 mg/mL[1][2] | 5.9 mM | - |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL[1] | 1.5 mM | For use in aqueous-based assays. |
| Aqueous Buffers | Sparingly soluble[1] | - | Direct dissolution is not recommended. |
Molecular Weight of this compound: 340.4 g/mol
Stability Profile
| Condition | Observation | Recommendations |
| Solid Form | Stable for ≥ 4 years at -20°C.[1] | Store in a tightly sealed container at -20°C. |
| Aqueous Solution | Not recommended for storage longer than one day.[1] | Prepare fresh for each use. |
| pH | Unstable at acidic pH. | Maintain a neutral pH (around 7.0) for solutions to ensure stability for at least 24 hours. |
| Temperature | Extensive degradation occurs at temperatures above 70°C. | Avoid high temperatures during storage and handling of solutions. |
| Microbial Degradation | Stable towards microbial degradation. | While stable against microbes, other degradation pathways are more significant. |
Experimental Protocols
Protocol for Determining Solubility (Shake-Flask Method)
This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed, clear glass vial. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 8-PN in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 8-PN in the tested solvent at that temperature.
Protocol for Assessing Stability by HPLC
This protocol outlines a general procedure for evaluating the stability of 8-PN in a given solvent under specific conditions (e.g., temperature, light exposure).
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Storage Conditions: Aliquot the solution into several vials. For thermal stability, store the vials at different temperatures (e.g., 4°C, 25°C, 40°C). For photostability, expose the vials to a controlled light source, while keeping control samples in the dark. For pH stability, adjust the pH of the solution and store at a constant temperature.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from each condition.
-
HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (both with 0.1% formic acid) in a gradient elution. Detection is typically performed using a UV detector at the λmax of 8-PN (approximately 294 nm).[1]
-
Data Analysis: Quantify the peak area of 8-PN at each time point. The degradation can be expressed as the percentage of 8-PN remaining relative to the initial concentration (time 0). The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Troubleshooting workflow for this compound handling.
Caption: General experimental workflow for using this compound.
References
Overcoming challenges in the large-scale synthesis of 8-Prenylnaringenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 8-Prenylnaringenin (8-PN).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Non-selective prenylation of naringenin leading to a mixture of products.- Incomplete demethylation of precursors like xanthohumol or isoxanthohumol.[1][2]- Suboptimal reaction conditions (temperature, time, catalyst).- Degradation of the product during the reaction or work-up.[3] | - Employ regioselective synthesis strategies, such as using specific catalysts (e.g., Eu(fod)₃) or protecting groups.[4]- Optimize demethylation conditions. For microwave-assisted demethylation of xanthohumol with LiCl, optimal conditions were found to be 198 °C for 9 minutes with 55 equivalents of LiCl.[1][2]- For demethylation of isoxanthohumol, MgI₂ etherate or Sc(OTf)₃/KI have shown high yields.[3][5]- Carefully control reaction temperature and time to prevent degradation. For thermal isomerization of desmethylxanthohumol, 70°C was found to be optimal, with higher temperatures leading to degradation.[6] |
| Formation of 6-Prenylnaringenin and Other Byproducts | - Lack of regioselectivity in the prenylation reaction.- Side reactions such as ring closure of the prenyl group.[1][5]- Isomerization of desmethylxanthohumol can naturally produce a mixture of 6-PN and 8-PN.[6] | - Utilize regioselective methods as mentioned above.- Microwave-assisted synthesis with LiCl in DMF has been shown to suppress byproduct formation.[1]- Optimize the catalyst and reaction conditions. For instance, magnesium oxide-catalyzed thermal isomerization can be optimized to favor 8-PN formation.[6]- Employ purification techniques like column chromatography or preparative HPLC to separate isomers.[4] |
| Difficult Purification | - Presence of structurally similar isomers (6-PN).- Formation of various byproducts with similar polarities.- Complexation of flavonoids with other molecules in crude mixtures.[7] | - Utilize high-resolution purification techniques such as preparative HPLC or flash chromatography with an optimized solvent system.- Consider derivatization to alter polarity, followed by deprotection after separation.- For complex mixtures from natural product precursors, initial extraction and pre-purification steps are crucial. |
| Use of Expensive or Hazardous Reagents | - Some high-yield methods employ expensive catalysts like scandium triflate or hazardous reagents like BBr₃.[3][5] | - Explore more cost-effective and safer alternatives. Microwave-assisted demethylation using inexpensive lithium chloride is a viable option.[1][2]- Consider biocatalytic approaches, such as using microorganisms like Eubacterium limosum, although yields may be lower.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for producing this compound on a large scale?
A1: The primary strategies for large-scale synthesis of 8-PN include:
-
Demethylation of Xanthohumol or Isoxanthohumol: Xanthohumol, which is abundant in hops, can be isomerized to isoxanthohumol, followed by demethylation to yield 8-PN.[1][5] This is a common and often high-yielding approach.[4]
-
Direct Prenylation of Naringenin: This involves the direct addition of a prenyl group to the naringenin backbone. However, this method often suffers from a lack of regioselectivity, leading to a mixture of 8-PN and 6-PN with low yields.[1]
-
Isomerization of Desmethylxanthohumol: This method involves the thermal and catalyzed isomerization of desmethylxanthohumol to a mixture of 6-PN and 8-PN.[6]
-
Biocatalysis: Certain microorganisms can convert precursors like isoxanthohumol to 8-PN.[5][7]
Q2: How can I improve the regioselectivity of the prenylation of naringenin?
A2: Improving regioselectivity is crucial for minimizing the formation of the 6-prenyl isomer. This can be achieved by:
-
Using Catalysts: Lanthanide catalysts, such as europium(III) triflate (Eu(fod)₃), have been used to catalyze a Claisen rearrangement, favoring the formation of 8-PN.[4]
-
Protecting Groups: A multi-step synthesis involving the protection of other reactive hydroxyl groups on the naringenin molecule can direct the prenylation to the 8-position.[4]
Q3: What are the advantages of using microwave-assisted synthesis for 8-PN production?
A3: Microwave-assisted synthesis offers several advantages, including:
-
Rapid Reaction Times: Reactions can be completed in minutes compared to hours for conventional heating methods.[1][2]
-
Improved Yields: Optimized microwave conditions can lead to higher product yields.[1][2]
-
Reduced Byproduct Formation: The focused heating can help to minimize side reactions.[1]
-
Use of Inexpensive Reagents: This method has been successfully demonstrated with cost-effective reagents like lithium chloride.[1][2]
Q4: Are there any "green" or more sustainable synthesis options for 8-PN?
A4: Yes, more sustainable approaches are being explored:
-
Biocatalysis: The use of whole-cell biocatalysts, such as Eubacterium limosum, to demethylate isoxanthohumol is a promising green alternative.[5][7] However, large-scale implementation and yields can be challenging.
-
Use of readily available natural precursors: Starting from xanthohumol, a byproduct of the brewing industry, adds to the sustainability of the process.[1][5]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Key Advantages | Key Disadvantages | Reference |
| Microwave-Assisted Demethylation | Xanthohumol | LiCl, DMF | 76% (total 8-PN and 6-PN) | Rapid, inexpensive reagents, reduced byproducts | Produces a mixture of isomers | [1][2] |
| Demethylation with MgI₂ etherate | Isoxanthohumol | MgI₂ x 2Et₂O, THF | 61-89% (for derivatives) | High yield | Requires anhydrous conditions, multi-step from xanthohumol | [3] |
| Demethylation with Sc(OTf)₃/KI | Isoxanthohumol | Sc(OTf)₃, KI | 92% | Very high yield | Expensive catalyst | [3][5] |
| Europium(III)-catalyzed Claisen Rearrangement | Naringenin (via prenyl ether) | Eu(fod)₃ | ~48% (overall from naringenin) | Regioselective | Multi-step synthesis, moderate overall yield | [4] |
| Magnesium Oxide-catalyzed Isomerization | Desmethylxanthohumol | MgO | >70% increase in 8-PN content | Uses edible catalyst, direct conversion in hop material | Produces a mixture of isomers, requires optimization | [6] |
| Bioconversion | Isoxanthohumol | Eubacterium limosum | Up to 1.5% conversion by fungi | "Green" method | Low conversion rates, challenges in scale-up | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Demethylation of Xanthohumol
This protocol is adapted from the optimized conditions described by Urmann and Riepl (2020).[1][2]
-
Materials: Xanthohumol, Lithium Chloride (LiCl), N,N-Dimethylformamide (DMF).
-
Procedure: a. In a microwave reaction vessel, combine xanthohumol with 55 equivalents of LiCl. b. Add DMF as the solvent. c. Subject the mixture to microwave irradiation at 198 °C for 9 minutes. d. After cooling, the reaction mixture is typically worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). e. The organic layers are combined, dried, and the solvent is evaporated. f. The crude product is then purified, typically by column chromatography, to separate 8-PN and 6-PN.
Protocol 2: Demethylation of Isoxanthohumol using MgI₂ Etherate
This protocol is a general procedure based on the work of Anioł et al.[8]
-
Preparation of MgI₂ etherate: a. In a round-bottomed flask protected from light, stir a mixture of iodine (I₂) (3 eq.) and magnesium (Mg) turnings (6 eq.) in anhydrous diethyl ether (Et₂O) at room temperature. b. Stir until the reaction mixture turns colorless (approximately 1.5 hours), indicating the formation of magnesium iodide etherate.
-
Demethylation Reaction: a. Transfer the resulting MgI₂ etherate solution via syringe under a nitrogen atmosphere to a two-neck flask containing the isoxanthohumol substrate (1 eq.) dissolved in anhydrous tetrahydrofuran (THF). b. Stir and reflux the reaction mixture for 12 hours. c. After completion, evaporate the solvent under reduced pressure.
-
Work-up and Purification: a. Add THF and a saturated solution of ammonium chloride (NH₄Cl) to the residue. b. Extract the mixture with dichloromethane (CH₂Cl₂). c. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude product. d. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for 8-PN synthesis.
Caption: Estrogenic signaling of this compound.
References
- 1. Semi-Synthetic Approach Leading to this compound and 6-Prenylnaringenin: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Synthetic Approach Leading to this compound and 6-Prenylnaringenin: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and synthesis of this compound derivatives by demethylation of 7-O- and 4′-O-substituted isoxanthohumols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 8-Prenylnaringenin Extraction from Hop Cones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 8-Prenylnaringenin (8-PN) from hop cones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from hop cones?
A1: The primary methods for extracting 8-PN from hop cones include conventional solvent extraction, supercritical fluid extraction (SFE) with CO2, and enzyme-assisted extraction.[1][2] Each method has its own set of advantages and challenges in terms of yield, purity, cost, and environmental impact.
Q2: Why is the natural concentration of 8-PN in hops a challenge for extraction?
A2: 8-PN is a minor component in hops, with concentrations often less than 0.01% of the dry weight, which is significantly lower than other prenylflavonoids like xanthohumol.[3][4] This low natural abundance makes direct extraction challenging and often results in low yields, necessitating optimized extraction protocols or semi-synthetic approaches.[5][6]
Q3: Can 8-PN be obtained from other precursors present in hops?
A3: Yes, 8-PN can be formed through the isomerization of desmethylxanthohumol.[3] Additionally, isoxanthohumol, which is more abundant in hops, can be converted to 8-PN through biotransformation by certain intestinal microbiota or through specific chemical demethylation processes.[1][7]
Q4: What analytical methods are recommended for quantifying 8-PN in extracts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of 8-PN and other prenylflavonoids in hop extracts.[5][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used.[10]
Troubleshooting Guides
Low Extraction Yield
Problem: The yield of 8-PN from the extraction process is consistently low.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Solvent Choice | For solvent extraction, experiment with different solvents and their aqueous mixtures. Ethanol and methanol are commonly used.[11] The polarity of the solvent significantly impacts extraction efficiency.[12][13] | Improved solubilization of 8-PN, leading to a higher extraction yield. |
| Inefficient Isomerization | If relying on the conversion from precursors, optimize the isomerization conditions such as temperature and catalyst concentration. For example, MgO-catalyzed thermal isomerization of desmethylxanthohumol can be optimized.[3] | Increased conversion of precursors to 8-PN, thereby boosting the final yield. |
| Inadequate Extraction Time or Temperature | Increase the extraction time or adjust the temperature. For thermal processes, be cautious as temperatures above 70-80°C can lead to the degradation of 8-PN.[3] | Enhanced extraction kinetics, allowing for more complete recovery of 8-PN from the hop matrix. |
| Poor Supercritical Fluid Density (SFE) | In Supercritical CO2 extraction, adjust the pressure and temperature to optimize the fluid density. Higher pressures generally lead to better yields.[14][15] The addition of a co-solvent like ethanol is often necessary for extracting more polar compounds like 8-PN.[16] | Increased solvating power of the supercritical fluid for improved extraction of 8-PN. |
Poor Purity of the Extract
Problem: The final extract contains a high level of impurities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-extraction of Unwanted Compounds | Employ a multi-step extraction strategy. A preliminary extraction with a non-polar solvent like hexane can remove lipids and waxes before extracting with a more polar solvent for 8-PN. A patent describes a method involving an initial supercritical CO2 extraction followed by solvent extraction.[17] | A cleaner initial extract with fewer non-polar impurities. |
| Insufficient Selectivity of the Extraction Method | Refine the extraction parameters. For SFE, fine-tuning the pressure and temperature can improve selectivity. For solvent extraction, adjusting the solvent-to-solid ratio and solvent polarity can help. | Reduced co-extraction of compounds with similar solubility to 8-PN. |
| Inadequate Post-Extraction Cleanup | Implement a purification step after the initial extraction. This can include solid-phase extraction (SPE) or column chromatography to separate 8-PN from other co-extracted compounds.[10][17] | A final product with a higher concentration of 8-PN and reduced impurities. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound
-
Preparation of Hop Material: Dry the hop cones at a controlled temperature (e.g., 50-60°C) to a constant weight and then grind them into a fine powder to increase the surface area for extraction.[3]
-
Solvent Selection: Choose an appropriate solvent. A mixture of diethyl ether and methanol has been used effectively.[3] Ethanol-water mixtures of varying ratios (e.g., 40-60% ethanol) can also be tested for optimal results.[12][13]
-
Extraction Process:
-
Mix the powdered hop material with the selected solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Agitate the mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2-4 hours).
-
Separate the solid material from the liquid extract by filtration or centrifugation.
-
Repeat the extraction process on the solid residue to maximize yield.
-
-
Solvent Removal: Combine the liquid extracts and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography.
Protocol 2: Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of 8-PN standard of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the dried hop extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[18]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: A DAD detector set at the maximum absorbance wavelength for 8-PN (around 290 nm) or an MS detector for higher selectivity and sensitivity.[5][19]
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the 8-PN peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to determine the concentration of 8-PN in the sample.
Data Presentation
Table 1: Comparison of 8-PN Content in Hops and Extraction Yields
| Hop Variety/Material | Initial 8-PN Content (mg/100g DW) | Extraction/Isomerization Method | Optimized Conditions | Final 8-PN Yield (mg/100g DW) | Reference |
| Spent Hops (Vital) | 17.1 | MgO-catalyzed thermal isomerization | 70°C, 0.3% MgO | 29.1 | [3] |
| Hops (general) | < 10 | Not specified | Not specified | Not specified | [4] |
| Hop Cones (general) | 2.5 - 6.0 | Not specified | Not specified | Not specified | [5] |
Table 2: Supercritical CO2 Extraction Parameters for Flavonoids from Hops
| Parameter | Range Tested | Optimal Condition | Reference |
| Temperature (°C) | 40 - 70 | 50 | [16] |
| Pressure (MPa) | Not specified | 25 | [16] |
| Co-solvent (Ethanol) Concentration (%) | Not specified | 80 | [16] |
| Co-solvent Amount (%) | Not specified | 50 | [16] |
Visualizations
Caption: Experimental workflow for 8-PN extraction and analysis.
Caption: Simplified signaling pathway of 8-PN via Estrogen Receptor α.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Perspectives of this compound, a Potent Phytoestrogen from Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hopsteiner.us [hopsteiner.us]
- 5. researchgate.net [researchgate.net]
- 6. Semi-Synthetic Approach Leading to this compound and 6-Prenylnaringenin: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of xanthohumol, isoxanthohumol, this compound, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the hop-derived phytoestrogen, this compound, in beer by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of an extraction solvent on the antioxidant quality of Pinus densiflora needle extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: 8-Prenylnaringenin (8-PN) Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 8-Prenylnaringenin (8-PN) during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
I. Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound (8-PN) degradation during sample preparation?
A1: The primary factors leading to 8-PN degradation are exposure to high temperatures, light, and oxidative conditions. The stability of 8-PN in aqueous solutions is also limited.
Q2: At what temperature does significant degradation of 8-PN occur?
A2: Significant degradation of 8-PN has been observed at temperatures above 70°C, with extensive degradation occurring at 80°C. Therefore, it is crucial to avoid high temperatures during sample extraction, concentration, and storage.
Q3: How stable is 8-PN in different solvents?
A3: 8-PN is more stable in organic solvents like ethanol, methanol, and DMSO compared to aqueous buffers.[1] It is recommended to prepare fresh aqueous solutions of 8-PN and not to store them for more than one day.[1]
Q4: What is the effect of pH on 8-PN stability?
A4: While detailed quantitative studies on pH stability are limited, some HPLC methods utilize acidic mobile phases (e.g., pH 1.6), suggesting that 8-PN is relatively stable under these conditions. However, prenylflavonoids, in general, can be unstable at acidic pH. It is advisable to empirically determine the optimal pH for your specific sample matrix and analytical method.
Q5: Can 8-PN degrade during storage? If so, what are the recommended storage conditions?
A5: Yes, 8-PN can degrade during storage, especially if not stored properly. For long-term storage, 8-PN should be kept as a solid or in a suitable organic solvent at -20°C or lower, protected from light.[1] Aqueous solutions should be used immediately.[1]
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of 8-PN in extracted samples. | Degradation during extraction: Use of high temperatures during solvent evaporation or extraction. | - Employ low-temperature extraction methods (e.g., ultrasonic-assisted extraction at controlled temperatures).- Use a rotary evaporator with a water bath set to a low temperature (<40°C) for solvent removal. |
| Oxidation: Presence of oxidative agents or exposure to air for extended periods. | - Degas solvents before use.- Work under an inert atmosphere (e.g., nitrogen or argon) when possible.- Consider adding antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent, but verify their compatibility with your analytical method. | |
| Inappropriate solvent selection: The chosen solvent may not be efficient for extracting 8-PN from the sample matrix. | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, hexane).- Consider using a solvent mixture to improve extraction efficiency. | |
| Inconsistent or non-reproducible 8-PN concentrations between replicate samples. | Variable light exposure: Inconsistent exposure of samples to light during processing. | - Protect samples from light at all stages of preparation by using amber vials or wrapping containers in aluminum foil. |
| Inconsistent extraction time or temperature: Variations in these parameters between samples can lead to different levels of degradation. | - Standardize extraction time and temperature for all samples. Use a timer and a temperature-controlled water bath or shaker. | |
| Presence of unknown peaks in the chromatogram close to the 8-PN peak. | Formation of degradation products: 8-PN may have degraded into other compounds. | - Review your sample preparation procedure for potential causes of degradation (heat, light, oxidation).- Analyze a freshly prepared standard of 8-PN to confirm its retention time and peak purity. |
| Isomerization of precursors: Conversion of xanthohumol or isoxanthohumol to 8-PN during sample processing. | - Optimize extraction conditions to minimize the isomerization of precursors. This may involve using milder temperatures and shorter extraction times. |
III. Quantitative Data Summary
Table 1: Temperature Stability of this compound
| Temperature | Observation | Reference |
| > 70°C | Significant degradation occurs. | [2] |
| 80°C | Extensive degradation. | [2] |
Table 2: Recovery of this compound with Different Extraction Methods
| Extraction Method | Sample Matrix | Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) followed by Liquid-Liquid Extraction (LLE) | Beer | 61.1 ± 6.6% to 82.2 ± 8.8% | [3] |
| Solid-Phase Extraction (SPE) | Beer | Poor recovery reported in some cases. | [4] |
Note: Recovery rates can be highly dependent on the specific SPE sorbent, elution solvents, and the complexity of the sample matrix.
IV. Experimental Protocols
Protocol 1: General Extraction of 8-PN from Plant Material
This protocol provides a general guideline for extracting 8-PN while minimizing degradation. Optimization for specific plant matrices is recommended.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade), pre-chilled to 4°C
-
Amber glass vials or tubes
-
Ultrasonic bath with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
HPLC vials
Procedure:
-
Weigh 100 mg of the powdered plant material into an amber centrifuge tube.
-
Add 10 mL of pre-chilled methanol.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Place the tube in an ultrasonic bath set to a low temperature (e.g., 25°C) and sonicate for 30 minutes.
-
After sonication, centrifuge the sample at 4000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean amber HPLC vial.
-
Analyze the sample immediately or store at -20°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 8-PN from Liquid Samples (e.g., Beer)
This protocol is a general guide and may require optimization of the SPE cartridge and solvents for your specific application.
Materials:
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Deionized water
-
Liquid sample (e.g., degassed beer)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load 10 mL of the liquid sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the 8-PN from the cartridge with 5 mL of methanol into a collection tube.
-
Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen at a low temperature (<40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.
V. Visualizations
Caption: Metabolic pathways leading to the formation and transformation of this compound.
Caption: Recommended workflow for 8-PN sample preparation to minimize degradation.
Caption: Troubleshooting decision tree for low 8-PN recovery.
References
Technical Support Center: Biotransformation of Isoxanthohumol to 8-Prenylnaringenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the biotransformation of isoxanthohumol (IX) to 8-prenylnaringenin (8-PN).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the biotransformation of isoxanthohumol to this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My 8-PN yield is very low or non-existent. What are the primary factors I should investigate?
A1: Low or no yield of 8-PN is a common issue that can stem from several factors throughout the experimental workflow. Systematically evaluating each stage of the process is crucial for identifying the root cause. Key areas to investigate include the viability and activity of your microbial culture, the reaction conditions, the quality of your substrate, and the presence of inhibitory compounds.
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for low 8-PN yield.
Q2: How can I confirm that my Eubacterium limosum culture is healthy and active for the biotransformation?
A2: The metabolic activity of Eubacterium limosum is paramount for successful O-demethylation of isoxanthohumol. Several factors can affect the health of your culture.
-
Anaerobic Conditions: E. limosum is a strict anaerobe. Ensure that your cultivation and biotransformation are performed under strictly anaerobic conditions. This can be achieved using an anaerobic chamber or by employing proper anaerobic culture techniques with degassed media and an appropriate gas mixture (e.g., 80% N₂, 20% CO₂).
-
Growth Phase: The growth phase of the culture can influence its demethylation activity. Using resting cells (non-growing, metabolically active cells) has been shown to be effective, as this can mitigate the antibacterial effects of hop-derived compounds present in some isoxanthohumol preparations.[1]
-
Media Composition: The growth medium must contain all the necessary nutrients for E. limosum. A complex medium like Brain Heart Infusion (BHI) or Reinforced Clostridial Medium (RCM) is often used.[1] For a more defined medium, DSMZ Medium 135 is recommended.
Q3: What are the optimal reaction conditions for the biotransformation, and how sensitive is the yield to deviations?
A3: The yield of 8-PN is highly sensitive to reaction conditions. The key parameters to control are pH, temperature, and substrate concentration.
| Parameter | Recommended Range | Notes on Low Yield |
| pH | 7.8 - 8.0 | The O-demethylase activity of E. limosum is optimal in a slightly alkaline environment. A lower pH can significantly reduce or inhibit enzyme activity.[1][2] |
| Temperature | 37°C | E. limosum is a mesophile, and its enzymatic activity is optimal at this temperature. Lower temperatures will slow down the reaction rate, while higher temperatures can lead to enzyme denaturation. |
| Substrate (IX) Concentration | 25 - 35 mg/L | High concentrations of isoxanthohumol can be inhibitory to the bacteria. It is recommended to start with a concentration in this range and optimize based on your specific strain and conditions.[1] |
| Biomass Concentration | High cell density | Using a higher concentration of resting cells can improve the conversion rate and yield. |
Q4: Could the source or purity of my isoxanthohumol be the problem?
A4: Yes, the source and purity of isoxanthohumol can significantly impact the biotransformation.
-
Purity: Pure isoxanthohumol (>99%) is ideal for establishing a baseline and troubleshooting.
-
Impurities from Spent Hops: If you are using isoxanthohumol derived from spent hops, be aware that other hop-derived compounds can act as antibacterial agents and inhibit the growth and metabolic activity of E. limosum.[1][2] Pre-purification of the isoxanthohumol extract may be necessary.
Q5: Are there any known byproducts of the biotransformation that could be affecting my yield?
A5: The primary biotransformation is the O-demethylation of isoxanthohumol to this compound. However, other microbial transformations of flavonoids are possible and could lead to the formation of byproducts, thereby reducing the yield of 8-PN. These can include:
-
Hydroxylation: Addition of hydroxyl groups to the flavonoid skeleton.
-
Glucosylation: Attachment of glucose moieties.
-
Ring-opening: Cleavage of the heterocyclic C ring.
If you suspect byproduct formation, it is advisable to use analytical techniques such as HPLC-MS to identify other potential metabolites in your reaction mixture.
Experimental Protocols
This section provides detailed methodologies for key experiments in the biotransformation of isoxanthohumol to this compound.
Protocol 1: Cultivation of Eubacterium limosum
This protocol is for the anaerobic cultivation of Eubacterium limosum to obtain a sufficient cell mass for biotransformation experiments.
Materials:
-
Eubacterium limosum strain (e.g., ATCC 8486)
-
DSMZ Medium 135 (or Reinforced Clostridial Medium)
-
Anaerobic chamber or gassing station with 80% N₂ / 20% CO₂ gas mixture
-
Sterile, anaerobic culture tubes or flasks
-
Incubator at 37°C
Procedure:
-
Prepare the growth medium according to the supplier's instructions (e.g., DSMZ Medium 135).
-
Dispense the medium into culture vessels inside an anaerobic chamber.
-
Inoculate the medium with a fresh culture of E. limosum.
-
Incubate at 37°C under anaerobic conditions until the culture reaches the late exponential or early stationary phase.
-
To prepare resting cells, harvest the cells by centrifugation under anaerobic conditions.
-
Wash the cell pellet with an anaerobic buffer (e.g., phosphate buffer, pH 7.8).
-
Resuspend the cells in the reaction buffer to the desired cell density.
Protocol 2: Biotransformation of Isoxanthohumol to this compound
This protocol describes the biotransformation reaction using resting cells of E. limosum.
Materials:
-
Washed resting cells of E. limosum
-
Anaerobic reaction buffer (e.g., phosphate buffer, pH 7.8)
-
Isoxanthohumol stock solution (dissolved in a minimal amount of ethanol or methanol)
-
Anaerobic reaction vessels (e.g., serum vials)
-
Incubator shaker at 37°C
Procedure:
-
In an anaerobic chamber, add the resuspended resting cells to the reaction buffer in the reaction vessels.
-
Add the isoxanthohumol stock solution to the cell suspension to achieve the desired final concentration (e.g., 30 mg/L).
-
Seal the reaction vessels and incubate at 37°C with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals for HPLC analysis.
-
Once the reaction is complete (no further increase in 8-PN concentration), stop the reaction by centrifuging the cells and collecting the supernatant.
Caption: Experimental workflow for 8-PN production.
Protocol 3: HPLC Analysis of Isoxanthohumol and this compound
This protocol provides a general method for the analysis of isoxanthohumol and this compound by High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).
Materials:
-
HPLC system with DAD
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standards of isoxanthohumol and this compound
Procedure:
-
Prepare a calibration curve using standards of known concentrations.
-
Filter the reaction samples through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute the compounds using a gradient program (a typical gradient would be to increase the percentage of Mobile Phase B over time).
-
Detect the compounds at their respective maximum absorbance wavelengths (e.g., around 290 nm for 8-PN and isoxanthohumol).
-
Quantify the concentrations of isoxanthohumol and this compound by comparing their peak areas to the calibration curve.
Signaling Pathways and Logical Relationships
The biotransformation of isoxanthohumol to this compound is a direct enzymatic O-demethylation reaction. The following diagram illustrates the key components and their relationship in this process.
Caption: Biotransformation of IX to 8-PN by E. limosum.
References
- 1. Exploration of isoxanthohumol bioconversion from spent hops into this compound using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of isoxanthohumol bioconversion from spent hops into this compound using resting cells of Eubacterium limosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for assay interference with 8-Prenylnaringenin
Welcome to the technical support center for researchers working with 8-Prenylnaringenin (8-PN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound (8-PN) is a prenylated flavonoid found in the hop plant (Humulus lupulus). It is recognized as one of the most potent phytoestrogens, exhibiting strong estrogenic activity.[1][2][3] 8-PN binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as a full agonist of ERα.[1] Its high affinity for estrogen receptors means it can activate estrogenic signaling pathways, leading to the regulation of gene expression and cellular responses typically controlled by endogenous estrogens like 17β-estradiol.[4][5]
Q2: I am observing unexpected results in my cell viability assay when using 8-PN. Could it be interfering with the assay itself?
A2: Yes, it is possible. Like other flavonoids and compounds with antioxidant properties, 8-PN has the potential to interfere with common cell viability assays, particularly those that rely on redox reactions, such as the MTT or XTT assays.[6] This interference can lead to an overestimation of cell viability. It is crucial to perform appropriate controls to rule out assay artifacts.
Q3: Can this compound affect the results of my luciferase reporter gene assay?
A3: Flavonoids have been shown to interfere with luciferase-based reporter assays.[7][8] The interference can manifest as either inhibition or, less commonly, stabilization of the luciferase enzyme, leading to artificially low or high signals, respectively.[7][9] This is a critical consideration when studying the effects of 8-PN on promoter activity or signaling pathways that utilize luciferase reporters.
Q4: Is autofluorescence a concern when working with this compound in fluorescence-based assays?
A4: Autofluorescence is a common source of interference for many organic molecules.[10] While specific data on the autofluorescence of 8-PN is not widely available, it is prudent to assume it may have intrinsic fluorescence. This can lead to high background signals and a reduced signal-to-noise ratio in fluorescence-based assays, such as those using fluorescent microscopy, flow cytometry, or fluorescent plate readers.
Q5: How might 8-PN interfere with an ELISA for estrogen quantification?
A5: In competitive immunoassays like those often used for quantifying small molecules such as estrogens, interference can occur if a compound in the sample cross-reacts with the antibody. Given that 8-PN is a phytoestrogen with structural similarities to estradiol, it could potentially bind to anti-estrogen antibodies, leading to inaccurate quantification of the target hormone.[11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in MTT/XTT Assays
Potential Cause: Direct reduction of the tetrazolium salt (e.g., MTT, XTT) by this compound. Many phytoestrogens and antioxidants can chemically reduce these dyes, mimicking the metabolic activity of viable cells and leading to a false-positive signal.[6]
Troubleshooting Workflow:
Troubleshooting Workflow for MTT/XTT Assay Interference.
Detailed Experimental Protocol: Cell-Free MTT Reduction Assay
-
Prepare a dilution series of this compound in your standard cell culture medium at the same concentrations used in your cell-based experiment.
-
Add these dilutions to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control for reduction if available.
-
Add the MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours) at 37°C.
-
After incubation, if using MTT, add the solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT).
-
A significant increase in absorbance in the wells containing 8-PN compared to the vehicle control indicates direct reduction of the tetrazolium salt.
Issue 2: Reduced Signal in a Firefly Luciferase Reporter Assay
Potential Cause: Direct inhibition of the firefly luciferase enzyme by this compound. Flavonoids have been identified as inhibitors of firefly luciferase, potentially through competition with the D-luciferin substrate.[7][12]
Troubleshooting Workflow:
Troubleshooting Workflow for Luciferase Assay Interference.
Detailed Experimental Protocol: In Vitro Luciferase Inhibition Assay
-
Prepare a cell lysate from cells expressing the luciferase reporter gene, or use a purified recombinant firefly luciferase enzyme solution.
-
Prepare a dilution series of this compound in the appropriate luciferase assay buffer.
-
In a white, opaque 96-well plate, add the cell lysate or recombinant enzyme to each well.
-
Add the 8-PN dilutions to the wells. Include a vehicle control.
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
Using a luminometer with an injector, add the substrate to the wells and immediately measure the luminescence.
-
A dose-dependent decrease in luminescence in the presence of 8-PN indicates direct enzyme inhibition.
Issue 3: High Background in a Fluorescence-Based Assay
Potential Cause: Autofluorescence of this compound at the excitation and emission wavelengths of your fluorophore.
Troubleshooting Workflow:
Troubleshooting Workflow for Autofluorescence Interference.
Detailed Experimental Protocol: Autofluorescence Measurement
-
Prepare a dilution series of this compound in the assay buffer used for your experiment.
-
Add these solutions to the wells of the microplate you are using for your assay (e.g., a black, clear-bottom plate for microscopy).
-
Include a buffer-only blank well.
-
Using a fluorescence plate reader, microscope, or flow cytometer, measure the fluorescence of the wells using the same filter sets (excitation and emission wavelengths) and gain settings as your main experiment.
-
If the wells containing 8-PN show a significantly higher signal than the buffer-only blank, autofluorescence is present and needs to be accounted for.
Data Summary Tables
Table 1: Potential Assay Interferences with this compound and Related Flavonoids
| Assay Type | Potential Interference Mechanism | Likely Outcome | Recommended Control Experiment |
| MTT, XTT, Resazurin | Direct chemical reduction of the dye due to antioxidant properties.[6] | False positive (increased cell viability/metabolism). | Cell-free assay with 8-PN and dye. |
| Firefly Luciferase | Direct inhibition of the luciferase enzyme.[7][8] | False negative (reduced reporter activity). | In vitro assay with recombinant luciferase. |
| Fluorescence Assays | Autofluorescence (intrinsic fluorescence of the compound).[10] | High background, reduced signal-to-noise. | Measure fluorescence of 8-PN alone in assay buffer. |
| Competitive ELISA | Cross-reactivity with the primary antibody. | Inaccurate quantification of the target analyte. | Spike-and-recovery experiment; test 8-PN alone. |
Table 2: Estrogenic Activity of this compound in Various In Vitro Assays
| Assay System | Endpoint | Relative Potency of 8-PN | Reference |
| Yeast-based screen (human ER) | Reporter gene activation | More potent than coumestrol, genistein, and daidzein. | [3][5] |
| Ishikawa Var-I cells (human endometrial) | Estrogenic response | More potent than coumestrol, genistein, and daidzein. | [3][5] |
| ER Binding Assay | Competitive binding to ERα and ERβ | Comparable binding to both ER isoforms. | [3] |
| MCF-7 cells (human breast cancer) | Cell proliferation (E-SCREEN) | Induces proliferation, blockable by ER antagonists. | [13] |
Signaling Pathway
This compound primarily exerts its effects through the activation of estrogen receptors, which can trigger both genomic (nuclear) and non-genomic (membrane-initiated) signaling pathways. The non-genomic pathway can lead to the rapid activation of kinases like MAP kinase (Erk-1/2).[4]
Simplified Estrogen Receptor Signaling by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Oestrogenic activity of the hop phyto-oestrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. goldbio.com [goldbio.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Human Estrogen ELISA Kit (A74596) [antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. Assaying the estrogenicity of phytoestrogens in cells of different estrogen sensitive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of 8-Prenylnaringenin
Welcome to the technical support center for researchers working with 8-Prenylnaringenin (8-PN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments. Our goal is to help you optimize your research strategies and improve the efficacy of this potent phytoestrogen.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low in-vivo efficacy with this compound despite its high in-vitro potency?
A1: Low in-vivo efficacy of 8-PN is often attributed to its poor oral bioavailability.[1] Several factors contribute to this issue:
-
Low Aqueous Solubility: 8-PN is sparingly soluble in aqueous solutions, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption, 8-PN undergoes significant metabolism in the intestine and liver, primarily through glucuronidation and sulfation.[2] This conversion to inactive metabolites reduces the amount of active compound reaching systemic circulation.
-
Enterohepatic Recirculation: 8-PN and its metabolites are excreted into the bile and can be reabsorbed in the intestine, leading to a prolonged but potentially variable exposure profile.[1]
-
Efflux by Transporters: The prenyl group, while enhancing cellular uptake, can also make 8-PN a substrate for efflux transporters like the breast cancer-resistant protein (BCRP), which actively pump the compound out of cells and back into the intestinal lumen.
Q2: What are the key pharmacokinetic parameters of this compound I should be aware of?
A2: Understanding the pharmacokinetic profile of 8-PN is crucial for designing effective in-vivo studies. Key parameters from studies in postmenopausal women and rodents are summarized below.
| Parameter | Human (Oral Dose) | Rodent (Oral Gavage) | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1 - 1.5 hours (first peak), 7 - 10 hours (second peak due to enterohepatic recirculation) | ~1-2 hours | [3] |
| Bioavailability | Low, due to extensive presystemic elimination | Low | [1] |
| Metabolism | Primarily Phase II (glucuronidation and sulfation) in the liver and intestine. Some Phase I oxidation of the prenyl group. | Similar to humans | [2] |
| Excretion | Primarily in feces via biliary excretion. A small percentage is excreted in urine as conjugates. | Primarily in feces | [1] |
Q3: How can I improve the solubility of this compound for my in-vivo experiments?
A3: Improving the solubility of 8-PN is a critical first step to enhancing its bioavailability. Here are some common strategies:
-
Co-solvents: For preclinical studies, 8-PN can be dissolved in organic solvents like DMSO, ethanol, or propylene glycol before being diluted in an aqueous vehicle.[4] However, the concentration of the organic solvent should be carefully controlled to avoid toxicity.
-
pH Adjustment: While 8-PN is a weak acid, pH adjustment is generally not a primary strategy for significantly enhancing its solubility in the physiological pH range of the GI tract.
-
Formulation Strategies: Advanced formulation techniques like solid dispersions, nanoformulations, and cyclodextrin inclusion complexes are highly effective for improving the solubility and dissolution rate of poorly soluble compounds like 8-PN. These are discussed in more detail in the troubleshooting guides.
Troubleshooting Guides
Issue 1: Poor and Variable Oral Bioavailability
Symptoms:
-
Inconsistent or low plasma concentrations of 8-PN in pharmacokinetic studies.
-
Lack of a clear dose-response relationship in efficacy studies.
-
High inter-individual variability in experimental outcomes.
Possible Causes and Solutions:
-
Cause: Poor aqueous solubility and slow dissolution rate.
-
Solution 1: Solid Dispersions. Dispersing 8-PN in a hydrophilic carrier can enhance its dissolution rate by presenting it in an amorphous, high-energy state.[5][6][7][8]
-
Experimental Protocol: Prepare a solid dispersion of 8-PN with a carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) using the solvent evaporation or melting method. Characterize the solid dispersion for amorphicity (using XRD or DSC) and assess its dissolution profile in vitro before in-vivo administration.
-
-
Solution 2: Nanoformulations. Encapsulating 8-PN in nanoparticles can increase its surface area for dissolution and improve its absorption.[9][10][11]
-
Experimental Protocol: Formulate 8-PN into solid lipid nanoparticles (SLNs) or liposomes. This can protect 8-PN from degradation in the GI tract and facilitate its transport across the intestinal epithelium.
-
-
Solution 3: Cyclodextrin Inclusion Complexes. Complexation with cyclodextrins can enhance the aqueous solubility of 8-PN by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[12][13][14]
-
Experimental Protocol: Prepare an inclusion complex of 8-PN with β-cyclodextrin or its derivatives (like HP-β-CD) using methods such as co-precipitation or kneading. The formation of the complex can be confirmed by techniques like NMR or DSC.
-
-
Logical Workflow for Addressing Poor Bioavailability
References
- 1. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen this compound after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 8‐Prenylnaringenin tissue distribution and pharmacokinetics in mice and its binding to human serum albumin and cellular uptake in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. jddtonline.info [jddtonline.info]
- 9. mdpi.com [mdpi.com]
- 10. gavinpublishers.com [gavinpublishers.com]
- 11. Nanoformulation strategies for the enhanced oral bioavailability of antiretroviral therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of inclusion complexes of naringenin with β-cyclodextrin or its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Cyclodextrin inclusion complex of a multi-component natural product by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Development for Improved Delivery of 8-Prenylnaringenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of 8-Prenylnaringenin (8-PN) to improve its delivery.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral delivery of this compound (8-PN)?
A1: The primary challenges for the oral delivery of 8-PN stem from its physicochemical properties. It is a highly lipophilic compound with poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption. Additionally, like many flavonoids, 8-PN can be subject to first-pass metabolism in the intestine and liver, further reducing its systemic bioavailability.[1][2] Formulation strategies are therefore crucial to enhance its solubility, protect it from degradation, and improve its overall bioavailability.
Q2: What formulation strategies are most promising for enhancing the bioavailability of 8-PN?
A2: Several formulation strategies can be employed to overcome the delivery challenges of 8-PN. These include:
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can encapsulate lipophilic drugs like 8-PN in the oil phase, increasing their solubility and providing a large surface area for absorption.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. For 8-PN, it would primarily be entrapped within the lipid bilayer. Liposomes can protect the drug from degradation and facilitate its transport across biological membranes.
-
Solid Dispersions: In this approach, the drug is dispersed in a solid hydrophilic carrier at a molecular level. This technique can significantly enhance the dissolution rate of poorly soluble drugs by presenting the drug in an amorphous state and increasing its wettability.[3]
Q3: What are the key quality attributes to assess during the development of 8-PN formulations?
A3: The critical quality attributes (CQAs) for 8-PN formulations include:
-
Particle Size and Polydispersity Index (PDI): For nanoformulations, a small and uniform particle size is crucial for stability and absorption.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of 8-PN successfully incorporated into the delivery system.
-
In Vitro Drug Release: This assesses the rate and extent of 8-PN release from the formulation under simulated physiological conditions.
-
Physical and Chemical Stability: The formulation should maintain its physicochemical properties over time.
II. Troubleshooting Guides
Nanoemulsion Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Phase separation or creaming | - Insufficient surfactant concentration- Inappropriate oil/water ratio- Ostwald ripening (droplet growth) | - Increase surfactant concentration or add a co-surfactant.- Optimize the oil-to-water ratio using a pseudo-ternary phase diagram.- Use a combination of a highly water-soluble surfactant and a less soluble one to stabilize the interface. |
| Large and polydisperse droplets | - Insufficient homogenization energy- Inefficient surfactant | - Increase homogenization time or intensity (e.g., higher pressure in high-pressure homogenization or longer sonication time).- Screen different surfactants to find one with an appropriate Hydrophilic-Lipophilic Balance (HLB) for the chosen oil phase. |
| Low drug loading | - Poor solubility of 8-PN in the oil phase | - Screen different oils (e.g., medium-chain triglycerides, long-chain triglycerides) to find one with higher solubilizing capacity for 8-PN. |
Liposome Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) of 8-PN | - Poor affinity of 8-PN for the lipid bilayer- Drug leakage during preparation- Inappropriate drug-to-lipid ratio | - Modify the lipid composition (e.g., add cholesterol to increase bilayer rigidity).- Optimize the hydration and sonication/extrusion steps to minimize drug loss.- Experiment with different drug-to-lipid ratios to find the optimal loading capacity.[1] |
| Formation of large, multilamellar vesicles (MLVs) | - Insufficient size reduction energy | - Increase sonication time or power.- Use an extruder with polycarbonate membranes of the desired pore size and perform multiple extrusion cycles. |
| Liposome aggregation and instability | - Low surface charge (zeta potential)- Lipid oxidation | - Incorporate a charged lipid (e.g., phosphatidylglycerol) into the formulation to increase electrostatic repulsion.- Handle lipids under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant to the formulation. |
Solid Dispersion Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete amorphization (drug remains crystalline) | - Incompatible polymer- High drug loading- Inefficient solvent removal | - Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one with good miscibility with 8-PN.- Reduce the drug-to-polymer ratio.- Optimize the solvent evaporation process (e.g., increase temperature, reduce pressure) to ensure rapid solvent removal.[3] |
| Phase separation or recrystallization upon storage | - Thermodynamic instability of the amorphous state- Moisture absorption | - Select a polymer with a high glass transition temperature (Tg).- Store the solid dispersion in a desiccated, low-humidity environment.- Consider using a combination of polymers to improve stability. |
| Poor dissolution enhancement | - Inappropriate polymer choice- Insufficient drug-polymer interaction | - Select a highly water-soluble polymer.- Ensure the formation of a true solid solution or amorphous dispersion through characterization techniques like DSC and XRD. |
III. Data Presentation
The following tables present representative quantitative data for flavonoid formulations, which can be used as a benchmark for 8-PN formulation development.
Table 1: Representative Data for Naringenin-Loaded Solid Lipid Nanoparticles (SLNs)
Data adapted from a study on Naringenin, a structurally similar flavonoid.
| Formulation Parameter | Value | Reference |
| Particle Size (nm) | 66.56 | |
| Polydispersity Index (PDI) | 0.31 | |
| Zeta Potential (mV) | -12 | |
| Encapsulation Efficiency (%) | >90% (Optimized) | |
| In Vitro Release (at 24h) | ~95% |
Table 2: Representative Data for a Highly Efficient Nanoemulsion Formulation
This data represents a highly successful nanoemulsion formulation and can serve as a target for 8-PN formulations.
| Formulation Parameter | Value | Reference |
| Particle Size (nm) | 165.4 ± 1.25 | [4] |
| Polydispersity Index (PDI) | 0.22 ± 0.06 | [4] |
| Zeta Potential (mV) | -20.92 ± 0.27 | [4] |
| Encapsulation Efficiency (%) | 98.35 ± 0.04 | [4] |
Table 3: Representative Dissolution Enhancement with Solid Dispersions of Flavanones
Data adapted from a study on naringenin and hesperetin solid dispersions with PVP.
| Formulation (Drug:Polymer Ratio) | Dissolution at 2 hours (%) | Reference |
| Pure Naringenin | < 2 | [2] |
| Naringenin:PVP (1:4) | 100 | [2] |
| Pure Hesperetin | < 1.5 | [2] |
| Hesperetin:PVP (1:4) | 100 | [2] |
IV. Experimental Protocols
Protocol 1: Preparation of 8-PN Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate 8-PN into small unilamellar vesicles (SUVs).
Materials:
-
This compound (8-PN)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (100 nm)
Methodology:
-
Dissolve 8-PN, SPC, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of SPC to cholesterol can be optimized (e.g., 2:1).
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Reduce the size of the MLVs to form SUVs by either:
-
Sonication: Sonicate the MLV suspension using a probe sonicator in an ice bath until the suspension becomes clear.
-
Extrusion: Pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a set number of cycles (e.g., 11-21 passes).
-
-
Separate the unencapsulated 8-PN from the liposomal suspension by ultracentrifugation or size exclusion chromatography.
-
Store the final liposomal suspension at 4°C.
Protocol 2: Characterization of 8-PN Loaded Formulations
1. Particle Size and Zeta Potential Analysis:
-
Dilute the formulation with an appropriate medium (e.g., deionized water).
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
2. Encapsulation Efficiency (%EE) Determination:
-
Separate the unencapsulated ("free") 8-PN from the formulation. For nanoemulsions and liposomes, this can be done by ultracentrifugation. For solid dispersions, this step is not directly applicable.
-
Quantify the amount of free 8-PN in the supernatant using a validated HPLC-UV method.
-
Disrupt the nanocarriers (e.g., by adding a suitable solvent like methanol) to release the encapsulated 8-PN and quantify the total amount of 8-PN.
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
3. In Vitro Drug Release Study (Dialysis Method):
-
Place a known amount of the 8-PN formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween® 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of 8-PN in the collected samples using a validated HPLC-UV method.
-
Plot the cumulative percentage of drug released versus time.
V. Mandatory Visualizations
Caption: Experimental workflow for 8-PN formulation development.
Caption: Simplified signaling pathway of 8-PN in breast cancer cells.[4]
References
Validation & Comparative
8-Prenylnaringenin vs. Genistein: A Comparative Analysis of Estrogenic Activity
This guide provides a detailed, objective comparison of the estrogenic activity of two prominent phytoestrogens: 8-Prenylnaringenin and genistein. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data, methodologies, and signaling pathways.
Introduction to this compound and Genistein
This compound (8-PN) is a prenylated flavonoid found in the hop plant (Humulus lupulus).[1][2] It is recognized as one of the most potent phytoestrogens discovered to date.[3][4] Its identification stemmed from investigations into the estrogenic effects observed in female hop workers.[5]
Genistein is an isoflavone abundant in soy products.[6][7] It is one of the most extensively studied phytoestrogens and is known for its selective binding affinity for estrogen receptor beta (ERβ).[6][8]
Both compounds are classified as phytoestrogens, plant-derived molecules that can mimic the effects of endogenous estrogens due to their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERs).[1]
Mechanism of Estrogenic Action
The estrogenic effects of 8-PN and genistein are mediated primarily through their interaction with two types of nuclear estrogen receptors: ERα and ERβ.[1][5] These receptors are ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating gene transcription.[9]
The tissue-specific expression of ERα and ERβ, along with the preferential binding affinity of a given phytoestrogen, dictates the physiological response. ERα is predominantly expressed in the endometrium, breast cancer cells, ovarian stroma, and bones, while ERβ is prevalent in the prostate, kidneys, endothelial cells, and brain.[1]
Comparative Data on Estrogenic Activity
The estrogenic potency of 8-PN and genistein has been evaluated through various in vitro and in vivo assays. A key distinction lies in their binding affinity and preference for ER subtypes.
3.1. Estrogen Receptor Binding Affinity
Competitive binding assays are used to determine the relative affinity of a compound for ERα and ERβ compared to 17β-estradiol. Data consistently shows that 8-PN has a strong preference for ERα, whereas genistein preferentially binds to ERβ.[1][6] Notably, the affinity of 8-PN for ERα is significantly higher than that of genistein.[1]
| Compound | Primary Receptor Target | Relative Binding Affinity (RBA) / Potency Comparison |
| This compound (8-PN) | ERα | - Predominantly binds to ERα.[1] - Approximately 100 times higher affinity for ERα compared to genistein.[1] - Affinity for ERα is >2-fold higher than for ERβ.[4][10] |
| Genistein | ERβ | - Preferentially binds to ERβ.[1][8] - Exhibits a 9 to 30-fold higher binding affinity for ERβ than for ERα.[6][11] |
3.2. Transcriptional Activation (Reporter Gene Assays)
Reporter gene assays, such as the ERE-luciferase assay, measure the ability of a compound to activate gene transcription via the estrogen receptor. In these functional assays, 8-PN consistently demonstrates significantly higher estrogenic activity than genistein.
| Assay Type | Finding | Reference |
| Various In Vitro Assays | Estrogenic activity of 8-PN is 8 to 150-fold stronger than genistein. | [4][12] |
| Yeast-based ERE Screen & Ishikawa Cells | The in vitro estrogenic activity of 8-PN was greater than that of genistein and other established phytoestrogens. | [2][13] |
| ERE-dependent Transcriptional Activity | 8-PN shows 10-fold higher activity compared to genistein. | [14] |
| Alkaline Phosphatase Induction (Ishikawa cells, ERα+) | 8-PN exhibited higher potency in inducing ERα-dependent activity compared to genistein. | [15] |
3.3. In Vivo Estrogenic Activity
In vivo studies, often using ovariectomized rodent models, confirm the potent estrogenic effects of 8-PN, particularly in ERα-dominant tissues like the uterus and bone.
| Study Model / Endpoint | Finding | Reference |
| Uterotrophic Assay (Ovariectomized Rats) | 8-PN significantly stimulated uterine wet weight and induced proliferative responses in uterine and vaginal epithelia. | [16] |
| Osteoporosis Prevention (Ovariectomized Rats) | - 8-PN significantly improved bone biomechanical properties and bone mineral density, with effects superior to genistein.[17] - The bone-protective effects of 8-PN were stronger than those of equimolar concentrations of genistein.[12][18] |
Experimental Protocols
4.1. Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol).[19]
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats (7-10 days post-surgery) and homogenized in ice-cold TEDG buffer (Tris, EDTA, Dithiothreitol, Glycerol). The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to yield the cytosol containing the soluble ER fraction.[19]
-
Saturation Binding Experiment: To confirm receptor presence and affinity, a preliminary experiment is run using a fixed amount of cytosol protein (50-100 µg) and increasing concentrations of [³H]17β-estradiol. Non-specific binding is determined in the presence of a 100-fold excess of unlabeled estradiol.[19][20]
-
Competitive Binding Assay: A constant concentration of [³H]17β-estradiol (e.g., 0.5-1.0 nM) and a fixed amount of uterine cytosol are incubated with increasing concentrations of the test compound (e.g., 8-PN or genistein).[19]
-
Separation and Counting: The reaction is incubated to equilibrium. Bound and free ligands are separated, often using a hydroxylapatite (HAP) slurry which binds the receptor-ligand complex. The radioactivity of the bound fraction is measured using liquid scintillation counting.[19]
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of total [³H]17β-estradiol binding against the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is calculated.[19]
4.2. ERE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate ER-mediated gene transcription.[21]
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HEK293) is cultured in multi-well plates.[22][23] The cells are then transiently transfected with two plasmids:
-
A reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) sequence upstream of a promoter driving the expression of a reporter gene (e.g., Firefly luciferase).[22]
-
A control plasmid containing a different reporter gene (e.g., Renilla luciferase) driven by a constitutive promoter, used to normalize for transfection efficiency and cell viability.[22]
-
-
Compound Treatment: After transfection, the cell culture medium is replaced with medium containing the test compounds (8-PN or genistein) at various concentrations. Control wells (vehicle only, positive control like 17β-estradiol) are included.[23]
-
Cell Lysis: Following an incubation period (typically 24 hours), the cells are washed and lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.[24]
-
Luminometry: The cell lysate is transferred to a luminometer plate. A Dual-Luciferase® Reporter Assay System is used. First, a substrate for Firefly luciferase is added, and the resulting luminescence is measured. Subsequently, a second reagent is added that simultaneously quenches the Firefly reaction and provides the substrate for Renilla luciferase, and its luminescence is measured.[22][24]
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold induction of reporter gene activity relative to the vehicle control is then calculated to determine the dose-dependent agonistic activity of the test compound.[23]
Conclusion
Experimental data unequivocally demonstrates that this compound is a significantly more potent phytoestrogen than genistein. The primary distinctions are:
-
Potency: 8-PN exhibits substantially stronger estrogenic activity in both receptor binding and functional cell-based assays, with reports indicating it can be over 100 times more potent than genistein in certain contexts.[1][4][12]
-
Receptor Selectivity: The two compounds display opposing receptor preferences. 8-PN is a potent ERα agonist, a rare characteristic among phytoestrogens which more commonly target ERβ.[1] In contrast, genistein shows a clear preferential binding affinity for ERβ.[6][11]
These differences in potency and receptor selectivity are critical for researchers and drug developers. The strong ERα agonism of 8-PN makes it a compound of interest for conditions where ERα activation is beneficial, such as preventing postmenopausal osteoporosis.[12] Conversely, genistein's preference for ERβ is being investigated for its potential roles in tissues where ERβ has anti-proliferative effects.[6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Oestrogenic activity of the hop phyto-oestrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The anticancer activity of genistein is increased in estrogen receptor beta 1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. [PDF] Oestrogenic activity of the hop phyto-oestrogen, this compound. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of gene expression by this compound in uterus and liver of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the phytohormones genistein, resveratrol and this compound as agents for preventing osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. epa.gov [epa.gov]
- 21. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ER reporter assay [bio-protocol.org]
- 23. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
A Comparative Analysis of the Estrogenic Effects of 8-Prenylnaringenin and 17β-Estradiol
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects, mechanisms of action, and experimental evaluation of the potent phytoestrogen 8-Prenylnaringenin and the endogenous hormone 17β-estradiol.
This guide provides a detailed comparative analysis of this compound (8-PN), a potent phytoestrogen found in hops (Humulus lupulus), and 17β-estradiol (E2), the primary female sex hormone. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the similarities and differences between these two estrogenic compounds. The information presented herein is supported by experimental data from various studies and includes detailed methodologies for key assays.
Introduction
17β-estradiol (E2) is a steroid hormone crucial for regulating numerous physiological processes in females, including the reproductive cycle, bone density maintenance, and cardiovascular health.[1] Its effects are primarily mediated through two estrogen receptors (ERs), ERα and ERβ, which act as ligand-activated transcription factors.[1][2] this compound (8-PN) is a prenylated flavonoid recognized as one of the most potent phytoestrogens discovered to date.[2] Due to its estrogenic activity, 8-PN has garnered significant interest as a potential alternative to hormone replacement therapy for managing menopausal symptoms and preventing osteoporosis.[2][3] This guide provides a side-by-side comparison of their receptor binding affinities, cellular and physiological effects, and underlying signaling pathways.
Quantitative Comparison of this compound and 17β-Estradiol
The following tables summarize the quantitative data from various studies, offering a direct comparison of the biochemical and cellular activities of 8-PN and E2.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd/IC50/RBA) | Species | Reference |
| 17β-Estradiol (E2) | ERα | Kd: ~0.05 - 0.1 nM | Rat | |
| ERβ | Kd: ~0.4 nM | Rat | [4] | |
| ERα | High Affinity (Reference) | Human | ||
| ERβ | High Affinity (Reference) | Human | [5] | |
| This compound (8-PN) | ERα | 2- to 3-fold higher affinity than for ERβ | Human | [5] |
| ERβ | Lower affinity compared to ERα | Human | [5] | |
| ERα | ~70-fold lower affinity than E2 | Human | [6] | |
| ERβ | Affinity is 3 times as high as for ERα (in yeast) | Human | [7] | |
| Both | RBA of 0.056 (E2 = 100) | Rat | [4] |
Table 2: In Vitro Estrogenic Potency (E-Screen Assay)
| Compound | Cell Line | EC50 (Concentration for 50% maximal effect) | Relative Potency (E2 = 1) | Reference |
| 17β-Estradiol (E2) | MCF-7 | ~1 pM | 1 | [8][9] |
| This compound (8-PN) | MCF-7 | 5-250 times weaker than E2 | ~0.004 - 0.2 | [7] |
Table 3: Comparative In Vivo Effects
| Effect | Animal Model | This compound (Dose) | 17β-Estradiol (Dose) | Outcome | Reference |
| Prevention of Bone Loss | Ovariectomized Rat | High doses | Low doses | 8-PN prevents bone loss, but is less potent than E2. The effects are mediated by ERα. | [2][3][10] |
| Alleviation of Hot Flushes | Ovariectomized Rat | 7.5 mg/day | 75 µ g/day | Both compounds effectively reduce the elevated tail skin temperature. | [10] |
| Uterine Growth | Ovariectomized Rat | Marginal effect | Maximal stimulation | E2 has a much stronger uterotrophic effect at equipotent bone-protective doses. | [5] |
| Lipid Metabolism | Ovariectomized Rat | 6.8 and 68.4 mg/kg BW | 0.17 and 0.7 mg/kg BW | 8-PN showed a more beneficial anti-atherosclerotic profile than E2, as it did not decrease HDL or increase triglyceride levels. | [11] |
Signaling Pathways
Both 8-PN and E2 exert their effects through genomic and non-genomic signaling pathways. The primary mechanism involves binding to and activating ERα and ERβ, which leads to the modulation of gene expression. However, they can also trigger rapid, non-genomic effects by activating membrane-associated ERs, leading to the activation of various kinase cascades.
Genomic Signaling Pathway
The classical genomic pathway involves the diffusion of the ligand across the cell membrane, binding to nuclear ERs, dimerization of the receptor-ligand complex, and its translocation to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA, recruiting co-activators or co-repressors to regulate the transcription of target genes.
Non-Genomic Signaling Pathways
Both 8-PN and E2 can initiate rapid signaling cascades through membrane-associated estrogen receptors (mERs). This leads to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways, which are involved in cell proliferation, survival, and differentiation. While both compounds can activate these pathways, there is evidence for differential activation, which may contribute to their distinct physiological effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the effects of 8-PN and E2.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinities of 8-PN and E2 for ERα and ERβ.
Principle: This assay measures the ability of a test compound (e.g., 8-PN) to compete with a radiolabeled ligand (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of ERs)
-
[3H]-17β-estradiol (radiolabeled E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay buffer (e.g., Tris-HCl with additives)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Cytosol: Uteri from immature or ovariectomized rats are homogenized in a buffer and centrifuged to obtain a cytosolic fraction containing ERs. The protein concentration is determined.
-
Assay Setup: A series of tubes are prepared containing a fixed amount of rat uterine cytosol and a fixed concentration of [3H]-17β-estradiol.
-
Competition: Increasing concentrations of unlabeled E2 (for the standard curve) or 8-PN are added to the tubes.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is centrifuged, and the supernatant containing the receptor-bound radioligand is collected.
-
Quantification: The radioactivity in the supernatant is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. The relative binding affinity (RBA) is determined by comparing the IC50 of the test compound to that of unlabeled E2.[1][12]
E-Screen (Estrogen-Screen) Assay
Objective: To assess the estrogenic activity of 8-PN and E2 by measuring their ability to induce the proliferation of estrogen-responsive cells.
Principle: The human breast cancer cell line MCF-7 is estrogen-dependent for its proliferation. This assay quantifies the increase in cell number in response to estrogenic compounds.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran treated FBS (to remove endogenous steroids)
-
17β-Estradiol (positive control)
-
This compound
-
Cell counting method (e.g., Coulter counter, hemocytometer, or colorimetric assays like MTT)
Procedure:
-
Cell Culture: MCF-7 cells are maintained in a standard culture medium. Prior to the assay, they are switched to a medium containing charcoal-dextran treated FBS to deprive them of estrogens.
-
Seeding: A known number of cells are seeded into multi-well plates.
-
Treatment: The cells are treated with a range of concentrations of E2 (positive control) or 8-PN. A vehicle control (e.g., ethanol) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.
-
Cell Quantification: The number of cells in each well is determined using a suitable cell counting method.
-
Data Analysis: The proliferative effect of the test compound is calculated relative to the negative (vehicle) and positive (E2) controls. The EC50 value, the concentration that produces 50% of the maximal proliferative response, is determined.[8][9][13]
Western Blotting for Signaling Pathway Activation
Objective: To compare the activation of MAPK/ERK and PI3K/Akt signaling pathways by 8-PN and E2.
Principle: This technique detects specific proteins in a sample of tissue homogenate or cell lysate. By using antibodies specific to the phosphorylated (activated) forms of kinases like ERK and Akt, their activation state can be assessed.
Materials:
-
Cells or tissues treated with 8-PN or E2
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Cells or tissues are lysed to extract proteins. The total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-ERK). After washing, it is incubated with an HRP-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with HRP to produce light. The light is captured by an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total amount of the respective protein to determine the level of activation.[14]
Conclusion
This comparative analysis demonstrates that while this compound shares estrogenic properties with 17β-estradiol, there are significant differences in their receptor binding affinities, potency, and physiological effects. 8-PN is a potent phytoestrogen, but generally less potent than E2. Notably, 8-PN may exhibit a more favorable profile in certain applications, such as in bone health and lipid metabolism, with potentially fewer side effects on uterine tissue compared to E2 at equipotent doses for bone protection.[5] The differential activation of downstream signaling pathways likely contributes to these distinct biological outcomes. Further research is warranted to fully elucidate the therapeutic potential and safety profile of 8-PN as a natural alternative in estrogen-related therapies. The experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Therapeutic Perspectives of this compound, a Potent Phytoestrogen from Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen this compound after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Osteoporotic Efficacy of 8-Prenylnaringenin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-Prenylnaringenin (8-PN), a potent phytoestrogen, against other alternatives in validated animal models of postmenopausal osteoporosis. The data presented herein is collated from preclinical studies to support researchers in evaluating the therapeutic potential of 8-PN.
Comparative Efficacy Analysis
The primary model for evaluating therapies for postmenopausal osteoporosis is the ovariectomized (OVX) rat, which mimics the estrogen-deficient state in menopausal women, leading to accelerated bone loss.[1][2][3] The following tables summarize quantitative data from studies comparing the effects of 8-PN with a negative control (OVX), a positive control (Estradiol, E2), and other phytoestrogens.
Bone Mineral Density (BMD) and Biomechanical Strength
Data from a key comparative study demonstrates that 8-PN significantly improves bone mineral density and biomechanical properties in OVX rats, with an efficacy comparable to estradiol.[4]
Table 1: Comparison of Effects on Bone Mineral Density and Biomechanical Properties in OVX Rats
| Treatment Group | Dosage | Treatment Duration | Tibial BMD (mg/cm³) | Max Force (Fmax) (N) | Yield Load (yL) (N) |
| Control (OVX) | Vehicle | 12 weeks | 112 | 76.6 | 40.1 |
| Estradiol (E2) | 0.7 mg/kg/day | 12 weeks | 217 | 90.6 | 49.3 |
| This compound (8-PN) | 68.4 mg/kg/day | 12 weeks | 165 | 85.0 | 55.7 |
| Genistein (GEN) | 60 mg/kg/day | 12 weeks | 164 | 76.0 | 38.5 |
| Resveratrol (RES) | 50 mg/kg/day | 12 weeks | 124 | 72.6 | 36.3 |
Source: Adapted from Sehmisch et al., 2008.[4]
Data Interpretation:
-
8-PN vs. Control: Treatment with 8-PN resulted in a substantial increase in Bone Mineral Density (BMD) and biomechanical strength (Fmax, yL) compared to the untreated OVX control group.
-
8-PN vs. Estradiol: The effects of 8-PN on bone biomechanical properties were comparable to those of estradiol, the current standard of care in hormone replacement therapy.[4] While estradiol resulted in a higher BMD, 8-PN demonstrated a strong protective effect against bone loss.[4]
-
8-PN vs. Other Phytoestrogens: 8-PN was markedly more effective than both genistein and resveratrol in improving bone biomechanical strength.[4] Resveratrol showed no significant effect on either biomechanics or BMD.[4]
Experimental Protocols
The following section details the standardized methodology for the ovariectomized rat model used in the cited studies to induce and evaluate treatments for postmenopausal osteoporosis.
Ovariectomized (OVX) Rat Model for Osteoporosis
This model is the most widely used and accepted preclinical model for studying postmenopausal osteoporosis.[1][2][3]
-
Animal Selection:
-
Surgical Procedure (Ovariectomy):
-
Anesthesia: Anesthesia is induced using an injectable cocktail, most commonly Ketamine (50-80 mg/kg) and Xylazine (10 mg/kg) administered intraperitoneally.[5]
-
Surgical Approach: A dorsolateral skin incision is preferred.[3] The ovaries are located and surgically excised.
-
Sham Operation: For the control (SHAM) group, a similar surgical procedure is performed where the ovaries are located but not removed.
-
Post-Operative Care: Analgesics are administered to manage pain post-surgery.
-
-
Verification of Osteoporosis:
-
Bone loss begins as early as two weeks post-ovariectomy.[1]
-
Osteoporosis is typically verified between 14 and 60 days post-OVX by measuring a significant decrease in Bone Mineral Density (BMD) and deterioration of trabecular microarchitecture (e.g., decreased trabecular number and thickness, increased trabecular separation).[2][3]
-
-
Treatment Administration:
-
Analysis:
-
Bone Densitometry: Bone Mineral Density is measured using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Testing: The mechanical strength of bones (e.g., femur, tibia) is assessed using a three-point bending test to determine parameters like maximum force (Fmax).[4]
-
Micro-Computed Tomography (Micro-CT): Provides detailed 3D analysis of trabecular bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[6]
-
Bone Turnover Markers: Serum or plasma is analyzed for markers of bone formation (e.g., alkaline phosphatase - ALP, osteocalcin) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, tartrate-resistant acid phosphatase - TRAP).[1]
-
Mechanism of Action and Visualized Pathways
This compound exerts its anti-osteoporotic effects primarily by acting as a selective estrogen receptor modulator (SERM). It preferentially binds to Estrogen Receptor Alpha (ERα), which is the predominant estrogen receptor in bone tissue. This interaction triggers downstream signaling that promotes bone formation and inhibits bone resorption.
Signaling Pathway of this compound in Bone Homeostasis
The following diagram illustrates the proposed signaling pathway by which 8-PN modulates bone cell activity.
Caption: Signaling pathway of 8-PN in bone cells.
Experimental Workflow
The diagram below outlines the typical workflow for an in-vivo study evaluating the efficacy of 8-PN using the OVX rat model.
Caption: Standard experimental workflow for OVX rat studies.
References
- 1. Rat Model for Osteoporosis - Enamine [enamine.net]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the phytohormones genistein, resveratrol and this compound as agents for preventing osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micro/Nanostructures and Mechanical Properties of Trabecular Bone in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
8-Prenylnaringenin: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors
For Immediate Release
Ghent, Belgium - A comprehensive analysis of the phytoestrogen 8-Prenylnaringenin (8-PN) reveals a high degree of selectivity for estrogen receptors (ERs), with minimal to no cross-reactivity with other nuclear receptors such as the androgen receptor (AR), progesterone receptor (PR), and others. This guide provides a detailed comparison of 8-PN's interaction with various nuclear receptors, supported by available experimental data, for researchers, scientists, and drug development professionals.
This compound, a flavonoid found in hops (Humulus lupulus L.), is recognized as one of the most potent phytoestrogens.[1][2] Its interaction with nuclear receptors, a superfamily of ligand-activated transcription factors that regulate numerous physiological processes, is of significant interest in drug discovery and development.
High Affinity and Selectivity for Estrogen Receptors
Experimental data consistently demonstrates that 8-PN is a potent agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Notably, it exhibits a preferential binding affinity for ERα.[3][4] This selectivity is a key characteristic that distinguishes it from many other phytoestrogens, which often show a preference for ERβ.[4]
The estrogenic activity of 8-PN is significantly greater than that of other well-known phytoestrogens like genistein and daidzein.[2] This potent estrogenicity is attributed to the presence of the prenyl group, which enhances its binding to estrogen receptors.[4]
Comparative Binding Affinity and Activation Data
To provide a clear overview of 8-PN's selectivity, the following table summarizes its known interactions with a range of nuclear receptors.
| Nuclear Receptor Family | Specific Receptor | Interaction with 8-PN | Quantitative Data (IC50/Ki) | Supporting Evidence |
| Estrogen Receptors | Estrogen Receptor α (ERα) | Agonist | High affinity (IC50 in nM range) | Strong binding and activation confirmed in multiple studies.[3] |
| Estrogen Receptor β (ERβ) | Agonist | High affinity (IC50 in nM range) | Strong binding and activation confirmed.[3] | |
| Androgen Receptor | Androgen Receptor (AR) | No significant interaction | No significant binding or activity reported. | Studies have shown no androgenic bioactivity. |
| Progesterone Receptor | Progesterone Receptor (PR) | No significant interaction | No significant binding or activity reported. | Studies have shown no progestogenic bioactivity. |
| Glucocorticoid Receptor | Glucocorticoid Receptor (GR) | Data not available | Not reported in reviewed literature. | - |
| Mineralocorticoid Receptor | Mineralocorticoid Receptor (MR) | Data not available | Not reported in reviewed literature. | - |
| Liver X Receptors | Liver X Receptor α/β (LXR) | Data not available | Not reported in reviewed literature. | - |
| Farnesoid X Receptor | Farnesoid X Receptor (FXR) | Potential ligand | No direct quantitative data for 8-PN. | Studies on related compounds suggest potential interaction. |
| Peroxisome Proliferator-Activated Receptors | PPARα, PPARγ, PPARδ | Data not available | Not reported in reviewed literature. | - |
| Pregnane X Receptor | Pregnane X Receptor (PXR) | Data not available | Not reported in reviewed literature. | - |
Signaling Pathways and Experimental Workflows
The primary signaling pathway activated by 8-PN involves its binding to estrogen receptors, leading to the transcription of estrogen-responsive genes.
A typical experimental workflow to assess the cross-reactivity of a compound like 8-PN against a panel of nuclear receptors is illustrated below.
Detailed Experimental Protocols
Competitive Ligand Binding Assay
This assay is utilized to determine the binding affinity of a test compound to a specific nuclear receptor.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of 8-PN for various nuclear receptors.
-
Principle: The assay measures the ability of 8-PN to compete with a radiolabeled or fluorescently labeled known ligand for binding to the ligand-binding domain (LBD) of the target nuclear receptor.
-
Materials:
-
Purified recombinant LBD of each nuclear receptor.
-
Radiolabeled ([³H]) or fluorescently labeled cognate ligand for each receptor.
-
This compound.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
A constant concentration of the nuclear receptor LBD and its labeled ligand are incubated in the assay buffer.
-
Increasing concentrations of 8-PN are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Bound and free labeled ligand are separated (e.g., by filtration or size-exclusion chromatography).
-
The amount of bound labeled ligand is quantified.
-
The IC50 value is calculated from the dose-response curve.
-
Reporter Gene Assay
This cell-based assay is used to determine the functional activity of a compound as an agonist or antagonist of a nuclear receptor.
-
Objective: To assess whether 8-PN can activate or inhibit the transcriptional activity of various nuclear receptors.
-
Principle: Cells are co-transfected with two plasmids: one expressing the full-length nuclear receptor or its LBD fused to a DNA-binding domain, and a second "reporter" plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that nuclear receptor. Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be quantified.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Expression plasmid for the nuclear receptor of interest.
-
Reporter plasmid with the corresponding hormone response element.
-
Transfection reagent.
-
This compound.
-
Luciferase assay reagent and luminometer.
-
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are co-transfected with the nuclear receptor and reporter plasmids.
-
After an incubation period, the cells are treated with various concentrations of 8-PN.
-
Cells are incubated to allow for receptor activation and reporter gene expression.
-
Cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Co-activator/Co-repressor Recruitment Assay
This assay provides insights into the conformational changes of the nuclear receptor upon ligand binding and its interaction with transcriptional co-regulators.
-
Objective: To determine if 8-PN binding to a nuclear receptor promotes the recruitment of co-activators (agonist activity) or co-repressors (antagonist activity).
-
Principle: This assay often utilizes technologies like Fluorescence Resonance Energy Transfer (FRET) or AlphaScreen. It measures the proximity between the nuclear receptor LBD and a peptide motif from a co-activator or co-repressor in the presence of the test compound.
-
Materials:
-
Purified, tagged (e.g., GST, His) nuclear receptor LBD.
-
Biotinylated peptide corresponding to the co-activator (e.g., SRC-1) or co-repressor (e.g., NCoR) interaction domain.
-
Detection reagents (e.g., fluorescently labeled antibodies, streptavidin-coated donor beads).
-
This compound.
-
-
Procedure:
-
The tagged nuclear receptor LBD is immobilized on a microplate.
-
The biotinylated co-regulator peptide and detection reagents are added.
-
8-PN at various concentrations is added to the wells.
-
After incubation, the signal (e.g., FRET or AlphaScreen signal) is measured, which is proportional to the extent of co-regulator recruitment.
-
Conclusion
The available evidence strongly indicates that this compound is a highly selective modulator of estrogen receptors, with a preference for ERα. Its lack of significant interaction with androgen and progesterone receptors underscores its specificity. While the potential for interaction with the Farnesoid X Receptor has been raised, further quantitative studies are required to confirm this and to definitively rule out interactions with other nuclear receptors such as GR, LXR, PXR, and PPARs. The experimental protocols outlined in this guide provide a framework for conducting comprehensive cross-reactivity profiling of 8-PN and other novel compounds.
References
A Comparative Analysis of 8-Prenylnaringenin and its Precursor Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of phytoestrogens, 8-Prenylnaringenin (8-PN) stands out for its remarkable potency, exceeding that of many other well-known plant-derived estrogens. Its precursor, isoxanthohumol (IXN), is a more abundant flavonoid found in hops (Humulus lupulus L.). The interplay between these two compounds, particularly the in vivo conversion of IXN to the highly active 8-PN, presents a compelling area of study for researchers in nutrition, pharmacology, and drug development. This guide provides a comprehensive, data-driven comparison of 8-PN and IXN, focusing on their bioavailability, metabolic fate, and estrogenic activity, supported by experimental data and detailed methodologies.
I. Bioavailability and Pharmacokinetics: A Tale of a Prodrug
Isoxanthohumol acts as a prodrug for this compound, meaning that its biological effects are largely dependent on its conversion to 8-PN within the body. This biotransformation is primarily carried out by the intestinal microbiota.
Key Findings:
-
The bioavailability of isoxanthohumol itself is relatively low.[1]
-
A significant portion of ingested isoxanthohumol can be converted to this compound by the gut microbiome, substantially increasing the systemic exposure to this potent phytoestrogen.
-
The pharmacokinetics of both compounds have been studied in rats and humans, revealing rapid absorption of 8-PN.
Table 1: Comparative Pharmacokinetic Parameters of Isoxanthohumol (IXN) and this compound (8-PN)
| Parameter | Isoxanthohumol (IXN) | This compound (8-PN) | Species | Route of Administration | Source |
| Bioavailability | ~4-5% | Data not available for direct comparison | Rat | Oral | [1] |
| Cmax | 3.95 ± 0.81 µmol/L | Dose-dependent, secondary peaks observed | Mouse | Oral (50 mg/kg) | [2] |
| Tmax | 0.6 h | 1.0–1.5 h (initial peak) | Mouse/Human | Oral | [2][3] |
| Half-life (t½) | 1.43 h | >20 h | Mouse/Human | Oral | [2][4] |
| Metabolism | Conversion to 8-PN by gut microbiota; Glucuronidation | Glucuronidation and sulfation | Rat/Human | - | [1][5] |
| Excretion | Primarily non-renal routes | Primarily biliary secretion into feces | Rat/Human | - | [1][6] |
Note: Direct comparative studies with all pharmacokinetic parameters for both compounds under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
II. The Crucial Role of Gut Microbiota in Activation
The conversion of isoxanthohumol to this compound is a critical step that dictates the overall estrogenic response following IXN ingestion. This biotransformation is mediated by specific bacteria within the gut.
dot
III. Estrogenic Activity: A Potency Comparison
This compound is recognized as one of the most potent phytoestrogens discovered to date, exhibiting a significantly higher affinity for estrogen receptors compared to isoxanthohumol.
Key Findings:
-
8-PN is a full agonist of estrogen receptor alpha (ERα).[7]
-
The estrogenic activity of isoxanthohumol is negligible in comparison to 8-PN.[8]
-
In vitro assays consistently demonstrate the high estrogenic potency of 8-PN.
Table 2: Comparative Estrogenic Activity of this compound (8-PN) and Isoxanthohumol (IXN)
| Assay Type | This compound (8-PN) | Isoxanthohumol (IXN) | Comments | Source |
| ERα Reporter Gene Assay (Ishikawa cells) | ED50: 3.9 nM | Not estrogenic | 8-PN shows potent estrogenic activity. | [7][9] |
| ERα Binding Affinity | High affinity, preference for ERα | Negligible | 8-PN binds effectively to the estrogen receptor. | [8] |
| In Vivo Uterotrophic Assay (Rat) | Significant increase in uterine weight | No significant effect | Demonstrates in vivo estrogenic effects of 8-PN. |
IV. Signaling Pathways: The Molecular Mechanism of 8-PN
Upon binding to estrogen receptor alpha (ERα), this compound initiates a cascade of intracellular signaling events. Interestingly, its signaling profile differs from that of the endogenous estrogen, 17β-estradiol.
dot
V. Experimental Protocols
A. Quantification of Isoxanthohumol to this compound Conversion by HPLC
Objective: To quantify the conversion of IXN to 8-PN in in vitro fermentation samples using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: Fecal samples are incubated with IXN under anaerobic conditions. At specified time points, aliquots are taken and the reaction is stopped by adding a solvent like ethyl acetate.
-
Extraction: The compounds are extracted from the fermentation broth using a suitable organic solvent. The organic layer is then evaporated to dryness.
-
Reconstitution: The dried extract is reconstituted in a mobile phase-compatible solvent.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic acid) is employed to separate the compounds.[10]
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at specific wavelengths for IXN and 8-PN (e.g., 290 nm for flavanones).[10]
-
Quantification: Calibration curves are generated using pure standards of IXN and 8-PN to quantify their concentrations in the samples.
-
B. In Vivo Uterotrophic Assay in Rats
Objective: To assess the estrogenic activity of 8-PN and IXN by measuring the increase in uterine weight in immature or ovariectomized female rats.
Methodology:
-
Animal Model: Immature (21-day-old) or adult ovariectomized female rats are used. Ovariectomy is performed at least 7-14 days before the start of the treatment to allow for uterine regression.[11]
-
Dosing: The test compounds (8-PN or IXN) and a positive control (e.g., 17β-estradiol) are administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group receives the solvent only.[12]
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and the wet weight is recorded. The uterus may also be blotted to remove excess fluid before weighing.
-
Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.
dot
VI. Conclusion
The comparative study of this compound and isoxanthohumol highlights a fascinating example of a prodrug relationship with significant implications for human health. While isoxanthohumol is the more abundant compound in nature, its biological activity is largely dependent on its conversion to the highly potent phytoestrogen, this compound, by the gut microbiota. This conversion process underscores the importance of considering the metabolic fate of dietary compounds when evaluating their physiological effects. For researchers and drug development professionals, understanding the distinct pharmacokinetic profiles and the vast difference in estrogenic potency between these two molecules is crucial for the accurate assessment of their potential therapeutic applications and safety profiles. The differential activation of downstream signaling pathways by 8-PN compared to estradiol further suggests that it may have unique biological effects, warranting continued investigation.
References
- 1. Enantiospecific pharmacokinetics of isoxanthohumol and its metabolite this compound in the rat [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen this compound after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. phaidra.univie.ac.at [phaidra.univie.ac.at]
- 10. mdpi.com [mdpi.com]
- 11. epa.gov [epa.gov]
- 12. urosphere.com [urosphere.com]
8-Prenylnaringenin: A Comparative Analysis of its Efficacy for Hot Flashes Against Other Phytoestrogens
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 8-prenylnaringenin (8-PN) versus other common phytoestrogens in the management of vasomotor symptoms, particularly hot flashes. This document synthesizes available experimental data from in-vitro, in-vivo, and clinical studies.
This compound, a prenylflavonoid found in hops (Humulus lupulus), is recognized as one of the most potent phytoestrogens discovered to date.[1][2] Its efficacy in alleviating menopausal symptoms, especially hot flashes, has been a subject of growing interest. This guide compares its performance with other well-known phytoestrogens, such as the isoflavones genistein and daidzein, and the coumestan, coumestrol.
Comparative Efficacy: A Data-Driven Overview
The estrogenic activity of 8-PN has been demonstrated to be significantly higher than that of other major phytoestrogens in various in-vitro assays.[3][4] This heightened potency is a key factor in its potential therapeutic advantage for estrogen-deficiency symptoms like hot flashes.
| Phytoestrogen | Relative Estrogenic Activity (in-vitro) vs. 8-PN | Estrogen Receptor (ER) Binding Preference | Source |
| This compound (8-PN) | - | ERα > ERβ | [2][4] |
| Genistein | 8 to 150 times weaker | ERβ > ERα | [1][5] |
| Daidzein | 50 to 1500 times weaker | ERβ > ERα | [1][5] |
| Coumestrol | 0.6 to 150 times weaker | ERβ > ERα | [1][5] |
| Isoxanthohumol (IX) | ~100 times weaker | Not specified | [1][5] |
| 6-Prenylnaringenin (6-PN) | >100 times weaker | Not specified | [1][5] |
Note: The ranges in relative estrogenic activity reflect the variability across different in-vitro assay systems.
While direct head-to-head clinical trials comparing purified 8-PN with other phytoestrogens for hot flash relief are limited, studies on standardized hop extracts rich in 8-PN have shown promising results.[6][7][8] One study noted that hop extracts appeared to reduce the number of daily hot flashes.[9] However, many clinical studies on phytoestrogens for menopausal symptoms have yielded mixed results, often complicated by a strong placebo effect.[9][10] A clinical trial investigating a combination of soy isoflavones (genistein and daidzein), 8-PN, and melatonin reported a significant reduction in moderate-to-severe hot flashes by 76.5% after 12 weeks.[11][12][13]
Experimental Protocols: Key Methodologies
A widely used preclinical model to evaluate the efficacy of compounds for hot flashes is the ovariectomized (OVX) rat model. This model simulates the estrogen-deficient state of menopause.
Ovariectomized Rat Model for Vasomotor Symptom Assessment
-
Objective: To assess the in-vivo estrogenic activity of phytoestrogens by measuring their effect on thermoregulation, as an analog for hot flashes.
-
Animal Model: Adult female Sprague-Dawley rats are typically used.
-
Procedure:
-
Ovariectomy: Rats undergo bilateral ovariectomy to induce an estrogen-deficient state. A sham-operated group serves as the control.
-
Acclimatization: Post-surgery, the animals are allowed to recover and acclimatize.
-
Treatment Administration: The test compounds (e.g., 8-PN, genistein) or vehicle are administered orally or via subcutaneous injection for a specified duration.
-
Measurement of Tail Skin Temperature (TST): An increase in TST is an indicator of peripheral vasodilation, mimicking a hot flash. TST is measured using a temperature logger attached to the tail.[7][14]
-
Data Analysis: The change in TST in the treated groups is compared to the vehicle-treated OVX group and the sham-operated group. A significant reduction in the elevated TST in OVX rats indicates an estrogenic effect of the test compound.[14]
-
In one such study, daily subcutaneous administration of 400 µg/kg of 8-PN significantly reduced the elevated TST in ovariectomized rats after two days of treatment.[14]
Signaling Pathways: A Mechanistic Comparison
The biological effects of phytoestrogens are primarily mediated through their interaction with estrogen receptors, ERα and ERβ. The differential affinity for these receptors and the subsequent downstream signaling events contribute to their tissue-specific actions.
This compound Signaling Pathway
8-PN exhibits a unique preference for ERα over ERβ, which is contrary to most other phytoestrogens.[2][4] Upon binding to ERα, 8-PN can initiate a rapid, non-genomic signaling cascade.
References
- 1. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. herbapolonica.pl [herbapolonica.pl]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Therapeutic Perspectives of this compound, a Potent Phytoestrogen from Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Phytoestrogens for menopausal vasomotor symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytoestrogens for menopausal vasomotor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of Soy Isoflavones, this compound and Melatonin Improves Hot Flashes and Health-Related Quality of Life Outcomes in Postmenopausal Women: Flavie Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of Soy Isoflavones, this compound and Melatonin Improves Hot Flashes and Health-Related Quality of Life Outcomes in Postmenopausal Women: Flavie Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Harnessing the Power of Natural Compounds to Combat Hot Flashes in Postmenopausal Women [menstreaze.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 8-Prenylnaringenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Prenylnaringenin (8-PN), a prenylated flavonoid found in hops (Humulus lupulus), is recognized as one of the most potent phytoestrogens.[1][2] Its diverse biological activities, including estrogenic, anti-cancer, and neuroprotective effects, have garnered significant interest within the scientific community. However, a notable discrepancy often exists between its high potency observed in controlled laboratory (in vitro) settings and its effects in living organisms (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo activities of 8-PN, supported by experimental data, to aid researchers in navigating the complexities of its therapeutic potential. The disparity in activity is largely attributed to factors such as metabolic conversion, bioavailability, and pharmacokinetic properties of 8-PN in vivo.[3][4]
Estrogenic Activity: A Potent Phytoestrogen
This compound is well-established as a powerful phytoestrogen, with its activity demonstrated in numerous in vitro and in vivo models.[1][5] It primarily exerts its effects through interaction with estrogen receptors (ERs), showing a preferential binding to ERα.[3]
Quantitative Comparison of Estrogenic Activity
| Assay Type | Model System | Parameter | This compound | 17β-Estradiol (Positive Control) | Reference |
| In Vitro | Yeast Estrogen Screen (YES) Assay | EC50 | ~10 nM | ~0.1 nM | [6] |
| In Vitro | MVLN cells (MCF-7 derived) | Estrogenic Activity | Detected at 1 µM | Not specified | [6] |
| In Vivo | Uterotrophic Assay (Ovariectomized Rats) | Uterine Wet Weight Increase | Significant increase at 10 mg/kg/day (s.c.) | Significant increase at 0.03 mg/kg/day (s.c.) | [4] |
| In Vivo | Vaginal Epithelial Height (Ovariectomized Rats) | Epithelial Height Increase | Significant increase at 10 mg/kg/day (s.c.) | Significant increase at 0.03 mg/kg/day (s.c.) | [4] |
Experimental Protocols
Yeast Estrogen Screen (YES) Assay:
-
Principle: This assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and an expression plasmid carrying a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a measurable colorimetric change.
-
Methodology:
-
Prepare a yeast culture and expose it to various concentrations of 8-PN and a positive control (17β-estradiol).
-
After an incubation period, a substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added.
-
The enzymatic reaction is allowed to proceed, and the absorbance is measured spectrophotometrically.
-
The EC50 value, the concentration at which 50% of the maximum response is observed, is then calculated.
-
Uterotrophic Assay in Ovariectomized Rats:
-
Principle: The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in ovariectomized (OVX) rodents. The removal of the ovaries eliminates the primary source of endogenous estrogens, making the uterus highly sensitive to exogenous estrogenic substances.
-
Methodology:
-
Female rats are ovariectomized and left for a period (e.g., 14 days) to allow for uterine regression.
-
The animals are then treated with the test compound (8-PN) or a positive control (17β-estradiol) via a specific route (e.g., subcutaneous injection or oral gavage) for a set duration (e.g., 3-7 days).
-
At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
-
Signaling Pathway: Estrogen Receptor Activation
The estrogenic effects of 8-PN are primarily mediated through the classical estrogen receptor signaling pathway.
Anti-Cancer Activity: A Dual Role
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines in vitro. However, its estrogenic activity can also promote the growth of hormone-dependent cancers at low concentrations. The anti-cancer potential in vivo is also influenced by its ability to inhibit angiogenesis.
Quantitative Comparison of Anti-Cancer Activity
| Assay Type | Model System | Parameter | This compound Concentration/Dose | Effect | Reference |
| In Vitro | Glioblastoma Cells (U-118 MG) | IC50 | ~138 µM | Cytotoxicity | [7] |
| In Vitro | Prostate Cancer Cells (PC-3) | IC50 | Not specified | Dose-dependent inhibition of proliferation | [3] |
| In Vitro | Renal Carcinoma Cells (UO.31) | IC50 | Not specified | Dose-dependent inhibition of proliferation | [3] |
| In Vitro | Breast Cancer Cells (MCF-10A) | - | Not specified | Inhibited malignant transformation | [3] |
| In Vitro | Anti-angiogenesis Assay (BME cells) | IC50 | 3-10 µM | Inhibition of angiogenesis | [8] |
| In Vivo | Chick Chorioallantoic Membrane (CAM) Assay | - | Not specified | Reduction in vessel length and vein diameter | [8] |
Experimental Protocols
MTT Assay for Cell Viability:
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cancer cells are seeded in a 96-well plate and treated with various concentrations of 8-PN.
-
After an incubation period, MTT solution is added to each well and incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration that inhibits 50% of cell growth, is determined.
-
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis:
-
Principle: The CAM assay is a widely used in vivo model to study angiogenesis. The CAM is a highly vascularized extraembryonic membrane of the chick embryo, providing an ideal environment to observe the formation of new blood vessels in response to various stimuli.
-
Methodology:
-
Fertilized chicken eggs are incubated for a few days.
-
A small window is made in the eggshell to expose the CAM.
-
A carrier (e.g., a filter disc or a gelatin sponge) soaked with the test compound (8-PN) is placed on the CAM.
-
After a further incubation period, the CAM is examined for changes in blood vessel formation, such as vessel length, branching, and density, often using imaging techniques.
-
Signaling Pathway: Anti-Cancer Mechanisms
The anti-cancer activity of 8-PN involves multiple mechanisms, including the induction of apoptosis and modulation of cell cycle-related proteins.
Neuroprotective Effects: A Promising Avenue
Recent studies have highlighted the neuroprotective potential of 8-PN, particularly in the context of cognitive decline and oxidative stress.
Comparison of Neuroprotective Effects
| Assay Type | Model System | Parameter | This compound Dose | Effect | Reference |
| In Vivo | Ovariectomized Mice with LPS-induced cognitive impairment | Behavioral Tests (Novel Object Recognition, Y-maze) | 1 and 2 mg/kg | Attenuated cognitive impairments | [9] |
| In Vivo | Ovariectomized Mice with LPS-induced cognitive impairment | Oxidative Stress Marker (Lipid Peroxidation) | 1 and 2 mg/kg | Protected prefrontal cortex and hippocampus from lipid peroxidation | [9] |
| In Vitro | Neural Precursor Cells | Neurodifferentiation | Not specified | Induced differentiation | [10] |
Experimental Protocols
Behavioral Assays in Mice (e.g., Novel Object Recognition Test):
-
Principle: These assays are used to assess cognitive functions like learning and memory in animal models. The novel object recognition test is based on the innate tendency of rodents to explore a novel object more than a familiar one.
-
Methodology:
-
Animals are habituated to an open-field arena.
-
During the training phase, two identical objects are placed in the arena, and the animal is allowed to explore them.
-
After a retention interval, one of the familiar objects is replaced with a novel object, and the exploration time for each object is recorded.
-
A preference for the novel object indicates intact recognition memory.
-
Workflow for In Vivo Neuroprotection Study
Discussion: Bridging the Gap Between In Vitro and In Vivo
The observed differences between the in vitro and in vivo activities of 8-PN can be primarily explained by its pharmacokinetic profile.
-
Metabolism: Upon oral administration, 8-PN undergoes extensive first-pass metabolism in the intestine and liver, leading to the formation of various metabolites, including glucuronides and sulfates.[1] Some of these metabolites may have different biological activities compared to the parent compound.[1]
-
Bioavailability: The extensive metabolism of 8-PN results in low oral bioavailability of the free, active compound, meaning that higher doses are often required in vivo to achieve the concentrations that are effective in vitro.[4]
-
Enterohepatic Recirculation: 8-PN exhibits enterohepatic recirculation, which can prolong its presence in the body but also complicates the dose-response relationship.[3]
Conclusion
This compound is a highly potent phytoestrogen with promising anti-cancer and neuroprotective properties demonstrated in in vitro studies. However, its translation to in vivo efficacy is significantly influenced by its metabolism and bioavailability. Researchers and drug development professionals should consider these pharmacokinetic factors when designing and interpreting studies on 8-PN. Future research should focus on strategies to enhance the bioavailability of 8-PN, such as novel drug delivery systems, to unlock its full therapeutic potential. This comparative guide serves as a valuable resource for understanding the multifaceted nature of 8-PN's activity and for guiding future investigations into this intriguing natural compound.
References
- 1. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Oestrogenic activity of the hop phyto-oestrogen, this compound. | Semantic Scholar [semanticscholar.org]
- 3. Therapeutic Perspectives of this compound, a Potent Phytoestrogen from Hops [mdpi.com]
- 4. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen this compound after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oestrogenic activity of the hop phyto-oestrogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Effect of this compound and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel phytoestrogen, inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurodifferentiating potential of this compound and related compounds in neural precursor cells and correlation with estrogen-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic vs. Natural 8-Prenylnaringenin: A Guide for Researchers
An objective analysis of 8-Prenylnaringenin from both synthetic and natural origins, providing researchers, scientists, and drug development professionals with a comprehensive guide to their respective physicochemical properties, biological activities, and methods of production.
This compound (8-PN), a prenylated flavonoid, is recognized as one of the most potent phytoestrogens known to date.[1][2] Its significant estrogenic activity has garnered considerable interest for its potential therapeutic applications, including the management of menopausal symptoms.[2] As research and development involving 8-PN advance, a critical consideration for scientists is the source of the compound: extraction from natural sources versus chemical synthesis. This guide provides a detailed head-to-head comparison of synthetic and natural 8-PN, supported by experimental data, to inform decision-making in research and drug development.
Physicochemical Properties and Sourcing
Natural 8-PN is primarily found in the female inflorescences of the hop plant (Humulus lupulus L.).[1] However, its concentration in hop cones is generally very low, often less than 0.01% by weight.[3] This low abundance makes direct extraction for large-scale applications challenging and often economically unfeasible.[4]
In contrast, synthetic and semi-synthetic routes offer a more controlled and potentially higher-yielding alternative. A common and efficient strategy involves the demethylation of xanthohumol or isoxanthohumol, which are significantly more abundant prenylflavonoids in hops.[3][5] These precursors can be readily extracted from hops, including from waste material from the brewing industry, and then converted to 8-PN.[6]
| Property | Natural this compound | Synthetic this compound |
| Primary Source | Hop plant (Humulus lupulus L.)[1] | Chemical synthesis, often from precursors like xanthohumol or naringenin.[5][7] |
| Typical Yield | Very low; <0.01% from hop cones, up to ~0.029% from enriched spent hops.[3] | High; semi-synthesis from xanthohumol can achieve yields up to 76-92%.[5] |
| Purity | Variable, dependent on extraction and purification methods. | Typically high, often >98% after purification. |
| Enantiomeric Form | Occurs as a racemic mixture of (R)- and (S)-enantiomers.[8] | Typically produced as a racemic mixture, though stereospecific synthesis is possible. |
Biological Activity and Efficacy
A crucial aspect for researchers is whether the biological activity of synthetic 8-PN is comparable to its natural counterpart. Studies have consistently shown that the bioactivity of synthetic and natural 8-PN is largely equivalent.
One comparative study demonstrated that natural and semi-synthetic 8-PN exhibited similar bioactivities in both a yeast-based estrogen receptor assay and in estrogen-responsive human Ishikawa cells.[8] Another study confirmed the strong estrogenic activity of chemically synthesized this compound.[7] Both forms of 8-PN have been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[8]
The estrogenic potency of 8-PN, irrespective of its source, is significantly higher than other well-known phytoestrogens like genistein and daidzein.[2][8]
| Biological Parameter | Natural this compound | Synthetic this compound |
| Estrogenic Activity | Potent phytoestrogen.[1][2] | Demonstrates comparable high estrogenic activity.[7][8] |
| Receptor Binding | Binds to both ERα and ERβ.[8] | Binds to both ERα and ERβ.[8] |
| In vitro Bioactivity | Shows strong activity in yeast estrogen screen and human cell lines.[8] | Shows similar strong activity in yeast estrogen screen and human cell lines.[7][8] |
| In vivo Efficacy | Effective in animal models for menopausal symptoms. | Used in pharmacokinetic studies in postmenopausal women with demonstrated endocrine effects. |
Experimental Protocols
This protocol describes a general method for the extraction and enrichment of 8-PN from hop material.
-
Extraction: Dry hop cones (300g) are immersed in dichloromethane (2 L) for 2 hours. The extract is filtered, and the solvent is evaporated.
-
Precipitation: 300 ml of 70% (v/v) aqueous methanol is added to the residue, and the solution is kept at -20°C overnight to precipitate less polar compounds.
-
Purification: The supernatant is subjected to further purification steps, which may include column chromatography (e.g., silica gel) to isolate 8-PN.
-
Enantiomer Separation (Optional): The enantiomers of 8-PN can be separated by chiral liquid chromatography.[8]
This protocol outlines a microwave-assisted demethylation of xanthohumol.[5]
-
Reaction Setup: Xanthohumol is dissolved in dimethylformamide (DMF), and lithium chloride (LiCl) is added.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 198°C) for a specific duration (e.g., 9 minutes).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography to yield a mixture of this compound and 6-prenylnaringenin.
Signaling Pathways
This compound exerts its biological effects primarily through its interaction with estrogen receptors, which are nuclear transcription factors. Upon binding, the 8-PN-receptor complex translocates to the nucleus and modulates the transcription of target genes.
Conclusion
For researchers and drug development professionals, the choice between natural and synthetic this compound will likely be guided by considerations of scale, cost, and purity requirements. While natural 8-PN serves as the original source and a benchmark, its low abundance in hops presents a significant hurdle for large-scale production.
Synthetic and semi-synthetic methods, particularly those starting from abundant precursors like xanthohumol, offer a more viable and scalable approach, providing high-purity 8-PN with comparable biological activity to its natural counterpart. The available evidence strongly suggests that for most research and pharmaceutical applications, synthetic 8-PN is a reliable and efficient alternative to the naturally extracted compound.
References
- 1. The Potent Phytoestrogen this compound: A Friend or a Foe? | MDPI [mdpi.com]
- 2. herbapolonica.pl [herbapolonica.pl]
- 3. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Semi-Synthetic Approach Leading to this compound and 6-Prenylnaringenin: Optimization of the Microwave-Assisted Demethylation of Xanthohumol Using Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioactivetech.pl [bioactivetech.pl]
- 7. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
Validating the Anticancer Properties of 8-Prenylnaringenin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 8-Prenylnaringenin (8-PN) in specific cancer cell lines, with a focus on the MCF-7 human breast cancer cell line. The information is supported by experimental data from peer-reviewed studies and is intended to aid in the evaluation of 8-PN as a potential therapeutic agent.
Executive Summary
This compound, a phytoestrogen found in hops, has demonstrated significant anticancer effects in various cancer cell lines. This guide focuses on its activity in the estrogen receptor-positive (ER+) breast cancer cell line, MCF-7. At micromolar concentrations, 8-PN has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. Its mechanism of action is primarily attributed to the modulation of key signaling pathways, including the inhibition of the PI3K/Akt pathway and the activation of the MAPK/Erk pathway. This guide compares the efficacy of 8-PN with the established chemotherapeutic drug, Doxorubicin, and its precursor, Naringenin.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the anticancer effects of this compound and comparator compounds in MCF-7 and other cancer cell lines.
Table 1: Cytotoxicity of this compound and Comparator Compounds
| Compound | Cell Line | Assay | IC50 Value | Treatment Duration |
| This compound | MCF-7 | MTT | ~10 µM | 48 hours[1][2] |
| This compound | U-118 MG (Glioblastoma) | Neutral Red | ~138 µM | Not Specified |
| Naringenin | U-118 MG (Glioblastoma) | Neutral Red | ~211 µM | Not Specified |
| Doxorubicin | MCF-7 | MTT | 0.49 µM | 48 hours[2] |
| Doxorubicin | MCF-7 | MTT | 1.65 µM | 48 hours[3] |
| Doxorubicin | MCF-7 | MTT | 1.1 µg/ml (~1.9 µM) | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment (48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | Data not available | Data not available | Data not available |
| 10 µM this compound | Data not available | Data not available | Data not available[1][4][5] |
| 20 µM this compound | Data not available | Data not available | Data not available[1][4][5] |
Note: While studies confirm that 8-PN inhibits cell cycle progression, specific quantitative data on the percentage of cells in each phase from the cited literature is not available in the provided search results.
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | Total Apoptotic Cells (%) |
| Control (Vehicle) | Data not available | Data not available | Data not available | Data not available |
| 10 µM this compound | Data not available | Data not available | Data not available | Data not available[1][4][5] |
| 20 µM this compound | Data not available | Data not available | Data not available | Data not available[1][4][5] |
Note: Flow cytometric analyses in the referenced studies indicate a significant increase in apoptosis in a concentration-dependent manner. However, the precise percentages for early and late apoptosis and necrosis are not detailed in the available search results.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cell proliferation.
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Doxorubicin, or vehicle control for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: MCF-7 cells are treated with the desired concentrations of this compound or vehicle for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Lysis: MCF-7 cells, after treatment with this compound, are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of Akt, Erk1/2, and other target proteins overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways Modulated by this compound in MCF-7 Cells
The following diagrams illustrate the key signaling pathways affected by this compound in MCF-7 breast cancer cells.
Caption: 8-PN inhibits the PI3K/Akt pathway and activates the MAPK/Erk pathway.
Experimental Workflow: Validating Anticancer Effects
The diagram below outlines the general workflow for investigating the anticancer properties of a compound like this compound.
Caption: General workflow for in vitro anticancer drug screening.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 4. This compound, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits epidermal growth factor-induced MCF-7 breast cancer cell proliferation by targeting phosphatidylinositol-3-OH kinase activity. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of the Pharmacokinetic Profiles of 8-Prenylnaringenin and 6-Prenylnaringenin
A detailed guide for researchers and drug development professionals on the comparative pharmacokinetics of two key prenylflavonoids, 8-Prenylnaringenin and 6-Prenylnaringenin.
This guide provides a comprehensive comparison of the pharmacokinetic properties of this compound (8-PN) and its isomer, 6-Prenylnaringenin (6-PN), both naturally occurring phytoestrogens found in hops (Humulus lupulus L.). Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for evaluating their therapeutic potential. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways to support further research and development.
Quantitative Pharmacokinetic Data
A comparative analysis of key pharmacokinetic parameters reveals significant differences in the oral bioavailability of 8-PN and 6-PN. The following table summarizes data from a randomized, double-blind, placebo-controlled crossover trial in healthy adults who received a single oral dose of each compound.
| Pharmacokinetic Parameter | This compound (8-PN) | 6-Prenylnaringenin (6-PN) | Reference |
| Maximum Plasma Concentration (Cmax) | 2834 nmol/L | 543 nmol/L | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 1.6 h | 2.3 h | [2][3] |
| Area Under the Plasma Concentration-Time Curve (AUC) | 15801 nmol/L·h | 3635 nmol/L·h | [1] |
| Oral Bioavailability | Significantly higher than 6-PN | 4 to 5 times less bioavailable than 8-PN | [1][4] |
Studies on 8-PN in postmenopausal women have shown rapid absorption, with a second peak in plasma concentration after 7-10 hours, which is indicative of enterohepatic recirculation.[5][6] The compound exhibits dose linearity in its pharmacokinetic profile.[7][8] In contrast, 6-PN demonstrates a later peak plasma concentration and a much smaller area under the plasma concentration-time curve, indicating lower overall exposure.[2][3]
Experimental Protocols
The following methodologies are based on descriptions from clinical trials investigating the pharmacokinetics of 8-PN and 6-PN.
Study Design
A common study design for comparing the pharmacokinetics of 8-PN and 6-PN is a randomized, double-blind, placebo-controlled, crossover trial.[1]
-
Participants: Healthy adult volunteers, often including both men and women.[1][2] For studies focusing on hormonal effects, postmenopausal women are a key demographic.[7][8]
-
Administration: A single oral dose of the purified compound (e.g., 500 mg of 8-PN or an equimolar dose of 6-PN) is administered to fasted participants.[2][3]
-
Washout Period: In a crossover design, a sufficient washout period is allowed between the administration of the different compounds to ensure complete elimination of the first substance before the second is given.
Sample Collection and Analysis
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after administration of the compound. A typical schedule includes samples taken at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[9][10]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of 8-PN, 6-PN, and their metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10] This technique offers high sensitivity and specificity for the accurate measurement of drug concentrations.
Pharmacokinetic Analysis
Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[9] These parameters include:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of 8-PN and 6-PN.
Caption: Experimental workflow for a crossover pharmacokinetic study.
Signaling Pathway of this compound
This compound is recognized as a potent phytoestrogen and a selective estrogen receptor modulator (SERM), with a notable preference for estrogen receptor alpha (ERα).[7][11] The diagram below illustrates the general mechanism of action of 8-PN through estrogen receptor signaling.
Caption: Simplified estrogen receptor signaling pathway for 8-PN.
References
- 1. The Oral Bioavailability of this compound from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer 6-Prenylnaringenin in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen this compound after single oral doses to postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and systemic endocrine effects of the phyto-oestrogen this compound after single oral doses to postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human pharmacokinetics of xanthohumol, an antihyperglycemic flavonoid from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human pharmacokinetics of xanthohumol, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 8-Prenylnaringenin
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of investigational compounds like 8-Prenylnaringenin is a cornerstone of laboratory safety and environmental stewardship. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical practice to prevent environmental contamination and potential endocrine disruption from this potent phytoestrogen. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the integrity of your research environment and the well-being of your community.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal. This includes, but is not limited to, safety goggles, lab coats, and nitrile gloves.[2] All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[2]
Step-by-Step Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor, typically involving incineration.[3] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[4]
1. Segregation and Containerization:
-
Solid Waste: All materials contaminated with this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and used PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Due to its limited aqueous solubility, this compound is often dissolved in organic solvents such as ethanol, DMSO, or DMF. These solvent waste streams must be handled according to your institution's guidelines for flammable liquid waste.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Hormonally Active Compound").
3. Storage:
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
4. Professional Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste management company.
Quantitative Data on this compound Disposal Parameters
For effective planning of disposal procedures, the following quantitative data regarding the solubility and recommended incineration parameters for this compound and similar compounds are provided.
| Parameter | Value | Source / Notes |
| Solubility in Organic Solvents | ||
| Ethanol | ~2 mg/mL | For preparing liquid waste solutions. |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | For preparing liquid waste solutions. |
| Dimethylformamide (DMF) | ~10 mg/mL | For preparing liquid waste solutions. |
| Aqueous Solubility | Sparingly soluble | Avoid dissolving in aqueous buffers for disposal. |
| Recommended Incineration Temperature | 850°C - 1200°C | Standard range for hazardous chemical waste to ensure complete destruction. |
| Thermal Degradation Onset (Flavonoids) | ~120°C - 150°C | Flavonoids are generally heat-sensitive, indicating effective destruction at standard incineration temperatures. |
Experimental Protocols for Waste Management
Protocol for Preparing this compound Waste for Disposal:
-
Solid Waste Collection:
-
Carefully place all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) into a designated, puncture-resistant, and sealable hazardous waste container.
-
For bulk powder, ensure it is in a securely sealed primary container before placing it in the hazardous waste container.
-
-
Liquid Waste Collection:
-
For solutions of this compound in organic solvents (ethanol, DMSO, DMF), collect the waste in a designated solvent waste container that is compatible with the solvent used.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately if required by your institution.
-
Ensure the waste container is properly sealed to prevent evaporation and spills.
-
Potential for Laboratory-Scale Chemical Treatment (for advanced users with institutional approval):
Disclaimer: The following is a conceptual outline and not a validated protocol. It must be thoroughly evaluated and approved by your institution's safety committee before any attempt is made.
-
Dissolution: Dissolve the this compound waste in a suitable organic solvent.
-
Oxidation: Introduce a suitable oxidizing agent (e.g., potassium permanganate, hydrogen peroxide with a catalyst) in a controlled manner within a fume hood. The reaction conditions (temperature, pH, reaction time) would need to be carefully optimized.
-
Neutralization and Quenching: After the reaction is complete, any excess oxidizing agent must be safely neutralized.
-
Analysis: The treated waste should be analyzed to confirm the complete degradation of this compound before it can be considered for non-hazardous disposal.
Given the complexities and potential hazards of this approach, disposal via a licensed hazardous waste contractor remains the safest and most compliant method.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures, the following diagrams illustrate the recommended workflows.
Caption: Workflow for the standard disposal of this compound waste.
Caption: Decision-making process for the disposal of this compound.
References
- 1. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. basel.int [basel.int]
- 3. researchgate.net [researchgate.net]
- 4. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? → Learn [pollution.sustainability-directory.com]
Personal protective equipment for handling 8-Prenylnaringenin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Prenylnaringenin. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a potent phytoestrogen and should be handled with care.[1][2][3][4][5] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] The following personal protective equipment is mandatory to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Safety goggles with side shields must be worn to protect against splashes. |
| Hand Protection | Nitrile gloves are recommended. Always inspect gloves for tears before use. |
| Body Protection | A laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area. A chemical fume hood is required when handling the powder form to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural guidelines is essential for the safe handling of this compound, from initial preparation to post-handling cleanup.
1. Preparation:
-
Ensure a clean and uncluttered workspace before starting any procedure.
-
Verify that a chemical fume hood is in proper working order.
-
Have all necessary PPE readily available and properly fitted.
2. Weighing and Solution Preparation:
-
Conduct all weighing of the this compound solid powder within a chemical fume hood to prevent the inhalation of fine particles.[7]
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[7]
-
This compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[8]
-
For aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.[8]
3. Post-Handling:
-
After handling is complete, thoroughly wash your hands with soap and water, even if gloves were worn.[7]
-
Clean all equipment and the work area to prevent cross-contamination.[7]
Storage:
-
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability of at least four years.[8]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 340.4 g/mol |
| Appearance | Crystalline solid |
| Solubility in DMF | ~10 mg/mL |
| Solubility in DMSO | ~5 mg/mL |
| Solubility in Ethanol | ~2 mg/mL |
| Solubility in DMF:PBS (1:1) | ~0.5 mg/mL |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, such as contaminated gloves, weigh paper, and unused this compound powder, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of all solutions containing this compound in a designated "Organic Liquid" hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Potent Phytoestrogen this compound: A Friend or a Foe? [mdpi.com]
- 4. Therapeutic Perspectives of this compound, a Potent Phytoestrogen from Hops [mdpi.com]
- 5. The Potent Phytoestrogen this compound: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
